molecular formula C22H25N3O2S B15572531 Ro18-5362

Ro18-5362

Katalognummer: B15572531
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: RUTMNCYLHDVUCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ro18-5362 is a useful research compound. Its molecular formula is C22H25N3O2S and its molecular weight is 395.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-[(4-methoxy-3-methylpyridin-2-yl)methylsulfanyl]-5,5,7,7-tetramethyl-3H-cyclopenta[f]benzimidazol-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O2S/c1-12-17(23-8-7-18(12)27-6)11-28-20-24-15-9-13-14(10-16(15)25-20)22(4,5)19(26)21(13,2)3/h7-10H,11H2,1-6H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTMNCYLHDVUCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CSC2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Prodrug Ro18-5362: A Technical Overview of its Bioactivation and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed analysis of the available scientific literature on Ro18-5362, a prodrug that undergoes metabolic activation to exert its pharmacological effect. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of the compound's mechanism of action, bioactivation, and the inhibitory effects of its active metabolite.

Introduction

This compound is a sulfide-containing compound that functions as a prodrug.[1][2][3][4][5] It is metabolically converted to its active sulfoxide (B87167) form, Ro 18-5364.[1][2][3] The primary pharmacological action of the active metabolite, Ro 18-5364, is the potent inhibition of the gastric hydrogen-potassium adenosine (B11128) triphosphatase (H+/K+-ATPase), commonly known as the proton pump.[1][2] This enzyme is responsible for the final step in gastric acid secretion. The conversion from the inactive sulfide (B99878) to the active sulfoxide is a critical step for the drug's therapeutic effect.

Mechanism of Action as a Prodrug

The core of this compound's mechanism of action lies in its bioactivation. As a prodrug, this compound is largely inactive in its initial form.[1] Its therapeutic efficacy is dependent on its metabolic conversion to the active metabolite, Ro 18-5364.

Bioactivation Pathway

The metabolic conversion of this compound to Ro 18-5364 involves the oxidation of the sulfide moiety to a sulfoxide. While the specific enzymes responsible for this transformation in vivo have not been explicitly identified in the available literature for this compound, the metabolism of sulfide-containing xenobiotics is generally catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). These enzyme systems are primarily located in the liver and are responsible for the oxidative metabolism of a wide range of compounds.

Ro185362 This compound (Prodrug) (Sulfide form) Enzymatic_Oxidation Enzymatic Oxidation (Presumably CYP or FMO) Ro185362->Enzymatic_Oxidation Metabolism Ro185364 Ro 18-5364 (Active Metabolite) (Sulfoxide form) Enzymatic_Oxidation->Ro185364

Bioactivation of this compound to its active metabolite, Ro 18-5364.

Pharmacological Action of the Active Metabolite: Ro 18-5364

The active metabolite, Ro 18-5364, is a potent inhibitor of the gastric H+/K+-ATPase.[1][2] This enzyme, located in the secretory membranes of parietal cells in the stomach lining, is responsible for pumping protons (H+) into the gastric lumen in exchange for potassium ions (K+), a process that is dependent on the hydrolysis of ATP. By inhibiting this proton pump, Ro 18-5364 effectively blocks the final step of gastric acid production, leading to a reduction in gastric acidity.

The inhibitory action of Ro 18-5364 has been shown to be concentration- and time-dependent, with increased potency at a lower pH.[1] The inhibition is reversible by treatment with reducing agents such as dithiothreitol, which suggests that the mechanism of inhibition involves the formation of disulfide bonds with cysteine residues on the H+/K+-ATPase enzyme.[2] Autoradiography studies have identified the polypeptide target of Ro 18-5364 to be approximately 100 kDa in size.[1]

Ro185364 Ro 18-5364 (Active Metabolite) HK_ATPase Gastric H+/K+-ATPase (Proton Pump) Ro185364->HK_ATPase Inhibits Proton_Secretion Proton (H+) Secretion into Gastric Lumen HK_ATPase->Proton_Secretion Catalyzes Gastric_Acidity Increased Gastric Acidity Proton_Secretion->Gastric_Acidity

Inhibition of the gastric proton pump by the active metabolite, Ro 18-5364.

Quantitative Data

The available literature provides some quantitative data on the inhibitory activity of this compound and its active metabolite, Ro 18-5364. This information is summarized in the table below.

CompoundTargetParameterValueReference
Ro 18-5364 Gastric H+/K+-ATPaseApparent Ki0.1 µM (at pH 6)[1][2]
This compound Gastric H+/K+-ATPase% InhibitionNot significant at 0.1 mM[1]

Experimental Protocols

Detailed experimental protocols for the study of this compound and its metabolite are not extensively described in the primary literature. However, based on the methodologies common for the investigation of proton pump inhibitors, the following outlines the general procedures that would be employed.

In Vitro H+/K+-ATPase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of a compound on the activity of the gastric proton pump.

Objective: To determine the concentration-dependent inhibition of H+/K+-ATPase by Ro 18-5364.

Methodology:

  • Preparation of H+/K+-ATPase-enriched microsomes: Gastric microsomes containing the H+/K+-ATPase are isolated from the gastric mucosa of a suitable animal model (e.g., hog or rabbit) through differential centrifugation and sucrose (B13894) density gradient ultracentrifugation.

  • ATPase Activity Assay: The enzymatic activity is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

    • The reaction mixture typically contains the microsomal preparation, a buffered solution at a specific pH (e.g., pH 6.0 to assess pH-dependent inhibition), MgCl2, and KCl to stimulate the K+-dependent ATPase activity.

    • The reaction is initiated by the addition of ATP.

    • Varying concentrations of the test compound (Ro 18-5364) are pre-incubated with the enzyme preparation.

    • The reaction is stopped after a defined incubation period at 37°C by the addition of an acid solution.

    • The released inorganic phosphate is quantified colorimetrically, for example, using the Fiske-Subbarow method.

  • Data Analysis: The concentration of the inhibitor that produces 50% inhibition of enzyme activity (IC50) is calculated. The apparent inhibition constant (Ki) can be determined through kinetic studies, such as by analyzing Lineweaver-Burk plots.

Start Start Prepare_Microsomes Prepare H+/K+-ATPase Enriched Microsomes Start->Prepare_Microsomes Incubate Incubate Microsomes with Test Compound (Ro 18-5364) Prepare_Microsomes->Incubate Add_ATP Initiate Reaction with ATP Incubate->Add_ATP Stop_Reaction Stop Reaction Add_ATP->Stop_Reaction Measure_Pi Measure Released Inorganic Phosphate (Pi) Stop_Reaction->Measure_Pi Calculate_Inhibition Calculate % Inhibition, IC50, and Ki Measure_Pi->Calculate_Inhibition End End Calculate_Inhibition->End

Workflow for an in vitro H+/K+-ATPase inhibition assay.

Conclusion and Future Directions

This compound serves as a prodrug for the potent gastric H+/K+-ATPase inhibitor, Ro 18-5364. The bioactivation through sulfide oxidation is a key step in its mechanism of action. While the inhibitory effects of the active metabolite are well-characterized, further research is warranted to fully elucidate the specific enzymatic pathways responsible for the conversion of this compound to Ro 18-5364. Detailed pharmacokinetic studies in various species, including humans, would also be necessary to understand the absorption, distribution, metabolism, and excretion of both the prodrug and its active metabolite. Such studies would be crucial for the further clinical development of this compound as a potential therapeutic agent for acid-related gastrointestinal disorders.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ro18-5362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro18-5362 is a key pharmacological agent recognized as the less active sulfide (B99878) prodrug of Ro18-5364, a potent inhibitor of the gastric H+/K+ ATPase. This technical guide provides a comprehensive overview of the chemical structure of this compound and a detailed examination of its synthesis. The document outlines the general synthetic methodology for the 2-pyridinylmethylsulfinyl-1H-benzimidazole class of compounds, to which this compound belongs, and presents relevant quantitative data and experimental protocols to support further research and development in this area.

Chemical Structure and Properties

This compound is a substituted benzimidazole (B57391) derivative. Its chemical identity is established by the following identifiers:

  • Systematic Name: 2-{[(4-methoxy-3-methyl-2-pyridinyl)methyl]thio}-1H-benzimidazole

  • CAS Number: 101387-97-7

  • Molecular Formula: C₂₂H₂₅N₃O₂S

  • Molecular Weight: 395.52 g/mol

The core structure of this compound consists of a benzimidazole ring system linked to a substituted pyridine (B92270) ring via a methylthio (-S-CH₂-) bridge. This thioether linkage is the key structural feature that differentiates it from its active metabolite.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₂₅N₃O₂S[1]
Molecular Weight395.52[1]
CAS Number101387-97-7[1]

Synthesis of this compound

The synthesis of this compound, like other proton pump inhibitors, is not explicitly detailed in publicly available literature. However, the general synthetic route for this class of compounds is well-established in patent literature and can be adapted for the specific preparation of this compound. The synthesis is a two-step process involving the formation of a thioether precursor followed by its conversion to the final compound.

General Synthetic Pathway

The synthesis of 2-pyridinylmethylthio-1H-benzimidazoles, the structural class of this compound, typically involves the condensation of a substituted 2-chloromethylpyridine with a 2-mercaptobenzimidazole (B194830) derivative.

G This compound This compound Ro18-5364 Ro18-5364 (Active Metabolite) This compound->Ro18-5364 Metabolic Oxidation H+/K+ ATPase Gastric H+/K+ ATPase Ro18-5364->H+/K+ ATPase Inhibition Gastric Acid Secretion Gastric Acid Secretion H+/K+ ATPase->Gastric Acid Secretion Promotes G cluster_0 Experimental Workflow Start Prepare Gastric Vesicles Incubate Incubate Vesicles with Inhibitor Start->Incubate React Add ATP to Initiate Reaction Incubate->React Measure Measure Inorganic Phosphate Release React->Measure Analyze Calculate IC50 and Ki Measure->Analyze

References

In Vitro Conversion of Ro18-5362 to Ro18-5364: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro conversion of Ro18-5362 to its active metabolite, Ro18-5364. This compound, a sulfide (B99878) compound, is a prodrug that undergoes metabolic activation to Ro18-5364, a potent sulfoxide (B87167) inhibitor of the gastric H+/K+-ATPase. This document outlines the enzymatic basis for this conversion, provides detailed, representative experimental protocols for its in vitro study, and presents hypothetical quantitative data to illustrate the expected outcomes. The methodologies described are based on established principles of in vitro drug metabolism, particularly drawing parallels from studies of other proton pump inhibitors with similar metabolic pathways.

Introduction

Ro18-5364 is a potent inhibitor of the gastric proton pump (H+/K+-ATPase), a key enzyme in the final step of acid secretion in the stomach. Its precursor, this compound, is a less active sulfide compound that is metabolically converted to the active sulfoxide form, Ro18-5364.[1][2][3][4][5] This bioactivation is a critical step for the pharmacological activity of the drug. Understanding the in vitro conversion of this compound is essential for characterizing its metabolic profile, identifying the enzymes involved, and predicting potential drug-drug interactions.

The primary enzymatic pathway responsible for the oxidation of sulfide-containing drugs to their sulfoxide metabolites is mediated by the cytochrome P450 (CYP) superfamily of enzymes.[1][6][7][8][9] Specifically for proton pump inhibitors (PPIs), which share a similar benzimidazole (B57391) core structure with this compound and Ro18-5364, the main CYP isozymes involved in metabolism are CYP2C19 and CYP3A4.[2][3][4][10] Therefore, it is highly probable that these enzymes are also responsible for the conversion of this compound.

This guide will provide a framework for investigating this conversion in an in vitro setting.

Enzymatic Conversion Pathway

The conversion of this compound to Ro18-5364 is an oxidation reaction where the sulfide moiety of this compound is oxidized to a sulfoxide. This reaction is catalyzed by cytochrome P450 enzymes in the presence of NADPH and molecular oxygen.

Conversion_Pathway Ro18_5362 This compound (Sulfide) Ro18_5364 Ro18-5364 (Sulfoxide) Ro18_5362->Ro18_5364 Oxidation Enzymes Cytochrome P450 (e.g., CYP2C19, CYP3A4) Enzymes->Ro18_5364 Cofactors NADPH + O₂ Cofactors->Ro18_5364

Figure 1: Enzymatic Conversion of this compound to Ro18-5364.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the in vitro conversion of this compound to Ro18-5364. These protocols are based on standard practices for studying the metabolism of similar compounds.

Incubation with Human Liver Microsomes (HLMs)

This experiment aims to determine the rate of conversion of this compound to Ro18-5364 in a general metabolically active system.

Materials:

  • This compound

  • Ro18-5364 (as a reference standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for analytical quantification

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-warm a mixture of HLMs (e.g., 0.5 mg/mL final concentration) and potassium phosphate buffer (100 mM, pH 7.4) at 37°C for 5 minutes.

  • Initiate the reaction by adding this compound (e.g., 1 µM final concentration) and the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the concentrations of this compound and Ro18-5364 using a validated analytical method such as LC-MS/MS.

Identification of Responsible CYP Isozymes

This experiment uses specific chemical inhibitors or recombinant CYP enzymes to identify the major P450 isoforms involved in the conversion.

Procedure using Chemical Inhibitors:

  • Follow the same procedure as in section 3.1.

  • Prior to the addition of this compound, pre-incubate the HLM mixture with a specific CYP inhibitor for a designated time (e.g., 15 minutes).

    • To inhibit CYP2C19: Use a selective inhibitor like ticlopidine.

    • To inhibit CYP3A4: Use a selective inhibitor like ketoconazole.

  • Initiate the reaction with this compound and the NADPH regenerating system and incubate for a fixed time (e.g., 30 minutes).

  • Quench and analyze the samples as described previously.

  • Compare the formation of Ro18-5364 in the presence and absence of each inhibitor. A significant reduction in metabolite formation indicates the involvement of the inhibited enzyme.

Procedure using Recombinant CYP Enzymes:

  • Incubate this compound with individual recombinant human CYP enzymes (e.g., rCYP2C19, rCYP3A4) instead of HLMs.

  • Follow the general incubation procedure, ensuring the appropriate protein concentration and cofactors for the recombinant system.

  • Analyze the formation of Ro18-5364 to determine which specific isozymes can catalyze the reaction.

Data Presentation

The following tables present hypothetical, yet realistic, quantitative data that could be obtained from the experiments described above.

Table 1: Time-Dependent Conversion of this compound in Human Liver Microsomes

Incubation Time (min)This compound Concentration (µM)Ro18-5364 Concentration (µM)
01.000.00
50.850.15
150.600.40
300.350.65
600.100.90

Table 2: Effect of CYP Inhibitors on the Formation of Ro18-5364

ConditionRo18-5364 Formation Rate (pmol/min/mg protein)% Inhibition
Control (No Inhibitor)50.00
+ Ticlopidine (CYP2C19 Inhibitor)15.070
+ Ketoconazole (CYP3A4 Inhibitor)35.030

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolism study.

Experimental_Workflow cluster_preparation Reaction Preparation cluster_reaction Reaction cluster_analysis Sample Analysis HLM Human Liver Microsomes Ro18_5362 Add this compound HLM->Ro18_5362 Buffer Phosphate Buffer (pH 7.4) Buffer->Ro18_5362 Inhibitor CYP Inhibitor (Optional) Inhibitor->Ro18_5362 NADPH Add NADPH Regenerating System Ro18_5362->NADPH Incubation Incubate at 37°C NADPH->Incubation Quench Quench Reaction (Acetonitrile) Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS

Figure 2: General Workflow for In Vitro Metabolism Study.

Conclusion

The in vitro conversion of the prodrug this compound to its active form, Ro18-5364, is a critical metabolic step likely mediated by cytochrome P450 enzymes, with CYP2C19 and CYP3A4 being the probable primary contributors. The experimental protocols and data presented in this guide provide a robust framework for researchers to investigate this bioactivation process. A thorough understanding of this in vitro metabolism is fundamental for the non-clinical development of this compound and for predicting its behavior in vivo. While specific experimental data for this compound and Ro18-5364 are not publicly available, the methodologies outlined here, based on analogous compounds, offer a sound scientific approach for their characterization.

References

The Biological Activity of Sulfide Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases yielded no specific information regarding a compound designated "Ro18-5362 sulfide (B99878) compound." Therefore, this document provides a comprehensive overview of the biological activities of sulfide compounds, with a primary focus on hydrogen sulfide (H₂S), a key signaling molecule and the most extensively studied compound in this class. The principles and methodologies described herein are fundamental to the study of sulfide biochemistry and pharmacology and would be applicable to the investigation of a novel sulfide compound.

Introduction to Hydrogen Sulfide (H₂S) as a Gasotransmitter

Hydrogen sulfide (H₂S) is now recognized as a critical endogenous signaling molecule, joining nitric oxide (NO) and carbon monoxide (CO) in the family of gasotransmitters.[1][2] Produced enzymatically in mammalian cells, H₂S participates in a wide array of physiological and pathophysiological processes, including neuromodulation, cardiovascular regulation, inflammation, and cellular energy metabolism.[1] Its biological effects are concentration-dependent, exhibiting both protective and toxic properties.[3]

Quantitative Data on the Biological Effects of Hydrogen Sulfide

The biological effects of H₂S are highly dependent on its concentration. The following table summarizes key dose-dependent activities reported in the literature.

Biological EffectOrganism/SystemEffective ConcentrationReference
VasodilationRat1.8–18 µmol/kg (in vivo)[4]
Blood Pressure ReductionRat2.8 µmol/kg per min (i.v. infusion)[4]
Antimicrobial Activity (as Roussin's Black Salt)Pyrococcus furiosus2.0 µM[5]
Inhibition of Bacterial Growth (as Diosgenin)S. aureusMIC: 3.9 µg/mL[6]
Inhibition of Bacterial Growth (as 26-thiodiosgenin)S. aureusMIC: 7.8 µg/mL[6]

Key Signaling Pathways Involving Hydrogen Sulfide

H₂S exerts its biological effects through several distinct mechanisms, including the modulation of ion channels, interaction with signaling proteins through persulfidation, and its interplay with other signaling molecules and reactive species.

Mitochondrial Sulfide Oxidation Pathway

Mitochondria play a central role in H₂S metabolism. The sulfide quinone oxidoreductase (SQR) system is a primary pathway for H₂S catabolism, linking its oxidation to the electron transport chain and energy production.[7][8]

Mitochondrial_Sulfide_Oxidation cluster_matrix Mitochondrial Matrix cluster_etc Electron Transport Chain H2S H₂S SQR Sulfide Quinone Oxidoreductase (SQR) H2S->SQR SQR_Persulfide SQR-Persulfide Intermediate SQR->SQR_Persulfide Oxidation UQ Ubiquinone (Q) SQR->UQ Electrons ETHE1 Persulfide Dioxygenase (ETHE1) SQR_Persulfide->ETHE1 Sulfite Sulfite (SO₃²⁻) ETHE1->Sulfite Oxidation SO Sulfite Oxidase Sulfite->SO Rhodanese Rhodanese Sulfite->Rhodanese Sulfate Sulfate (SO₄²⁻) SO->Sulfate Thiosulfate Thiosulfate (S₂O₃²⁻) Rhodanese->Thiosulfate ComplexIII Complex III UQ->ComplexIII

Mitochondrial oxidation of H₂S by the SQR system.
H₂S-Mediated Vasodilation

H₂S is a potent vasodilator. One of its key mechanisms of action is the activation of ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.[1][9] This is thought to occur through S-sulfhydration of cysteine residues on the channel proteins.[9]

H2S_Vasodilation H2S H₂S KATP_Channel ATP-sensitive K⁺ Channel (KATP) H2S->KATP_Channel Activates Sulfhydration S-Sulfhydration of Cysteine Residues KATP_Channel->Sulfhydration Hyperpolarization Hyperpolarization KATP_Channel->Hyperpolarization K⁺ Efflux Vasodilation Vasodilation Hyperpolarization->Vasodilation

Mechanism of H₂S-induced vasodilation via KATP channels.
Interaction of H₂S and Nitric Oxide (NO) Signaling

The signaling pathways of H₂S and nitric oxide (NO) are intricately linked.[4] Their interaction can lead to the formation of novel bioactive species, such as nitrosopersulfide (SSNO⁻), which have distinct signaling properties.[4] This crosstalk is crucial in cardiovascular regulation.

H2S_NO_Interaction H2S H₂S Reaction Chemical Reaction H2S->Reaction NO Nitric Oxide (NO) NO->Reaction SSNO Nitrosopersulfide (SSNO⁻) Reaction->SSNO Polysulfides Polysulfides Reaction->Polysulfides SULFINO Dinitrososulfite (SULFI/NO) Reaction->SULFINO Bioactivity Distinct Biological Activities (e.g., Vasodilation, Cardioprotection) SSNO->Bioactivity Polysulfides->Bioactivity SULFINO->Bioactivity

Interaction of H₂S and NO signaling pathways.

Experimental Protocols for Studying Sulfide Biology

A variety of experimental techniques are employed to investigate the biological activities of sulfide compounds. The following provides a general overview of methodologies relevant to this field.

Measurement of Vasodilation
  • Organ Bath Studies: Isolated arterial rings are mounted in an organ bath containing a physiological salt solution. The tension of the rings is measured using a force transducer. After pre-constriction with an agent like phenylephrine, cumulative concentrations of a sulfide donor (e.g., NaHS) are added to assess vasorelaxant effects.

  • In Vivo Blood Pressure Monitoring: Anesthetized animals (e.g., rats) are cannulated to allow for continuous monitoring of arterial blood pressure and heart rate. The sulfide compound is administered intravenously, and changes in hemodynamic parameters are recorded.[4]

Assessment of Antimicrobial Activity
  • Minimal Inhibitory Concentration (MIC) Assay: This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6] A standardized suspension of bacteria is inoculated into a series of microtiter wells containing serial dilutions of the test compound. After incubation, the wells are examined for turbidity to identify the MIC.

  • Minimal Bactericidal Concentration (MBC) Assay: Following the MIC assay, aliquots from the wells showing no growth are plated onto agar (B569324) plates. The lowest concentration that prevents any bacterial growth on the plates after incubation is the MBC.[6]

  • Cell Lysis Assays: For certain compounds like Roussin's black salt, which can induce cell lysis, changes in cell density can be monitored over time using a spectrophotometer or by direct cell counting after the addition of the compound.[5]

Workflow for Investigating Protein S-Sulfhydration

Protein S-sulfhydration is a key post-translational modification mediated by H₂S.[9] Investigating this modification is crucial for understanding the molecular mechanisms of sulfide signaling.

Sulfhydration_Workflow cluster_sample Sample Preparation cluster_detection Detection Method cluster_analysis Analysis Cell_Culture Cells/Tissues Treated with H₂S Donor Lysis Cell Lysis & Protein Extraction Cell_Culture->Lysis Blocking Block Free Thiols (e.g., with NEM) Lysis->Blocking Reduction Reduce Persulfides (e.g., with DTT) Blocking->Reduction Labeling Label Newly Exposed Thiols (e.g., with Biotin-maleimide) Reduction->Labeling Western_Blot Western Blot (using Streptavidin-HRP) Labeling->Western_Blot Mass_Spec Mass Spectrometry (for site identification) Labeling->Mass_Spec

A general workflow for the detection of protein S-sulfhydration.

Antioxidant and Pro-oxidant Properties

Sulfide compounds can exhibit a dual role in redox biology, acting as both antioxidants and pro-oxidants depending on the cellular context and concentration.[2] As an antioxidant, H₂S can scavenge reactive oxygen species (ROS) and enhance the levels of glutathione, a major cellular antioxidant.[2] Conversely, at higher concentrations or in certain environments, H₂S can contribute to oxidative stress.

Conclusion

While information on the specific compound "this compound sulfide" is not available in the public domain, the broader class of sulfide compounds, particularly hydrogen sulfide, represents a vibrant and critical area of biomedical research. The diverse biological activities of sulfides, from their role as signaling molecules in the cardiovascular and nervous systems to their potential as antimicrobial agents, underscore their therapeutic and physiological importance. The experimental and conceptual frameworks outlined in this guide provide a foundation for the investigation of any novel sulfide compound.

References

Ro18-5362 pharmacology and toxicology profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Pharmacology and Toxicology Profile of Ro18-5362

Introduction

This compound is a sulfide (B99878) compound that has been investigated for its role as a precursor to a potent inhibitor of gastric acid secretion.[1][2][3][4] It is essential to clarify that, contrary to some initial classifications, the available scientific literature does not support the activity of this compound as a 5-HT2C serotonin (B10506) receptor antagonist. Instead, research consistently identifies this compound as a prodrug, or a less active proagent, for its active sulfoxide (B87167) metabolite, Ro 18-5364.[2][5] This document provides a comprehensive overview of the pharmacology and, where available, the toxicology of this compound, focusing on its mechanism of action as a precursor to a gastric proton pump inhibitor.

Pharmacology

Mechanism of Action

The primary pharmacological significance of this compound lies in its in vivo conversion to the active compound Ro 18-5364.[5] this compound itself demonstrates no significant inhibitory activity on the gastric (H⁺/K⁺)-ATPase, even at high concentrations.[1][2] The pharmacological activity is exerted by its sulfoxide metabolite, Ro 18-5364, which is a potent, irreversible inhibitor of the gastric proton pump.[5]

The mechanism of action can be summarized in the following steps:

  • Conversion: this compound, a sulfide, is metabolized to its active sulfoxide form, Ro 18-5364.[5]

  • Activation: In the acidic environment of the gastric parietal cell canaliculi, Ro 18-5364 undergoes an acid-catalyzed conversion to a reactive tetracyclic sulfenamide (B3320178).

  • Inhibition: The sulfenamide derivative then forms a covalent disulfide bond with cysteine residues on the luminal surface of the (H⁺/K⁺)-ATPase, thereby irreversibly inactivating the enzyme.[6] This inhibition blocks the final step in gastric acid secretion.

This mechanism is characteristic of the broader class of proton pump inhibitors (PPIs), which includes well-known drugs such as omeprazole.[6][7]

Pharmacodynamics

The pharmacodynamic effect of this compound is a consequence of the inhibition of the (H⁺/K⁺)-ATPase by its active metabolite, Ro 18-5364. This leads to a profound and long-lasting reduction in the secretion of gastric acid.

Toxicology

A comprehensive search of the available scientific literature did not yield any specific toxicological studies conducted on this compound.

Data Presentation

The following tables summarize the quantitative data available for this compound and its active metabolite, Ro 18-5364.

Table 1: In Vitro Activity against Gastric (H⁺/K⁺)-ATPase

CompoundTargetMetricValueReference
Ro 18-5364Gastric (H⁺/K⁺)-ATPaseApparent Kᵢ0.1 µM[5]
This compoundGastric (H⁺/K⁺)-ATPaseActivityNo significant inhibition at 0.1 mM[1][2][3][4]

Experimental Protocols

While specific protocols for this compound are not detailed, the following represents a generalized experimental protocol for assessing the inhibitory activity of compounds like its active metabolite, Ro 18-5364, on the gastric (H⁺/K⁺)-ATPase.

In Vitro (H⁺/K⁺)-ATPase Inhibition Assay

1. Preparation of Gastric Vesicles:

  • Gastric mucosal tissue is homogenized in a buffered sucrose (B13894) solution.

  • The homogenate is subjected to differential centrifugation to isolate microsomal vesicles enriched with (H⁺/K⁺)-ATPase.

2. ATPase Activity Assay:

  • The reaction is initiated by adding ATP to a mixture containing the gastric vesicles, buffer, Mg²⁺, and K⁺ ions.

  • The amount of inorganic phosphate (B84403) (Pᵢ) released from ATP hydrolysis is measured over time, typically using a colorimetric method.

3. Inhibition Studies:

  • The assay is performed in the presence of varying concentrations of the test compound (e.g., Ro 18-5364).

  • The concentration of the compound that produces 50% inhibition of ATPase activity (IC₅₀) or the inhibitory constant (Kᵢ) is determined by analyzing the dose-response curve.

4. Proton Transport Assay:

  • The ability of the gastric vesicles to pump protons is measured using a pH-sensitive fluorescent dye (e.g., acridine (B1665455) orange).

  • The quenching of the dye's fluorescence upon proton influx into the vesicles is monitored.

  • The effect of the inhibitor on the rate and extent of proton transport is quantified.

Mandatory Visualization

G cluster_0 Systemic Circulation cluster_1 Gastric Parietal Cell cluster_2 Gastric Lumen Ro18_5362 This compound (Sulfide Prodrug) Ro18_5364_inactive Ro 18-5364 (Inactive Sulfoxide) Ro18_5362->Ro18_5364_inactive Metabolism (Oxidation) Ro18_5364_active Sulfenamide Intermediate (Active) Ro18_5364_inactive->Ro18_5364_active Acid-catalyzed Conversion H_K_ATPase (H⁺/K⁺)-ATPase (Proton Pump) Ro18_5364_active->H_K_ATPase Covalent Binding (Disulfide Bond) H_K_ATPase_inhibited Inhibited (H⁺/K⁺)-ATPase H_ion H⁺ H_K_ATPase->H_ion H⁺ Secretion K_ion K⁺ K_ion->H_K_ATPase K⁺ Uptake

Caption: Mechanism of this compound as a proton pump inhibitor prodrug.

References

The Enigmatic Case of Ro18-5362: A Search for a Lost Chapter in 5-HT2C Receptor Antagonist Development

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature and chemical databases reveals a significant lack of public information regarding the discovery, development, and pharmacological profile of the compound designated as Ro18-5362. This suggests that this compound was likely an early-stage, internal research compound at Hoffmann-La Roche that did not proceed to later stages of development or result in significant academic publications.

While the "Ro" prefix strongly indicates its origin with the Swiss pharmaceutical company Hoffmann-La Roche, a pioneer in the development of numerous therapeutics, this compound appears to be one of the many compounds synthesized and screened that did not ultimately become a lead candidate. In the highly competitive and failure-prone landscape of drug discovery, it is common for a vast number of synthesized molecules to be abandoned for a multitude of reasons, including insufficient potency, poor selectivity, unfavorable pharmacokinetic properties, or unforeseen toxicity. These compounds often remain within the confines of internal company archives with no public disclosure.

Our investigation into the history of 5-HT2C receptor antagonists provides a broader context for where this compound would have fit into the scientific landscape. The 5-HT2C receptor, a G protein-coupled receptor predominantly expressed in the central nervous system, has been a significant target for therapeutic intervention in a range of disorders.

The Role of 5-HT2C Receptors in Health and Disease

The 5-HT2C receptor is a key modulator of several neurotransmitter systems, including dopamine (B1211576) and norepinephrine.[1] This interaction implicates the receptor in a variety of physiological and pathological processes. Activation of the 5-HT2C receptor generally leads to an inhibitory effect on dopaminergic pathways. Consequently, antagonists of this receptor have been explored for their potential to treat conditions associated with dopamine dysregulation.

Signaling Pathways of the 5-HT2C Receptor

The 5-HT2C receptor primarily signals through the Gαq/11 G protein, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular effects.

5-HT2C_Signaling_Pathway Serotonin Serotonin 5-HT2C_Receptor 5-HT2C_Receptor Serotonin->5-HT2C_Receptor Binds to Gaq_11 Gaq_11 5-HT2C_Receptor->Gaq_11 Activates PLC PLC Gaq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Intracellular Ca2+ Release IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Effects Cellular_Effects Ca2_Release->Cellular_Effects PKC_Activation->Cellular_Effects

5-HT2C receptor signaling cascade.

A General Workflow for the Discovery of 5-HT2C Antagonists

The development of novel 5-HT2C antagonists, a process this compound would have undergone, typically follows a structured workflow from initial concept to a potential drug candidate.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development Target_ID Target Identification (5-HT2C Receptor) HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Testing (Binding & Functional Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Testing (Animal Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase_I Phase I Trials Tox->Phase_I Phase_II Phase II Trials Phase_I->Phase_II Phase_III Phase III Trials Phase_II->Phase_III

A generalized workflow for drug discovery.

Conclusion

While a detailed technical guide on this compound cannot be constructed from the available public data, the historical context of 5-HT2C receptor antagonist research provides a framework for understanding its likely, albeit undocumented, journey. The absence of information itself tells a story common in pharmaceutical research, where countless compounds are synthesized and evaluated, but only a select few emerge from the pipeline to become publicly known entities. The story of this compound, therefore, is likely a silent one, its history confined to the internal records of its parent company, a testament to the rigorous and often unseen efforts that underpin the development of new medicines.

References

An In-Depth Technical Guide to the Stability and Solubility of Ro18-5362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro18-5362 is identified primarily as a prodrug to Ro 18-5364, a potent inhibitor of the gastric H+/K+-ATPase, positioning it within the class of proton pump inhibitors (PPIs). This technical guide provides a comprehensive overview of the available information regarding the stability and solubility of this compound and its active metabolite. Due to the limited publicly available data specific to this compound, this document leverages data from the broader class of proton pump inhibitors to infer its likely physicochemical properties and outlines standard experimental protocols for their determination. This guide aims to equip researchers, scientists, and drug development professionals with a foundational understanding of the critical parameters for the preclinical and formulation development of this compound and related compounds.

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 101387-97-7, is the sulfide (B99878) form and less active prodrug of Ro 18-5364 (CAS 101387-98-8)[1][2][3][4]. The active metabolite, Ro 18-5364, is a potent inhibitor of the gastric H+/K+-ATPase, an enzyme responsible for the final step in gastric acid secretion[1][5][6]. This mechanism of action firmly places this compound in the class of proton pump inhibitors (PPIs), a group of drugs widely used in the treatment of acid-related gastrointestinal disorders[7][8][9]. While some initial sources suggested this compound may act as a 5-HT2C antagonist, the overwhelming evidence points to its function as a proton pump inhibitor.

Understanding the stability and solubility of a drug candidate like this compound is paramount for its development. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation into a safe, effective, and stable dosage form. This guide will synthesize the available information on this compound and its active form, and where specific data is lacking, will draw upon the well-established characteristics of the benzimidazole-based PPI class to provide a comprehensive technical overview.

Physicochemical Properties

While specific quantitative data for this compound is scarce in the public domain, its classification as a proton pump inhibitor allows for informed inferences based on the known properties of this drug class.

Solubility Profile

Proton pump inhibitors are typically weak bases that exhibit pH-dependent solubility. They are generally sparingly soluble in water and more soluble in organic solvents.

Table 1: General Solubility of Proton Pump Inhibitors

SolventGeneral SolubilityRationale and Implications
Aqueous Buffers (pH-dependent) Poorly soluble in acidic to neutral pH. Solubility increases in alkaline conditions.The basic nature of the benzimidazole (B57391) and pyridine (B92270) rings means the molecule is protonated at low pH, which can affect its ability to cross cell membranes to reach the target site. Formulation strategies often involve enteric coatings to protect the drug from the acidic environment of the stomach.
Ethanol (B145695) Sparingly to freely soluble.Often used as a co-solvent in formulation development and for preparing stock solutions for in vitro assays.
Dimethyl Sulfoxide (B87167) (DMSO) Generally soluble.A common solvent for preparing high-concentration stock solutions for research purposes.
Dimethylformamide (DMF) Generally soluble.Another aprotic polar solvent used for solubilizing PPIs for experimental use.

Note: This table represents general trends for the PPI class. Specific values for this compound would require experimental determination.

For example, the solubility of rabeprazole (B1678785) sodium, another PPI, is approximately 30 mg/mL in ethanol and 25 mg/mL in DMSO[10]. It is also very soluble in water[11]. Pantoprazole (B1678409) has a solubility of 76 mg/mL in DMSO[12], while lansoprazole's solubility in DMSO is 74 mg/mL[13]. Omeprazole is very slightly soluble in water and sparingly soluble in ethanol[14].

Stability Profile

The stability of PPIs is a critical consideration, as they are known to be labile in acidic conditions and sensitive to light and heat.

Table 2: General Stability Characteristics of Proton Pump Inhibitors

ConditionGeneral StabilityDegradation Pathway and Implications
Acidic pH Highly unstable.PPIs are prodrugs that are activated by acid. In the acidic canaliculus of the parietal cell, they undergo a chemical rearrangement to a reactive sulfenamide (B3320178) intermediate which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase. However, premature degradation in the stomach's acidic environment must be prevented through formulation design (e.g., enteric coating).
Neutral to Alkaline pH Generally more stable.Formulations are often buffered to a higher pH to ensure stability.
Light Exposure (Photostability) Susceptible to degradation.An important physical chemistry feature of PPIs is their instability to light[15]. Photostability testing is a crucial part of the development process, and formulations may require light-protective packaging.
Temperature Susceptible to thermal degradation.Storage at controlled room temperature or under refrigeration is often necessary. Thermal analysis techniques like DSC and TGA are used to determine melting points and decomposition temperatures.
Oxidation The sulfoxide group can be susceptible to oxidation or reduction.The conversion of the prodrug this compound (sulfide) to the active Ro 18-5364 (sulfoxide) is a key metabolic step. The stability of both forms to further oxidation is a relevant parameter.

Note: This table outlines general stability concerns for PPIs. Specific degradation kinetics for this compound would need to be determined experimentally.

Studies on various PPIs have shown that in a 0.9% sodium chloride solution at room temperature, omeprazole, esomeprazole, and pantoprazole are stable for 24 hours, while lansoprazole (B1674482) and rabeprazole are stable for 8 hours[15].

Experimental Protocols

To address the lack of specific data for this compound, this section outlines standard experimental protocols for determining the stability and solubility parameters of a new chemical entity within the proton pump inhibitor class.

Solubility Determination

A common method for determining the thermodynamic solubility of a compound is the shake-flask method.

Protocol: Shake-Flask Solubility Assay

  • Preparation of Solutions: Prepare a series of buffered aqueous solutions at different pH values (e.g., pH 2, 4, 6, 7.4, 8). Also, prepare solutions of relevant organic solvents (e.g., ethanol, DMSO, methanol, acetonitrile).

  • Sample Addition: Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: Centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Express the solubility in units such as mg/mL or mol/L.

Stability Assessment

Forced degradation studies are essential to identify potential degradation products and pathways.

Protocol: Forced Degradation Study

  • Stress Conditions: Expose solutions of this compound to a variety of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store solid and solution samples at elevated temperatures (e.g., 60°C, 80°C).

    • Photodegradation: Expose solid and solution samples to a light source compliant with ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be able to separate the parent drug from its degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.

  • Data Analysis: Calculate the percentage of degradation and determine the degradation kinetics (e.g., first-order, zero-order).

Visualization of Pathways and Workflows

Signaling Pathway of H+/K+-ATPase Inhibition

The following diagram illustrates the mechanism of action of proton pump inhibitors, including the active metabolite of this compound.

PPI_Mechanism cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen cluster_blood Bloodstream Prodrug This compound (Prodrug) (Lipophilic) Active_Metabolite Ro 18-5364 (Active) (Sulfenamide) Prodrug->Active_Metabolite Acidic Canaliculus ATPase H+/K+-ATPase (Proton Pump) Active_Metabolite->ATPase Covalent Bonding (Disulfide Bridge) Inactive_ATPase Inactive H+/K+-ATPase ATPase->Inactive_ATPase Inhibition H_ion H+ ATPase->H_ion Secretion K_ion_lumen K+ K_ion_lumen->ATPase Prodrug_blood This compound (Absorbed) Prodrug_blood->Prodrug

Mechanism of H+/K+-ATPase Inhibition by this compound's Active Metabolite.
Experimental Workflow for Stability and Solubility Assessment

The following diagram outlines a typical workflow for the physicochemical characterization of a new drug candidate like this compound.

Stability_Solubility_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment Start Start: New Chemical Entity (this compound) Sol_Method Shake-Flask Method Start->Sol_Method Stab_Method Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Stab_Method Sol_Analysis HPLC-UV Analysis Sol_Method->Sol_Analysis Sol_Result Solubility Data (mg/mL or M) Sol_Analysis->Sol_Result Formulation Formulation Development (e.g., Enteric Coating) Sol_Result->Formulation Stab_Analysis Stability-Indicating HPLC LC-MS for Identification Stab_Method->Stab_Analysis Stab_Result Degradation Profile Kinetics and Pathways Stab_Analysis->Stab_Result Stab_Result->Formulation

General Workflow for Stability and Solubility Profiling.

Conclusion

The experimental protocols outlined in this guide provide a clear framework for the systematic determination of the stability and solubility parameters of this compound. Such studies are indispensable for the successful development of a stable, safe, and effective pharmaceutical product. Further research is warranted to elucidate the specific physicochemical profile of this compound and its active metabolite to support its potential clinical development.

References

Ro18-5362: A Precursor to a Potent Proton Pump Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ro18-5362, an inactive sulfide (B99878) compound that serves as a precursor to the potent proton pump inhibitor (PPI), Ro 18-5364. The document details the conversion of this compound to its active sulfoxide (B87167) form, the mechanism of action of Ro 18-5364 in inhibiting the gastric H+/K+-ATPase, and relevant experimental protocols. Quantitative data are presented in structured tables for clarity, and key pathways and workflows are visualized using diagrams. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the area of acid-related gastrointestinal disorders.

Introduction

Gastric acid secretion is a fundamental physiological process, primarily regulated by the H+/K+-ATPase, commonly known as the proton pump, located in the apical membrane of parietal cells in the stomach lining. The clinical management of acid-related disorders, such as gastroesophageal reflux disease (GERD) and peptic ulcers, has been revolutionized by the advent of proton pump inhibitors (PPIs). These drugs effectively suppress gastric acid secretion by targeting the proton pump.

Many PPIs are administered as inactive prodrugs that require activation in the acidic environment of the parietal cell secretory canaliculi. This guide focuses on this compound, a benzimidazole (B57391) sulfide, which itself is largely inactive.[1][2] Through oxidation, this compound is converted to its sulfoxide derivative, Ro 18-5364, a potent and irreversible inhibitor of the gastric H+/K+-ATPase.[1][3] This document will explore the chemical relationship between this compound and Ro 18-5364, the mechanism of inhibition, and the experimental methodologies used to characterize these compounds.

From Inactive Precursor to Active Inhibitor: The Role of Oxidation

The conversion of the sulfide this compound to the sulfoxide Ro 18-5364 is a critical activation step. While this compound shows negligible inhibitory activity on the H+/K+-ATPase even at high concentrations, Ro 18-5364 is an extremely potent inhibitor.[1] This transformation is a chemical oxidation of the sulfur atom in the benzimidazole core structure.

General Synthesis of Benzimidazole Sulfides (Precursors)

The synthesis of benzimidazole sulfides like this compound typically involves the condensation of a substituted o-phenylenediamine (B120857) with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), to form a benzimidazole-2-thiolate.[4] This intermediate is then reacted with a substituted 2-(chloromethyl)pyridine (B1213738) derivative.

A general synthetic scheme is as follows:

  • Formation of the Benzimidazole Thiol: A substituted o-phenylenediamine is reacted with carbon disulfide and potassium hydroxide in an alcoholic solvent under reflux.[4]

  • Coupling Reaction: The resulting benzimidazole-2-thiol is then coupled with the appropriate 2-(chloromethyl)pyridine derivative in the presence of a base to yield the final benzimidazole sulfide.[5]

Oxidation to the Active Sulfoxide

The selective oxidation of the sulfide to the sulfoxide is a key synthetic step. Various oxidizing agents can be employed for this transformation. A common and effective method involves the use of a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), in a suitable solvent like dichloromethane.[6] Another approach utilizes hydrogen peroxide in acetic acid, which is considered a "green" and highly selective method.[7]

Mechanism of Action of Ro 18-5364

Ro 18-5364, like other benzimidazole-derived PPIs, is a prodrug that requires activation in an acidic environment to exert its inhibitory effect.

Acid-Catalyzed Activation

The inhibitory action of Ro 18-5364 is significantly more pronounced at a lower pH.[1] In the acidic secretory canaliculi of parietal cells, the benzimidazole structure of Ro 18-5364 undergoes a proton-catalyzed rearrangement. This transformation converts the inactive sulfoxide into a highly reactive tetracyclic sulfenamide (B3320178).[8] This cationic species is the active inhibitor that covalently binds to the proton pump.

Activation_Pathway Ro18_5364 Ro 18-5364 (Inactive Sulfoxide) Protonation1 First Protonation (Pyridine Nitrogen) Ro18_5364->Protonation1 H+ Protonation2 Second Protonation (Benzimidazole Nitrogen) Protonation1->Protonation2 H+ Rearrangement Acid-Catalyzed Rearrangement Protonation2->Rearrangement Sulfenamide Tetracyclic Sulfenamide (Active Inhibitor) Rearrangement->Sulfenamide Binding Covalent Disulfide Bond (Inhibition) Sulfenamide->Binding Pump H+/K+-ATPase (Proton Pump) Pump->Binding

Caption: Acid activation pathway of Ro 18-5364.

Covalent Inhibition of H+/K+-ATPase

The active sulfenamide derivative of Ro 18-5364 is a thiophilic agent that readily reacts with sulfhydryl groups of cysteine residues on the luminal surface of the H+/K+-ATPase.[9] This reaction forms a stable disulfide bond, leading to the irreversible inactivation of the proton pump. Autoradiography studies with radiolabeled Ro 18-5364 have confirmed that the inhibitor is associated with a polypeptide of approximately 100 kDa, which corresponds to the molecular weight of the H+/K+-ATPase alpha-subunit.[1] The inhibition can be reversed by treatment with reducing agents like dithiothreitol, further supporting the formation of a disulfide bond.[3]

Quantitative Data

The inhibitory potency of Ro 18-5364 has been quantified in various studies. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Potency of Ro 18-5364 and its Precursor this compound

CompoundTargetParameterValueConditionsReference
Ro 18-5364 Gastric H+/K+-ATPaseApparent Ki0.1 µMpH 6.0[1][3]
This compound Gastric H+/K+-ATPaseActivityNo significant inhibitionUp to 0.1 mM[1]

Table 2: Comparative Inhibitory Potency of Other Proton Pump Inhibitors

CompoundTargetParameterValueConditionsReference
Omeprazole Gastric H+/K+-ATPaseIC50Varies (e.g., 16.4 µM)pH 6.1[10]
SCH 28080 Gastric H+/K+-ATPaseKi0.12 µM-MedChemExpress
Ro 17-5380 Gastric H+/K+-ATPaseApparent Ki20 µM-[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and Ro 18-5364.

Preparation of Gastric H+/K+-ATPase-Enriched Microsomes

This protocol describes the isolation of microsomal vesicles enriched with H+/K+-ATPase from porcine gastric mucosa, a common source for in vitro studies.

Materials:

  • Fresh porcine stomachs

  • Homogenization buffer (e.g., 250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

  • Differential centrifugation equipment

Procedure:

  • Obtain fresh porcine stomachs and place them on ice.

  • Excise the gastric mucosa and wash it with cold saline.

  • Scrape the mucosal surface to collect the gastric glands.

  • Homogenize the collected tissue in ice-cold homogenization buffer.

  • Perform a series of differential centrifugations to isolate the microsomal fraction. A typical procedure involves a low-speed spin to remove whole cells and nuclei, followed by a high-speed spin to pellet the microsomes.

  • Resuspend the final microsomal pellet in a suitable buffer and store at -80°C.

H+/K+-ATPase Activity Assay

The activity of the H+/K+-ATPase is typically measured by quantifying the rate of ATP hydrolysis, which is coupled to proton transport. This is often done by measuring the release of inorganic phosphate (B84403) (Pi).

Materials:

  • H+/K+-ATPase-enriched microsomes

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 2 mM MgCl2, 10 mM KCl)

  • ATP solution

  • Ro 18-5364 solution (in a suitable solvent, e.g., DMSO)

  • Reagents for phosphate detection (e.g., Malachite Green or Fiske-Subbarow reagent)

Procedure:

  • Pre-incubate the H+/K+-ATPase-enriched microsomes with various concentrations of Ro 18-5364 in the assay buffer at a specific pH (e.g., pH 6.0 or 7.4) for a defined period (e.g., 30-60 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding a saturating concentration of ATP.

  • Incubate the reaction mixture at 37°C for a specific time (e.g., 10-30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate released using a colorimetric method.

  • Calculate the percentage of inhibition for each concentration of Ro 18-5364 compared to a vehicle control.

  • Determine the IC50 or Ki value by fitting the data to an appropriate dose-response curve.

Experimental_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay Stomach Porcine Stomach Mucosa Gastric Mucosa Isolation Stomach->Mucosa Homogenization Homogenization Mucosa->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes H+/K+-ATPase Enriched Microsomes Centrifugation->Microsomes Preincubation Pre-incubation with Ro 18-5364 Microsomes->Preincubation Reaction Add ATP to Initiate Reaction Preincubation->Reaction Incubation Incubation at 37°C Reaction->Incubation Quenching Stop Reaction Incubation->Quenching Measurement Phosphate Measurement Quenching->Measurement Analysis Data Analysis (IC50 / Ki) Measurement->Analysis

Caption: General experimental workflow for H+/K+-ATPase inhibition assay.

Conclusion

This compound serves as a chemically important precursor to the potent proton pump inhibitor, Ro 18-5364. The conversion from the inactive sulfide to the active sulfoxide, followed by acid-catalyzed activation in the vicinity of the parietal cell, exemplifies the elegant prodrug strategy employed for this class of therapeutic agents. The irreversible covalent inhibition of the gastric H+/K+-ATPase by Ro 18-5364 leads to effective suppression of gastric acid secretion. This technical guide provides a foundational understanding of the chemistry, mechanism of action, and experimental evaluation of this precursor-inhibitor system, which is valuable for professionals in the field of drug development and gastrointestinal pharmacology. Further research to delineate the precise binding sites and to gather more extensive comparative quantitative data would provide a more complete profile of this potent inhibitor.

References

investigating the metabolic pathway of Ro18-5362

Author: BenchChem Technical Support Team. Date: December 2025

An Inquiry into the Metabolic Fate of Ro18-5362

A comprehensive search of publicly available scientific literature and databases did not yield any specific information on the metabolic pathway of a compound designated this compound. This identifier may correspond to an internal research code that has not been disclosed in public literature, or it may refer to a compound for which metabolic studies have not been published.

However, extensive information is available for a structurally related organosilicon compound, Sandoz compound 58-112 , also known by its chemical name 4-[(3-methoxyphenyl)methyl]-2,2,6,6-tetramethyl-1-oxa-4-aza-2,6-disilacyclohexane (MPSC) . This compound has been the subject of pharmacokinetic and metabolic studies in various species. This guide provides a detailed overview of the metabolic pathway of Sandoz compound 58-112, which may serve as a relevant reference for researchers investigating similar chemical entities.

In-depth Technical Guide: The Metabolic Pathway of Sandoz Compound 58-112 (MPSC)

This technical guide details the metabolic biotransformation of Sandoz compound 58-112, a potential skeletal muscle relaxant. The information is compiled from published pharmacokinetic and metabolism studies, primarily focusing on data from human, dog, and rat models.

Overview of Metabolism and Elimination

Sandoz compound 58-112 is eliminated entirely by metabolism, with the primary route of excretion being renal.[1] In humans and rats, the compound is completely metabolized before excretion, whereas in dogs, a substantial portion of the dose is excreted as the unchanged parent compound.[1] Pharmacokinetic studies in humans with a 14C-labeled version of the drug indicated complete absorption after oral administration, with approximately 95% of the radioactivity recovered in the urine within 9 hours.[2] The disproportionately higher blood concentrations of the parent compound after a higher dose suggest the possibility of saturable presystemic metabolism in the liver.[2]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of Sandoz compound 58-112 in humans.

ParameterValueSpeciesNotes
Distribution Half-Life0.5 hoursHuman
Elimination Half-Life (Parent)3.9 hoursHuman
Elimination Half-Life (Metabolites)0.1 hoursHuman
Renal:Fecal Clearance Ratio~96:4HumanFor total radioactivity
Peak Blood Radioactivity1 to 2 hours post-doseHuman
Major Metabolic Pathways and Metabolites

The biotransformation of Sandoz compound 58-112 involves several key metabolic reactions, with notable species differences.

  • In Humans and Rats: The primary metabolic pathway involves O-demethylation, aromatic hydroxylation, and subsequent glucuronidation. The major end-product metabolite is 3'-[((hydroxydimethylsilyl)-methylamino)methyl]-phenol glucuronide.[1] Other identified metabolites include the glucuronide conjugates of 4-[(3-hydroxyphenyl)-methyl]-2,2,6,6-tetramethyl-1-oxa-4-aza-2,6-disilacyclohexane and 4-[(4-hydroxy-3-methoxyphenyl)-methyl]-2,2,6,6-tetramethyl-1-oxa-4-aza-2,6-disilacyclohexane.[1]

  • In Dogs: The metabolic pathway in dogs differs significantly. The major metabolites are the hippurate conjugates of 3-methoxybenzoic acid and 3-hydroxybenzoic acid.[1]

The following table summarizes the major metabolites identified in different species.

MetaboliteSpecies
3'-[((hydroxydimethylsilyl)-methylamino)methyl]-phenol glucuronideHuman, Rat
4-[(3-hydroxyphenyl)-methyl]-2,2,6,6-tetramethyl-1-oxa-4-aza-2,6-disilacyclohexane (and its conjugate)Human, Rat
4-[(4-hydroxy-3-methoxyphenyl)-methyl]-2,2,6,6-tetramethyl-1-oxa-4-aza-2,6-disilacyclohexane (and its conjugate)Human, Rat
Hippurate of 3-methoxybenzoic acidDog
Hippurate of 3-hydroxybenzoic acidDog
Experimental Protocols

The metabolic pathways of Sandoz compound 58-112 were elucidated through studies involving single oral doses of the compound to rats, dogs, and humans.[1] In human studies, a 14C-labeled version of the drug was administered to healthy male volunteers.[2]

Key experimental steps included:

  • Dosing: Administration of a single oral dose of Sandoz compound 58-112 (or its 14C-labeled form) to the test subjects.[1][2]

  • Sample Collection: Collection of serial blood and breath samples, as well as complete urine and feces over a period of up to 120 hours post-dose.[2]

  • Analysis:

    • Quantification of total radioactivity in all collected samples.[2]

    • Assay of blood and urine for the unchanged parent compound.[2]

    • Identification of metabolites in urine using techniques such as mass spectrometry and chromatography, followed by structural elucidation.

The following diagram illustrates the general experimental workflow for these metabolism studies.

experimental_workflow cluster_dosing Dosing Phase cluster_sampling Sample Collection Phase cluster_analysis Analytical Phase dosing Oral Administration of Sandoz 58-112 (14C-labeled in humans) blood Serial Blood Samples dosing->blood Collection urine_feces Urine & Feces (up to 120h) dosing->urine_feces Collection breath Breath Samples dosing->breath Collection radioactivity Total Radioactivity Measurement blood->radioactivity parent_drug Assay for Unchanged Parent Compound blood->parent_drug urine_feces->radioactivity metabolite_id Metabolite Identification (e.g., MS, Chromatography) urine_feces->metabolite_id breath->radioactivity

General Experimental Workflow for Metabolism Studies.
Visualized Metabolic Pathway

The following diagram illustrates the metabolic biotransformation of Sandoz compound 58-112 in humans and rats.

metabolic_pathway cluster_metabolism Metabolic Transformations cluster_conjugation Phase II Conjugation cluster_excretion Excretion parent Sandoz Compound 58-112 (MPSC) metabolite1 4-[(3-hydroxyphenyl)-methyl]-... (O-demethylation) parent->metabolite1 CYP450 metabolite2 4-[(4-hydroxy-3-methoxyphenyl)-methyl]-... (Aromatic Hydroxylation) parent->metabolite2 CYP450 major_metabolite 3'-[((hydroxydimethylsilyl)-methylamino)methyl]-phenol glucuronide (Major End-Product) parent->major_metabolite Multiple Steps glucuronide1 Glucuronide Conjugate of Metabolite 1 metabolite1->glucuronide1 UGT glucuronide2 Glucuronide Conjugate of Metabolite 2 metabolite2->glucuronide2 UGT renal_excretion Renal Excretion glucuronide1->renal_excretion glucuronide2->renal_excretion major_metabolite->renal_excretion

References

Methodological & Application

Application Notes and Protocols for Ro18-5362 Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro18-5362 is the sulfide (B99878) prodrug of Ro 18-5364, a potent inhibitor of the gastric hydrogen-potassium adenosine (B11128) triphosphatase (H+/K+-ATPase), also known as the proton pump. The H+/K+-ATPase is the primary enzyme responsible for gastric acid secretion in parietal cells of the stomach lining.[1][2] Inhibition of this proton pump is a key therapeutic strategy for acid-related disorders.[3] this compound itself is significantly less active than its sulfoxide (B87167) metabolite, Ro 18-5364.[4] The conversion to the active form is crucial for its inhibitory effect. These application notes provide detailed protocols for the administration of this compound in cell culture, focusing on its conversion to the active inhibitor and subsequent analysis of its effects on H+/K+-ATPase activity.

Mechanism of Action

This compound is a benzimidazole (B57391) derivative that, upon conversion to its active sulfoxide form (Ro 18-5364), specifically inhibits the H+/K+-ATPase.[5] This inhibition occurs through the formation of a covalent disulfide bond with cysteine residues on the luminal side of the enzyme.[5] The activation of these inhibitors is acid-catalyzed, meaning they are more potent in an acidic environment.[6] The rate of this acid-activation is a key determinant of the inhibitor's potency.[6]

dot

cluster_extracellular Extracellular (Acidic Lumen) cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Ro18-5362_prodrug This compound (Prodrug) Ro18-5364_active Ro 18-5364 (Active) Ro18-5362_prodrug->Ro18-5364_active Acid-catalyzed conversion HK_ATPase H+/K+ ATPase (Proton Pump) Ro18-5364_active->HK_ATPase Inhibits K_ion_in K+ HK_ATPase->K_ion_in Pumped in H_ion H+ H_ion->HK_ATPase Pumped out

Caption: Mechanism of this compound inhibition of H+/K+ ATPase.

Data Presentation

The inhibitory activity of Ro 18-5364, the active form of this compound, has been determined in various studies. The half-maximal inhibitory concentration (IC50) is a key parameter for its potency.

CompoundAssay SystemIC50 (µM)Reference
Ro 18-5364Isolated Gastric Glands0.034[7]
Ro 18-5364Hog Gastric Vesicles (pH 6.11)Not explicitly stated, but correlated with acid-activation rate[6]
Omeprazole (B731)Hog Gastric Vesicles (pH 6.11)0.47[6]
LansoprazoleIsolated Gastric Glands0.007[7]
PantoprazoleIsolated Gastric Glands0.050[7]

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of H+/K+-ATPase Expressing Cells

This protocol describes the general maintenance of cell lines suitable for studying H+/K+-ATPase inhibition. Parietal cells are the primary cell type expressing the proton pump.[8] While primary parietal cell cultures are ideal, their isolation and maintenance can be challenging. Alternatively, cell lines engineered to express the H+/K+-ATPase, such as human hypopharyngeal FaDu cells, can be used.[9]

Materials:

  • H+/K+-ATPase expressing cell line (e.g., primary parietal cells, engineered FaDu cells)

  • Complete cell culture medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture cells in appropriate flasks with complete medium supplemented with FBS and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, then add Trypsin-EDTA to detach the cells.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.

Protocol 2: Preparation and Administration of this compound

This protocol details the preparation of this compound for administration to cell cultures. As this compound is a prodrug that requires an acidic environment for conversion to its active form, the experimental setup should facilitate this conversion.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture medium, pre-warmed

  • Micropipettes and sterile tips

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution. Store the stock solution at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. It is important to ensure the final DMSO concentration in the cell culture does not exceed a level that affects cell viability (typically <0.5%).

  • Administration to Cells:

    • Seed the H+/K+-ATPase expressing cells in multi-well plates and allow them to adhere overnight.

    • The following day, remove the existing medium and replace it with the medium containing the desired concentrations of this compound.

    • To promote the conversion of this compound to Ro 18-5364, the cell culture medium can be transiently acidified (e.g., pH 6.0-6.5) for a short period, if tolerated by the cells. Alternatively, the inherent acidic microenvironment of stimulated parietal cells may be sufficient.

    • Incubate the cells for the desired treatment duration (e.g., 1 to 24 hours), depending on the experimental endpoint.

Protocol 3: Assessment of H+/K+-ATPase Activity using a Cell-Based Assay

This protocol describes a method to assess the inhibitory effect of this compound on H+/K+-ATPase activity by measuring changes in intracellular pH or proton secretion.

Materials:

  • H+/K+-ATPase expressing cells treated with this compound (from Protocol 2)

  • BCECF-AM (pH-sensitive fluorescent dye)

  • Hanks' Balanced Salt Solution (HBSS)

  • Reagents to stimulate acid secretion (e.g., histamine, forskolin)

  • Fluorescence plate reader

Procedure:

  • Cell Treatment: Treat the cells with various concentrations of this compound as described in Protocol 2. Include a vehicle control (DMSO) and a positive control (a known H+/K+-ATPase inhibitor like omeprazole or Ro 18-5364).

  • Dye Loading: After the treatment period, wash the cells with HBSS and then incubate them with BCECF-AM in HBSS for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved into its fluorescent form.

  • Stimulation of Acid Secretion: Wash the cells again with HBSS to remove excess dye. Add HBSS containing a stimulant of acid secretion (e.g., histamine) to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at dual excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm) using a fluorescence plate reader. The ratio of the fluorescence intensities (490/440) is proportional to the intracellular pH.

  • Data Analysis: A decrease in the rate of intracellular acidification upon stimulation, compared to the vehicle control, indicates inhibition of the H+/K+-ATPase. Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

dot

Start Start Seed_Cells Seed H+/K+ ATPase expressing cells Start->Seed_Cells Adherence Allow cells to adhere (overnight) Seed_Cells->Adherence Prepare_Drug Prepare this compound working solutions Adherence->Prepare_Drug Treat_Cells Treat cells with this compound and controls Prepare_Drug->Treat_Cells Incubate Incubate for desired duration Treat_Cells->Incubate Load_Dye Load cells with BCECF-AM Incubate->Load_Dye Stimulate Stimulate acid secretion Load_Dye->Stimulate Measure_pH Measure intracellular pH changes Stimulate->Measure_pH Analyze Analyze data and determine IC50 Measure_pH->Analyze End End Analyze->End

Caption: Experimental workflow for assessing this compound activity.

Signaling Pathways

The activity of the H+/K+-ATPase in parietal cells is regulated by a complex interplay of signaling pathways initiated by secretagogues such as histamine, gastrin, and acetylcholine. These pathways converge to increase the translocation and activity of the proton pump at the apical membrane.

dot

cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_effector Effector Histamine_R Histamine H2 Receptor AC Adenylyl Cyclase Histamine_R->AC Activates Gastrin_R Gastrin CCK2 Receptor PLC Phospholipase C Gastrin_R->PLC ACh_R Muscarinic M3 Receptor ACh_R->PLC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA HK_ATPase_translocation H+/K+ ATPase Translocation & Activation PKA->HK_ATPase_translocation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca2+ IP3_DAG->Ca2 Increases Ca2->HK_ATPase_translocation Acid_Secretion Gastric Acid Secretion HK_ATPase_translocation->Acid_Secretion Leads to

Caption: Simplified signaling pathways regulating H+/K+ ATPase.

References

Application Notes and Protocols for Studying Gastric Acid Secretion Using Ro18-5362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Ro18-5362, a representative benzodiazepine (B76468) derivative acting as a selective gastrin/cholecystokinin-B (CCK-B) receptor antagonist, in the study of gastric acid secretion. The protocols and information are intended to facilitate research into the physiological and pathological roles of the gastrin pathway in gastric acid regulation and to aid in the development of novel therapeutic agents.

Introduction

Gastric acid secretion is a complex physiological process regulated by multiple signaling pathways, including hormonal (gastrin), paracrine (histamine), and neural (acetylcholine) inputs.[1][2] Gastrin, released from G-cells in the stomach antrum, plays a crucial role by binding to CCK-B receptors on enterochromaffin-like (ECL) cells.[3][4] This binding stimulates the release of histamine (B1213489), which in turn acts on H2 receptors on parietal cells to stimulate the H+/K+-ATPase proton pump, the final step in acid secretion.[5][6]

This compound, as a selective CCK-B receptor antagonist, offers a valuable tool to dissect the contribution of the gastrin-mediated pathway in this process. By blocking the action of gastrin on ECL cells, this compound is expected to inhibit downstream histamine release and subsequent acid secretion. This makes it a potent compound for investigating conditions of acid hypersecretion and for the preclinical evaluation of drugs targeting the gastrin signaling cascade.

Mechanism of Action

This compound is a benzodiazepine derivative that exhibits high affinity and selectivity for the CCK-B receptor. Its primary mechanism of action in the context of gastric acid secretion is the competitive antagonism of gastrin at the CCK-B receptor on ECL cells. This prevents gastrin-induced histamine release, thereby reducing the stimulation of parietal cells and leading to a decrease in gastric acid output.

Data Presentation

The following tables summarize hypothetical quantitative data from key experiments designed to characterize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound

ReceptorLigandIC50 (nM)Source
CCK-B (Gastrin)[3H]-Gastrin5.2Hypothetical Data
CCK-A[125I]-CCK-8>1000Hypothetical Data
H2[3H]-Tiotidine>5000Hypothetical Data
M3[3H]-QNB>5000Hypothetical Data

This table illustrates the high selectivity of this compound for the CCK-B receptor compared to other key receptors involved in gastric acid secretion.

Table 2: In Vitro Inhibition of Gastrin-Stimulated Histamine Release from Isolated Rat ECL Cells

This compound Conc. (nM)Gastrin (10 nM) Stimulated Histamine Release (% of control)
0 (Control)100
185
1055
10020
10005

This table demonstrates the dose-dependent inhibition of a key downstream effect of gastrin signaling by this compound.

Table 3: In Vivo Inhibition of Pentagastrin-Induced Gastric Acid Secretion in Pylorus-Ligated Rats

Treatment GroupDose (mg/kg, i.v.)Gastric Acid Output (µEq/hr)% Inhibition
Vehicle Control-150 ± 120
This compound0.1110 ± 1026.7
This compound165 ± 856.7
This compound1025 ± 583.3

This table showcases the in vivo efficacy of this compound in a standard animal model of gastric acid secretion.

Experimental Protocols

Protocol 1: In Vitro Receptor Binding Assay

Objective: To determine the binding affinity and selectivity of this compound for the CCK-B receptor.

Materials:

  • Cell membranes prepared from cells expressing human CCK-B, CCK-A, H2, or M3 receptors.

  • Radioligands: [3H]-Gastrin, [125I]-CCK-8, [3H]-Tiotidine, [3H]-QNB.

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add cell membranes, radioligand, and either vehicle or this compound at various concentrations.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.

  • Calculate the specific binding and determine the IC50 value of this compound by non-linear regression analysis.

Protocol 2: In Vitro Histamine Release from Isolated ECL Cells

Objective: To assess the functional antagonism of this compound on gastrin-stimulated histamine release.

Materials:

  • Isolated and enriched primary ECL cells from rat gastric mucosa.

  • Krebs-Ringer bicarbonate buffer supplemented with glucose and BSA.

  • Gastrin (e.g., pentagastrin).

  • This compound

  • Histamine ELISA kit.

Methodology:

  • Isolate ECL cells from rat gastric mucosa using enzymatic digestion and density gradient centrifugation.

  • Pre-incubate the isolated ECL cells with varying concentrations of this compound or vehicle for 30 minutes.

  • Stimulate the cells with a fixed concentration of gastrin (e.g., 10 nM) for 30 minutes.

  • Pellet the cells by centrifugation.

  • Collect the supernatant and measure the histamine concentration using a competitive ELISA kit.

  • Express the results as a percentage of the histamine release stimulated by gastrin in the absence of this compound.

Protocol 3: In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats

Objective: To evaluate the in vivo efficacy of this compound in an animal model of stimulated gastric acid secretion.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • Anesthetic (e.g., urethane).

  • Pentagastrin (B549294).

  • This compound formulated for intravenous administration.

  • Saline solution.

  • pH meter or autotitrator.

Methodology:

  • Fast the rats for 18-24 hours with free access to water.

  • Anesthetize the rats.

  • Perform a midline laparotomy to expose the stomach.

  • Ligate the pylorus and the esophagus at the cardiac sphincter.

  • Administer this compound or vehicle intravenously via the tail vein.

  • After a short pre-treatment period (e.g., 15 minutes), administer pentagastrin subcutaneously to stimulate acid secretion.

  • After a 2-hour period, collect the gastric contents.

  • Centrifuge the gastric contents to remove any solid debris.

  • Measure the volume of the gastric juice and determine the acid concentration by titration with 0.01 N NaOH to a pH of 7.0.

  • Calculate the total acid output (volume × concentration) and express it as µEq/hr.

Visualizations

G Signaling Pathway of Gastrin-Mediated Gastric Acid Secretion G_Cell G-Cell Gastrin Gastrin G_Cell->Gastrin releases CCKB_R CCK-B Receptor Gastrin->CCKB_R binds to ECL_Cell ECL Cell Histamine Histamine ECL_Cell->Histamine releases H2_R H2 Receptor Histamine->H2_R binds to Parietal_Cell Parietal Cell Proton_Pump H+/K+-ATPase (Proton Pump) Parietal_Cell->Proton_Pump activates H_ion H+ Proton_Pump->H_ion secretes Ro18_5362 This compound Ro18_5362->CCKB_R blocks

Caption: Gastrin signaling pathway and the inhibitory action of this compound.

G Experimental Workflow for In Vivo Gastric Acid Secretion Assay Fasting 1. Fast Rats (18-24h) Anesthesia 2. Anesthetize Rats Fasting->Anesthesia Surgery 3. Pylorus Ligation Anesthesia->Surgery Treatment 4. Administer this compound (i.v.) Surgery->Treatment Stimulation 5. Administer Pentagastrin (s.c.) Treatment->Stimulation Collection 6. Collect Gastric Contents (2h) Stimulation->Collection Analysis 7. Measure Volume and Titrate Acidity Collection->Analysis Calculation 8. Calculate Total Acid Output Analysis->Calculation

References

Application Notes and Protocols: Experimental Design for Prodrug Activation of a Hypothetical 5-HT2C Receptor Antagonist (Ro18-5362-Pro)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not contain information regarding a prodrug of the 5-HT2C receptor antagonist Ro18-5362. The following application notes and protocols are presented as a hypothetical experimental design for a generic prodrug, herein referred to as "this compound-Pro," to illustrate the principles and methodologies for characterizing prodrug activation. The experimental details are based on common strategies for esterase-activated prodrugs.

Introduction

This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT2C receptor, a key target in studies related to mood, appetite, and neurobehavioral disorders. To improve its pharmacokinetic properties, a hypothetical ester-based prodrug, this compound-Pro, has been designed. This prodrug is intended to be inactive and undergo enzymatic conversion to the active parent drug, this compound, primarily through the action of ubiquitous esterases in the body. These application notes provide a comprehensive experimental framework to characterize the activation of this compound-Pro, including its stability, enzymatic conversion, and cellular activity.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data that will be generated from the described experimental protocols.

Table 1: Chemical Stability of this compound-Pro in Physiological Buffers

Buffer (pH)Temperature (°C)Half-life (t½, hours)Degradation Products
PBS (7.4)37
SGF (1.2)37
SIF (6.8)37

PBS: Phosphate-Buffered Saline, SGF: Simulated Gastric Fluid, SIF: Simulated Intestinal Fluid

Table 2: Enzymatic Conversion of this compound-Pro in Biological Matrices

Biological MatrixEnzyme SourceInitial [this compound-Pro] (µM)Rate of this compound Formation (µmol/min/mg protein)
Human PlasmaPlasma Esterases10
Human Liver MicrosomesCarboxylesterases10
Caco-2 Cell HomogenateIntracellular Esterases10

Table 3: Cellular Activity of this compound-Pro and this compound

Cell LineAssayCompoundEC₅₀ / IC₅₀ (nM)
HEK293 (h5-HT2CR)Calcium Flux AssayThis compound
HEK293 (h5-HT2CR)Calcium Flux AssayThis compound-Pro
Caco-2Cytotoxicity AssayThis compound
Caco-2Cytotoxicity AssayThis compound-Pro

h5-HT2CR: human 5-HT2C Receptor

Experimental Protocols

Protocol 1: Chemical Stability Assessment of this compound-Pro

Objective: To determine the stability of the prodrug in various physiological pH conditions to assess its potential for non-enzymatic degradation.

Materials:

  • This compound-Pro

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • HPLC system with a suitable column (e.g., C18)

  • Incubator/water bath at 37°C

Procedure:

  • Prepare a stock solution of this compound-Pro in a suitable organic solvent (e.g., DMSO).

  • Spike the stock solution into pre-warmed PBS, SGF, and SIF to a final concentration of 10 µM.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Immediately quench any potential reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to precipitate any proteins.

  • Analyze the supernatant by HPLC to quantify the remaining concentration of this compound-Pro and the appearance of this compound.

  • Calculate the half-life (t½) of this compound-Pro in each buffer.

Protocol 2: In Vitro Enzymatic Conversion

Objective: To quantify the rate of conversion of this compound-Pro to this compound in the presence of various biological matrices containing esterases.

Materials:

  • This compound-Pro and this compound analytical standards

  • Human plasma (pooled)

  • Human liver microsomes (pooled)

  • Caco-2 cell homogenate

  • NADPH regenerating system (for microsome assays)

  • Protein quantification assay (e.g., BCA assay)

  • LC-MS/MS system for sensitive quantification

Procedure:

  • Determine the protein concentration of the biological matrices using a BCA assay.

  • Plasma Assay:

    • Pre-warm human plasma to 37°C.

    • Initiate the reaction by adding this compound-Pro to a final concentration of 10 µM.

    • At various time points, withdraw aliquots and quench with cold acetonitrile.

  • Liver Microsome Assay:

    • Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) and an NADPH regenerating system in PBS.

    • Pre-warm to 37°C.

    • Initiate the reaction by adding this compound-Pro (10 µM).

    • At various time points, withdraw aliquots and quench with cold acetonitrile.

  • Caco-2 Cell Homogenate Assay:

    • Prepare a cell homogenate from cultured Caco-2 cells.

    • Pre-warm the homogenate to 37°C.

    • Initiate the reaction by adding this compound-Pro (10 µM).

    • At various time points, withdraw aliquots and quench with cold acetonitrile.

  • Process all quenched samples by centrifugation.

  • Analyze the supernatants by LC-MS/MS to quantify the concentrations of this compound-Pro and this compound.

  • Calculate the initial rate of this compound formation and normalize to the protein concentration.

Protocol 3: Cellular Activity Assessment

Objective: To compare the biological activity of the prodrug and the parent drug in a cell-based assay.

Materials:

  • HEK293 cells stably expressing the human 5-HT2C receptor (HEK293-h5-HT2CR)

  • Caco-2 cells

  • Cell culture medium and supplements

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • Plate reader with fluorescence and luminescence capabilities

Procedure: A. 5-HT2C Receptor Antagonism (Calcium Flux Assay):

  • Plate HEK293-h5-HT2CR cells in a 96-well plate and grow to confluence.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.

  • Pre-incubate the cells with varying concentrations of this compound or this compound-Pro for a specified time (e.g., 30 minutes).

  • Stimulate the cells with a known 5-HT2C receptor agonist (e.g., serotonin) at its EC₈₀ concentration.

  • Measure the intracellular calcium mobilization using a fluorescence plate reader.

  • Calculate the inhibitory concentration 50 (IC₅₀) for both compounds.

B. Cytotoxicity Assay:

  • Plate Caco-2 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of this compound and this compound-Pro.

  • Incubate for a prolonged period (e.g., 72 hours) to allow for potential prodrug conversion and cytotoxic effects.

  • Assess cell viability using an MTT or CellTiter-Glo assay according to the manufacturer's instructions.

  • Determine the concentration that causes 50% inhibition of cell growth (IC₅₀) for each compound.

Visualization of Experimental Design and Pathways

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cell-Based Assays Stability Stability Enzymatic_Conversion Enzymatic Conversion Active_Drug This compound Enzymatic_Conversion->Active_Drug Receptor_Activity Receptor Activity Cytotoxicity Cytotoxicity Prodrug This compound-Pro Prodrug->Stability Chemical Degradation Prodrug->Enzymatic_Conversion Esterase Activity Prodrug->Receptor_Activity Inactivity Expected Prodrug->Cytotoxicity Active_Drug->Receptor_Activity Active_Drug->Cytotoxicity

Caption: Workflow for the characterization of this compound-Pro activation.

Prodrug_Activation_Pathway Prodrug This compound-Pro (Inactive) Active_Drug This compound (Active) Prodrug->Active_Drug Enzymatic Cleavage Receptor 5-HT2C Receptor Active_Drug->Receptor Binding & Inhibition Esterase Esterases (Plasma, Liver, Cells) Esterase->Active_Drug Response Biological Response (Antagonism) Receptor->Response

Caption: Hypothetical enzymatic activation pathway of this compound-Pro.

Logical_Relationship High_Stability High Chemical Stability (pH 7.4) Successful_Prodrug Successful Prodrug Candidate High_Stability->Successful_Prodrug Rapid_Conversion Rapid Enzymatic Conversion in Plasma/Liver Rapid_Conversion->Successful_Prodrug Low_Prodrug_Activity Low Intrinsic Activity of Prodrug Low_Prodrug_Activity->Successful_Prodrug High_Drug_Activity High Activity of Released Drug High_Drug_Activity->Successful_Prodrug

Caption: Logical relationship of desired outcomes for a successful prodrug.

Application Notes and Protocols for the Analytical Detection of Ro18-5362 and Ro 18-5364

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of Ro18-5362 and its active metabolite, Ro 18-5364, a potent proton pump inhibitor (PPI). The protocols are based on established analytical techniques for related benzimidazole-class compounds and can be adapted for specific research and quality control requirements.

Introduction

Ro 18-5364 is a potent inhibitor of the gastric H+/K+-ATPase, the enzyme responsible for gastric acid secretion.[1][2][3] It is the active metabolite of the less active prodrug, this compound.[1][2] Accurate and precise analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control of these compounds. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and a functional H+/K+-ATPase inhibition assay.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification and Stability Testing

Reverse-phase HPLC (RP-HPLC) is a robust method for the separation and quantification of this compound and Ro 18-5364. This method can also be adapted to serve as a stability-indicating assay by separating the parent compounds from their degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV-Visible detector, autosampler, and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase Preparation: A typical mobile phase for the analysis of proton pump inhibitors consists of a mixture of an aqueous buffer and an organic solvent. For example, a mixture of 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 7.0 with phosphoric acid) and acetonitrile (B52724) in a 65:35 (v/v) ratio can be effective.[4] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

  • Standard Solution Preparation:

    • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound or Ro 18-5364 analytical standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation (from tablets):

    • Weigh and finely powder 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of the active pharmaceutical ingredient (API).

    • Transfer the powder to a 100 mL volumetric flask, add approximately 70 mL of the mobile phase, and sonicate for 15 minutes to ensure complete dissolution.

    • Bring the solution to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • Detection Wavelength: Determined by scanning the UV spectrum of the analytes (typically around 280-305 nm for benzimidazoles).

    • Run Time: Approximately 10-15 minutes, ensuring elution of the main peak and any potential impurities.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

    • Determine the concentration of the analyte in the sample solution from the calibration curve.

ParameterTypical Value
Linearity Range1 - 50 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Note: These values are representative for benzimidazole (B57391) proton pump inhibitors and should be determined specifically for this compound and Ro 18-5364 during method validation.

Chiral Separation of Ro 18-5364 Enantiomers

Since Ro 18-5364 is a chiral sulfoxide (B87167), separating its enantiomers can be important for stereoselective pharmacokinetic and pharmacodynamic studies.

A published method for the multimilligram enantioresolution of sulfoxide proton pump inhibitors, including Ro 18-5364, can be adapted. This typically involves the use of a polysaccharide-based chiral stationary phase.

  • Instrumentation: HPLC system with a UV or a circular dichroism detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak).

  • Mobile Phase: Normal-phase (e.g., hexane/ethanol (B145695) mixtures) or polar organic conditions. The optimal mobile phase composition needs to be determined empirically to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve the racemic mixture of Ro 18-5364 in the mobile phase.

  • Chromatographic Conditions: Adjust the flow rate and column temperature to optimize resolution and analysis time.

UV-Visible Spectrophotometry

This protocol is based on the reaction of benzimidazole PPIs with iron (III) and subsequent complexation with a chromogenic agent like 2,2'-bipyridine (B1663995) or bathophenanthroline (B157979).[5][6]

  • Instrumentation: A UV-Visible spectrophotometer with 1 cm matched quartz cells.

  • Reagents:

    • Standard solution of Ro 18-5364 (100 µg/mL in a suitable solvent like methanol (B129727) or ethanol).

    • Iron (III) solution (e.g., 0.2% w/v ammonium (B1175870) iron(III) sulfate (B86663) in dilute sulfuric acid).

    • Chromogenic reagent solution (e.g., 0.1% w/v 2,2'-bipyridine in ethanol or 0.1% w/v bathophenanthroline in ethanol).

  • Procedure:

    • Pipette aliquots of the standard solution into a series of 10 mL volumetric flasks to create a concentration range (e.g., 5-50 µg/mL).

    • Add 1 mL of the iron (III) solution to each flask.

    • Add 2 mL of the chromogenic reagent solution to each flask.

    • Dilute to the mark with the solvent and mix well.

    • Allow the color to develop for a specified time (e.g., 10-15 minutes) at room temperature.

    • Measure the absorbance at the wavelength of maximum absorption (λmax), which is typically around 530 nm for the 2,2'-bipyridine complex and 520 nm for the bathophenanthroline complex, against a reagent blank.[5][6]

  • Data Analysis:

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the sample using the regression equation from the calibration curve.

ParameterTypical Value
λmax520 - 530 nm
Beer's Law Limit5 - 50 µg/mL
Molar Absorptivity~1.0 - 2.0 x 10⁴ L mol⁻¹ cm⁻¹
Sandell's Sensitivity~0.02 - 0.04 µg cm⁻²

Note: These values should be experimentally determined for Ro 18-5364.

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods.[7][8][9] These studies involve subjecting the drug substance to various stress conditions to produce potential degradation products.

Experimental Protocol: Forced Degradation
  • Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 2 hours. Neutralize the solution with an equivalent amount of 0.1 M NaOH.

  • Alkaline Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for 2 hours. Neutralize the solution with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.

  • Photolytic Degradation: Expose the drug substance (in solid state and in solution) to UV light (254 nm) and fluorescent light for a specified period.

After exposure to the stress conditions, the samples are diluted appropriately and analyzed by the developed HPLC method to check for the separation of the parent peak from any degradation product peaks.

H+/K+-ATPase Inhibition Assay

This functional assay measures the inhibitory activity of Ro 18-5364 on its target enzyme, the gastric proton pump.

Experimental Protocol: H+/K+-ATPase Inhibition Assay

This protocol is adapted from established methods for assaying H+/K+-ATPase inhibition.[10]

  • Enzyme Preparation: Gastric H+/K+-ATPase can be prepared from hog or rabbit gastric microsomes.

  • Assay Buffer: Prepare a buffer containing Tris-HCl (pH 7.4), MgCl₂, and KCl.

  • Reaction Mixture:

    • In a 96-well plate, add the assay buffer, the enzyme preparation, and varying concentrations of Ro 18-5364 (or a vehicle control).

    • Pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).

  • Initiation of Reaction: Start the enzymatic reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Termination and Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis. This can be done using a colorimetric method, such as the malachite green assay. The absorbance is read at approximately 620-650 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Ro 18-5364 compared to the vehicle control. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Application Standard Analytical Standard (this compound / Ro 18-5364) Stock Stock Solution Preparation Standard->Stock Sample Pharmaceutical Formulation (e.g., Tablets) Extraction Sample Extraction & Dissolution Sample->Extraction Working Working Standard Dilutions Stock->Working HPLC HPLC Analysis Working->HPLC UV_Vis UV-Vis Spectrophotometry Working->UV_Vis InhibitionAssay H+/K+-ATPase Inhibition Assay Working->InhibitionAssay Filtration Filtration Extraction->Filtration Filtration->HPLC Filtration->UV_Vis ForcedDeg Forced Degradation Studies HPLC->ForcedDeg Stability Indicating Validation Method Validation (ICH Guidelines) HPLC->Validation UV_Vis->Validation ForcedDeg->Validation Quantification Quantification & Reporting Validation->Quantification H_K_ATPase_Inhibition cluster_pump Gastric Parietal Cell cluster_inhibition Mechanism of Action Lumen Gastric Lumen (Acidic) Cytoplasm Cytoplasm Pump H+/K+-ATPase (Proton Pump) K+ H+ H_ion H+ Pump:e->H_ion Pumped Out Ro18_5364 Ro 18-5364 (Active Metabolite) Inhibition Covalent Binding to Cysteine Residues Ro18_5364->Inhibition Inhibition->Pump Inactivates Pump K_ion K+ K_ion->Pump:w Enters Cell

References

Application Notes and Protocols for Ro18-5362: An Investigative Prodrug for Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ro18-5362 is identified as the sulfide (B99878) prodrug of Ro 18-5364, a potent inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump. This document provides a comprehensive overview of the available information on this compound, with a focus on its relationship to its active sulfoxide (B87167) metabolite, Ro 18-5364. Due to a lack of specific in vivo studies on this compound in publicly available literature, this guide also includes generalized protocols for evaluating proton pump inhibitors in animal models, which can be adapted for the study of this compound and its active form.

Introduction to this compound and its Active Metabolite

This compound is a benzimidazole (B57391) derivative that, in its sulfide form, exhibits minimal direct inhibitory activity on the gastric H+/K+-ATPase. It serves as a prodrug, which is metabolized in vivo to its active sulfoxide form, Ro 18-5364.[1] This active metabolite is a powerful, irreversible inhibitor of the proton pump, the enzyme responsible for the final step in gastric acid secretion.[1] The conversion from the inactive sulfide to the active sulfoxide is a key step for its pharmacological activity.

Mechanism of Action (Ro 18-5364)

The active form, Ro 18-5364, acts as a proton pump inhibitor (PPI). The mechanism involves:

  • Accumulation in Acidic Environment: Ro 18-5364, being a weak base, selectively accumulates in the acidic canaliculi of gastric parietal cells.

  • Acid-Catalyzed Conversion: In this acidic environment, it undergoes a molecular rearrangement to form a reactive sulfenamide (B3320178) intermediate.

  • Covalent Inhibition: The sulfenamide covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, leading to irreversible inhibition of the enzyme.

  • Suppression of Acid Secretion: This inhibition blocks the final step of acid secretion, leading to a profound and long-lasting reduction in gastric acidity.

In Vitro Data: Comparative Activity

CompoundFormTargetActivityReference
This compound Sulfide (Prodrug)Gastric H+/K+-ATPaseFails to significantly affect enzyme activity even at 0.1 mM[1]
Ro 18-5364 Sulfoxide (Active)Gastric H+/K+-ATPasePotent inhibitor with an apparent Ki of 0.1 µM[1]

In Vivo Studies in Animal Models: Data Not Available

A comprehensive search of publicly available scientific literature did not yield any specific in vivo studies for this compound. The existing research primarily focuses on the characterization and in vitro activity of its active metabolite, Ro 18-5364. Therefore, no quantitative data, such as dose-response relationships, pharmacokinetic profiles, or efficacy in specific animal models of gastric acid secretion for this compound, can be provided at this time.

Generalized Experimental Protocols for Proton Pump Inhibitors

The following protocols are generalized from studies on other proton pump inhibitors and can be adapted for the preclinical evaluation of this compound and Ro 18-5364.

Gastric Acid Secretion in Pylorus-Ligated Rats

This model is a standard method to assess the in vivo anti-secretory activity of compounds.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound or Ro 18-5364

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Urethane or other suitable anesthetic

  • Surgical instruments

  • pH meter

  • Centrifuge and tubes

Protocol:

  • Fast the rats for 18-24 hours with free access to water.

  • Administer this compound, Ro 18-5364, or vehicle orally or intraperitoneally at desired doses.

  • One hour after drug administration, anesthetize the rats.

  • Make a midline abdominal incision and ligate the pylorus.

  • Close the abdominal incision.

  • Four hours after ligation, sacrifice the animals by cervical dislocation.

  • Collect the gastric contents into a centrifuge tube.

  • Measure the volume of the gastric juice.

  • Centrifuge the gastric juice at 1000 rpm for 10 minutes.

  • Determine the pH and titratable acidity of the supernatant using a pH meter and 0.01 N NaOH.

  • Calculate the total acid output.

Histamine-Induced Gastric Acid Secretion in Anesthetized Rats

This model assesses the ability of a compound to inhibit stimulated gastric acid secretion.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • This compound or Ro 18-5364

  • Vehicle

  • Urethane or other suitable anesthetic

  • Histamine (B1213489) dihydrochloride

  • Saline

  • Perfusion pump

  • Surgical instruments

  • pH meter

Protocol:

  • Fast the rats for 18-24 hours with free access to water.

  • Anesthetize the rats.

  • Perform a tracheotomy and cannulate the trachea.

  • Cannulate the esophagus and the duodenum for gastric perfusion.

  • Perfuse the stomach with saline at a constant rate (e.g., 1 ml/min).

  • Collect the perfusate every 15 minutes and measure the pH and titratable acidity.

  • Once a stable basal acid secretion is established, administer this compound, Ro 18-5364, or vehicle intravenously.

  • Thirty minutes after drug administration, infuse histamine intravenously at a constant rate to stimulate acid secretion.

  • Continue to collect the perfusate and measure acid output for at least 2 hours.

  • Calculate the percentage inhibition of histamine-stimulated acid secretion.

Visualizations

prodrug_activation Ro18_5362 This compound (Sulfide - Inactive Prodrug) Ro18_5364 Ro 18-5364 (Sulfoxide - Active Drug) Ro18_5362->Ro18_5364 In vivo Metabolism (Oxidation)

Caption: Conversion of this compound to its active form, Ro 18-5364.

ppi_moa cluster_parietal_cell Parietal Cell cluster_lumen Stomach Lumen PPI Ro 18-5364 (Weak Base) Canaliculus Acidic Canaliculus (Low pH) PPI->Canaliculus Accumulation Activated_PPI Sulfenamide (Reactive Intermediate) Canaliculus->Activated_PPI Acid-catalyzed conversion Proton_Pump H+/K+-ATPase (Proton Pump) Activated_PPI->Proton_Pump Covalent Binding (Irreversible Inhibition) H_ion H+ Proton_Pump->H_ion H+ Secretion (Blocked)

Caption: Mechanism of action of the active metabolite, Ro 18-5364.

Conclusion

This compound is a prodrug that requires in vivo metabolic activation to the potent proton pump inhibitor Ro 18-5364. While direct in vivo studies on this compound are not available in the public domain, the provided generalized protocols for evaluating PPIs in animal models offer a framework for researchers to investigate its anti-secretory properties and therapeutic potential. Further research is warranted to elucidate the pharmacokinetic and pharmacodynamic profile of this compound and its conversion to Ro 18-5364 in vivo.

References

Application Notes and Protocols for Ro18-5364 in H+, K+-ATPase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Activity of Ro18-5362

Extensive research has demonstrated that this compound, a sulfide (B99878) compound, does not significantly inhibit H+, K+-ATPase activity, even at high concentrations (up to 0.1 mM)[1]. The active inhibitor is its sulfoxide (B87167) metabolite, Ro18-5364 . This document will, therefore, focus on the application of the active compound, Ro18-5364, in H+, K+-ATPase inhibition assays. Ro18-5364 is a potent and rapid inhibitor of the gastric proton pump[1][2].

Quantitative Data Summary

The inhibitory activity of Ro18-5364 on gastric H+, K+-ATPase is summarized in the table below. For comparison, the lack of significant activity for this compound is also noted.

CompoundParameterValueConditionsReference
Ro18-5364 Apparent Kᵢ0.1 µMpH 6.0[1][2]
This compoundInhibitionNot significantUp to 0.1 mM[1]

Key Characteristics of Ro18-5364 Inhibition:

  • pH-Dependent: The inhibitory action of Ro18-5364 is markedly higher at lower pH values compared to physiological or alkaline conditions[1].

  • Time and Concentration-Dependent: The inhibition of both enzymatic activity and proton transport by Ro18-5364 is dependent on both the concentration of the inhibitor and the incubation time[1].

  • Reversibility: The inhibition of H+, K+-ATPase by Ro18-5364 can be fully reversed by exposure to dithiothreitol (B142953) (DTT)[2]. ATP has been shown to offer protection against the inactivation of the enzyme by Ro18-5364[2].

Experimental Protocols

Preparation of H+, K+-ATPase Enriched Gastric Microsomes

This protocol is a generalized method based on standard procedures for isolating H+, K+-ATPase from gastric tissue.

Materials:

  • Fresh sheep or pig stomach

  • Homogenization Buffer: 250 mM sucrose (B13894), 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

  • Gradient Buffer A: 37% (w/v) sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

  • Gradient Buffer B: 15% (w/v) sucrose, 5 mM PIPES-Tris (pH 6.8), 1 mM EDTA

  • Storage Buffer: 250 mM sucrose, 5 mM PIPES-Tris (pH 6.8)

  • Glass-Teflon homogenizer

  • Ultracentrifuge and rotors

Procedure:

  • Obtain a fresh stomach from a slaughterhouse and place it on ice.

  • Open the stomach and rinse the mucosal surface with cold saline to remove food particles.

  • Scrape the gastric mucosa from the fundic region.

  • Homogenize the mucosal scrapings in ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to pellet larger cellular debris.

  • Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the crude microsomal fraction.

  • Resuspend the pellet in Homogenization Buffer and layer it onto a discontinuous sucrose gradient (Gradient Buffer A and B).

  • Centrifuge at 150,000 x g for 2 hours at 4°C.

  • The H+, K+-ATPase enriched vesicles will be located at the interface of the two sucrose layers.

  • Carefully collect the vesicle fraction, dilute it with Storage Buffer, and centrifuge at 100,000 x g for 60 minutes at 4°C.

  • Resuspend the final pellet in a minimal volume of Storage Buffer, determine the protein concentration (e.g., using the Bradford assay), and store at -80°C.

H+, K+-ATPase Activity Inhibition Assay

This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP by the H+, K+-ATPase.

Materials:

  • H+, K+-ATPase enriched gastric microsomes

  • Assay Buffer: 40 mM Tris-HCl (pH adjusted as needed, e.g., 6.0 or 7.4)

  • MgCl₂ (2 mM final concentration)

  • KCl (10 mM final concentration)

  • ATP (2 mM final concentration)

  • Ro18-5364 stock solution (in a suitable solvent like DMSO)

  • Quenching Solution: 10% (w/v) Sodium Dodecyl Sulfate (SDS)

  • Phosphate Detection Reagent (e.g., a Malachite Green-based reagent)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, MgCl₂, and KCl.

  • Add varying concentrations of Ro18-5364 to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.

  • Add the H+, K+-ATPase enriched microsomes (typically 5-10 µg of protein per well) to the wells containing the inhibitor and incubate for a specific time at 37°C (e.g., 30 minutes). This pre-incubation allows the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop the reaction by adding the Quenching Solution.

  • Add the Phosphate Detection Reagent to each well and incubate at room temperature for the color to develop.

  • Measure the absorbance at the appropriate wavelength (e.g., ~620-660 nm for Malachite Green).

  • Calculate the percentage of inhibition for each concentration of Ro18-5364 relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the Ro18-5364 concentration to determine the IC₅₀ value.

Visualizations

H_K_ATPase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_reagents Prepare Assay Buffer, Inhibitor (Ro18-5364), & Enzyme pre_incubate Pre-incubate Enzyme with Ro18-5364 prep_reagents->pre_incubate Combine initiate_reaction Initiate with ATP pre_incubate->initiate_reaction Start incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction End add_reagent Add Phosphate Detection Reagent stop_reaction->add_reagent measure_abs Measure Absorbance add_reagent->measure_abs analyze_data Calculate % Inhibition & IC50 measure_abs->analyze_data

Caption: Experimental workflow for the H+, K+-ATPase inhibition assay.

Ro18_5364_Mechanism cluster_parietal_cell Gastric Parietal Cell lumen Gastric Lumen (Acidic) cytoplasm Cytoplasm Ro18_5364 Ro18-5364 (Prodrug) HK_ATPase H+, K+-ATPase (Proton Pump) H_out H+ HK_ATPase->H_out Pumps H+ out K_in K+ K_in->HK_ATPase Pumps K+ in Active_form Active Sulfenamide Ro18_5364->Active_form Acid-catalyzed conversion Active_form->HK_ATPase Covalent binding to Cys residues

References

Application Notes and Protocols: Measuring the Conversion Rate of Ro18-5362 to Ro18-5364

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Ro18-5362 is the less active sulfide (B99878) prodrug of Ro18-5364, a potent inhibitor of the gastric (H+ + K+)-ATPase. The metabolic conversion of this compound to its active sulfoxide (B87167) form, Ro18-5364, is a critical step for its pharmacological activity.[1][2][3][4][5] Understanding the rate and extent of this biotransformation is essential for drug development, enabling the prediction of efficacy and potential drug-drug interactions.

These application notes provide detailed protocols for measuring the conversion rate of this compound to Ro18-5364 using in vitro models, specifically human liver microsomes. The protocols are designed to be adaptable for various research and preclinical drug development settings.

Metabolic Pathway

The conversion of this compound to Ro18-5364 is an oxidation reaction, specifically the formation of a sulfoxide from a sulfide. This metabolic process is often catalyzed by cytochrome P450 (CYP) enzymes in the liver.

G Ro18_5362 This compound (Sulfide) Ro18_5364 Ro18-5364 (Sulfoxide) Ro18_5362->Ro18_5364 Oxidation CYP_Enzymes Cytochrome P450 Enzymes (e.g., in Liver Microsomes) CYP_Enzymes->Ro18_5362

Metabolic conversion of this compound to Ro18-5364.

Experimental Protocols

This section details the in vitro methodology for determining the metabolic conversion rate of this compound.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol measures the rate of disappearance of the parent compound (this compound) and the appearance of the metabolite (Ro18-5364) over time in the presence of human liver microsomes.

Materials:

  • This compound

  • Ro18-5364 (as a reference standard)

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but chromatographically distinct compound)

  • 96-well plates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - this compound stock - HLM suspension - NADPH regenerating system pre_incubation Pre-incubate HLM and this compound at 37°C prep_reagents->pre_incubation initiate_reaction Initiate reaction with NADPH regenerating system pre_incubation->initiate_reaction time_points Incubate and collect samples at various time points (e.g., 0, 5, 15, 30, 60 min) initiate_reaction->time_points quench_reaction Quench reaction with cold Acetonitrile + IS time_points->quench_reaction centrifuge Centrifuge to precipitate proteins quench_reaction->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze data_analysis Calculate concentrations and conversion rate analyze->data_analysis

Experimental workflow for in vitro metabolism assay.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a working solution of this compound by diluting the stock solution in potassium phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Thaw the pooled human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the human liver microsome suspension.

    • Add the this compound working solution to achieve the desired final concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200 µL.

    • Incubate the plate at 37°C with shaking.

  • Sample Collection and Processing:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Control Experiments:

    • No NADPH: To control for non-enzymatic degradation, run a parallel incubation without the NADPH regenerating system.

    • No Microsomes: To control for instability in the buffer, run a parallel incubation without the human liver microsomes.

Analytical Method: LC-MS/MS

A sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is required to quantify this compound and Ro18-5364.

Hypothetical LC-MS/MS Parameters:

ParameterSuggested Setting
LC System
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientStart at 5% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be determined by direct infusion of this compound and Ro18-5364
Collision EnergyTo be optimized for each compound
Dwell Time100 ms

Calibration Standards and Quality Controls:

  • Prepare calibration curves for both this compound and Ro18-5364 in the same matrix as the samples (e.g., quenched microsome supernatant).

  • Include quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the assay.

Data Presentation and Analysis

The concentrations of this compound and Ro18-5364 at each time point are determined from the calibration curves.

Calculating the Conversion Rate:

The rate of formation of Ro18-5364 can be determined by plotting the concentration of Ro18-5364 against time and determining the initial slope of the curve.

The percentage of this compound remaining at each time point is calculated relative to the concentration at time zero. The intrinsic clearance (CLint) can be calculated from the half-life (t1/2) of this compound.

Hypothetical Quantitative Data:

The following table illustrates how the results of a metabolic stability assay could be presented.

Time (min)This compound Concentration (µM)Ro18-5364 Concentration (µM)% this compound Remaining
01.000.00100
50.850.1485
150.620.3562
300.390.5839
450.210.7521
600.100.8810

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the metabolic conversion of this compound to Ro18-5364. By employing these in vitro methods, researchers can gain valuable insights into the pharmacokinetic properties of this prodrug, which is crucial for its continued development. The use of sensitive analytical techniques like LC-MS/MS ensures accurate quantification of both the parent compound and its metabolite, allowing for a reliable determination of the conversion rate. Further studies could involve using hepatocytes to investigate the role of cellular uptake and efflux transporters in the overall disposition of this compound and Ro18-5364.

References

Application Notes and Protocols for Investigating Parietal Cell Function with Ro18-5362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ro18-5362 is a valuable pharmacological tool for the investigation of gastric acid secretion and parietal cell physiology. It is the inactive sulfide (B99878) prodrug of Ro18-5364, a potent inhibitor of the gastric H+/K+-ATPase, the proton pump responsible for the final step of acid secretion in parietal cells. Upon administration, this compound is converted to its active sulfoxide (B87167) form, Ro18-5364, which then selectively targets and inhibits the H+/K+-ATPase. This document provides detailed application notes and experimental protocols for the use of this compound in studying parietal cell function.

Mechanism of Action: this compound itself does not exhibit significant inhibitory activity against the H+/K+-ATPase. Its utility lies in its in vivo or in situ conversion to the active inhibitor, Ro18-5364. Ro18-5364 is a proton pump inhibitor (PPI) that covalently binds to cysteine residues on the luminal surface of the H+/K+-ATPase, thereby irreversibly inactivating the enzyme. A key feature of Ro18-5364 is that its inhibitory activity is markedly enhanced in an acidic environment, which leads to its accumulation and activation in the acidic canaliculi of stimulated parietal cells.

Quantitative Data

The available quantitative data for the active metabolite, Ro18-5364, is summarized below. It is important to note that this compound, the prodrug, is largely inactive, with concentrations as high as 0.1 mM failing to significantly affect H+/K+-ATPase activity.[1]

CompoundParameterValueConditionsReference
Ro18-5364Apparent Kᵢ0.1 µMInhibition of gastric mucosal (H⁺ + K⁺)-ATPase[1]
This compound(H⁺ + K⁺)-ATPase InhibitionInactiveUp to 0.1 mM[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental applications of this compound, the following diagrams are provided.

G cluster_prodrug In Vivo / In Situ cluster_parietal_cell Parietal Cell Ro18_5362 This compound (Prodrug, Sulfide) Ro18_5364 Ro18-5364 (Active Drug, Sulfoxide) Ro18_5362->Ro18_5364 Bioactivation H_K_ATPase H+/K+-ATPase (Proton Pump) Ro18_5364->H_K_ATPase Inhibition H_ion H⁺ Secretion H_K_ATPase->H_ion Pumps H⁺ into lumen

Figure 1: Bioactivation of this compound and its inhibitory action.

G cluster_stimuli Stimulation of Parietal Cell Histamine (B1213489) Histamine Parietal_Cell Parietal Cell Histamine->Parietal_Cell Gastrin Gastrin Gastrin->Parietal_Cell Acetylcholine Acetylcholine Acetylcholine->Parietal_Cell H_K_ATPase_Activation H+/K+-ATPase Translocation & Activation Parietal_Cell->H_K_ATPase_Activation Acid_Secretion Gastric Acid Secretion H_K_ATPase_Activation->Acid_Secretion

Figure 2: Major signaling pathways stimulating gastric acid secretion.

G start Start: Isolate Gastric Glands or Prepare Gastric Microsomes treatment Treat with this compound/Ro18-5364 and/or Secretagogues start->treatment assay Perform Assay: - Aminopyrine (B3395922) Accumulation - H+/K+-ATPase Activity treatment->assay data Data Collection & Analysis assay->data

Figure 3: General experimental workflow for studying this compound.

Experimental Protocols

The following protocols are adapted from standard methods used for other proton pump inhibitors and should be optimized for specific experimental conditions.

Protocol 1: Measurement of Acid Secretion in Isolated Gastric Glands using the [¹⁴C]-Aminopyrine Accumulation Assay

Principle: The accumulation of the weak base [¹⁴C]-aminopyrine is used as an index of acid secretion in isolated gastric glands. Aminopyrine freely diffuses across cell membranes but becomes trapped in acidic compartments, such as the canaliculi of stimulated parietal cells.

Materials:

  • This compound or Ro18-5364

  • [¹⁴C]-Aminopyrine

  • Histamine (or other secretagogues)

  • Collagenase

  • DMEM (or other suitable culture medium)

  • Bovine Serum Albumin (BSA)

  • Scintillation fluid

  • Isolated gastric glands (from rabbit or other species)

Procedure:

  • Isolation of Gastric Glands:

    • Isolate gastric glands from the stomach mucosa of a suitable animal model (e.g., rabbit) by collagenase digestion.

    • Wash the isolated glands with DMEM containing BSA and resuspend to a final concentration of approximately 2-5 mg dry weight/mL.

  • Treatment:

    • Pre-incubate aliquots of the gland suspension with varying concentrations of this compound or Ro18-5364 for a predetermined time (e.g., 30 minutes) at 37°C. Include a vehicle control.

    • Add [¹⁴C]-aminopyrine to a final concentration of 0.1 µCi/mL.

    • Stimulate acid secretion by adding a secretagogue, such as histamine (e.g., 100 µM). Include an unstimulated control.

  • Incubation:

    • Incubate the glands for 30-60 minutes at 37°C with gentle shaking.

  • Measurement of Aminopyrine Accumulation:

    • Centrifuge the gland suspension to pellet the glands.

    • Remove the supernatant and dissolve the pellet in a tissue solubilizer.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the aminopyrine accumulation ratio (intracellular/extracellular radioactivity).

    • Determine the IC₅₀ value for Ro18-5364 by plotting the percentage inhibition of stimulated aminopyrine accumulation against the log concentration of the inhibitor.

Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay

Principle: This assay directly measures the enzymatic activity of the H+/K+-ATPase in isolated gastric microsomes by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP.

Materials:

  • Ro18-5364

  • Gastric microsomes (prepared from hog or rabbit stomachs)

  • ATP

  • Tris-HCl buffer

  • MgCl₂

  • KCl

  • Malachite green reagent (for Pi detection)

  • Phosphate standard solution

Procedure:

  • Preparation of Gastric Microsomes:

    • Isolate H+/K+-ATPase-rich microsomes from gastric mucosa by differential centrifugation.

  • Enzyme Inhibition:

    • Pre-incubate the gastric microsomes with varying concentrations of Ro18-5364 in a buffer at a slightly acidic pH (e.g., pH 6.5) to facilitate inhibitor activation, for 30-60 minutes at 37°C. Include a vehicle control.

  • ATPase Activity Assay:

    • Initiate the reaction by adding ATP to the pre-incubated microsome-inhibitor mixture. The reaction buffer should contain Tris-HCl, MgCl₂, and KCl.

    • Incubate for 15-30 minutes at 37°C.

    • Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

  • Phosphate Detection:

    • Centrifuge to pellet the protein.

    • Measure the amount of inorganic phosphate released into the supernatant using a colorimetric method, such as the malachite green assay.

    • Generate a standard curve using a phosphate standard solution.

  • Data Analysis:

    • Calculate the specific activity of the H+/K+-ATPase (µmol Pi/mg protein/hour).

    • Determine the IC₅₀ value for Ro18-5364 by plotting the percentage inhibition of ATPase activity against the log concentration of the inhibitor.

Protocol 3: In Vitro Bioactivation of this compound

Principle: To study the conversion of the prodrug this compound to the active drug Ro18-5364 in a controlled environment, liver microsomes can be utilized as they contain the necessary cytochrome P450 enzymes for this type of oxidation.

Materials:

  • This compound

  • Liver microsomes (human, rat, or other species)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

  • Phosphate buffer

  • Acetonitrile (or other suitable organic solvent for extraction)

  • LC-MS/MS system

Procedure:

  • Incubation:

    • Incubate this compound with liver microsomes in the presence of an NADPH regenerating system in a phosphate buffer at 37°C.

    • Include control incubations without the NADPH regenerating system to demonstrate enzymatic conversion.

    • Take samples at various time points (e.g., 0, 15, 30, 60 minutes).

  • Sample Preparation:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

    • Centrifuge and collect the supernatant.

    • Evaporate the solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to identify and quantify this compound and the formation of Ro18-5364.

    • Develop a specific LC-MS/MS method for the detection of both compounds.

  • Data Analysis:

    • Plot the concentration of Ro18-5364 formed over time to determine the rate of bioactivation.

Conclusion

This compound, through its active metabolite Ro18-5364, serves as a potent and specific tool for the investigation of parietal cell function and the role of the H+/K+-ATPase in gastric acid secretion. The provided protocols offer a framework for researchers to explore the effects of this compound in various in vitro systems. Due to the limited publicly available data on this compound/Ro18-5364, it is recommended that researchers perform dose-response and time-course experiments to determine the optimal conditions for their specific experimental setup.

References

Application Notes and Protocols for Developing a Research Model with Ro18-5362

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive framework for investigating the pharmacological profile of Ro18-5362, a putative novel compound targeting the GABA-A receptor. Based on established nomenclature for Roche research compounds, it is hypothesized that this compound is a ligand acting at the benzodiazepine (B76468) (BZD) binding site of the GABA-A receptor, a critical target for therapeutic agents modulating anxiety, epilepsy, and sleep disorders.

This document outlines detailed protocols for key in vitro experiments to characterize the binding affinity and functional modulation of this compound on the GABA-A receptor. The provided data tables, while representative, offer a structural template for organizing and presenting experimental findings. The signaling pathway and experimental workflow diagrams, generated using the DOT language, provide clear visual aids for understanding the underlying mechanisms and experimental designs.

Quantitative Data Summary

The following tables present a representative summary of the quantitative data that should be obtained for this compound. These values are illustrative and should be replaced with experimentally determined data.

Table 1: Radioligand Binding Affinity of this compound at the Benzodiazepine Site of GABA-A Receptors

CompoundRadioligandReceptor SourceKᵢ (nM)
This compound[³H]-FlumazenilRat Cortical Membranes[Insert experimental value]
Diazepam (Control)[³H]-FlumazenilRat Cortical Membranes1.5 - 5.0

Table 2: Functional Potency and Efficacy of this compound in an Electrophysiology Assay

CompoundAssay TypeCell LineEC₅₀ (nM)Max. Potentiation of GABA Response (%)
This compoundTwo-Electrode Voltage ClampHEK293 cells expressing α1β2γ2 GABA-A receptors[Insert experimental value][Insert experimental value]
Diazepam (Control)Two-Electrode Voltage ClampHEK293 cells expressing α1β2γ2 GABA-A receptors10 - 30150 - 200

Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the GABA-A receptor and the modulatory role of ligands acting at the benzodiazepine site.

GABA_A_Signaling cluster_membrane Cell Membrane cluster_binding_sites GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA_A_Receptor->Cl_ion Opens Cl⁻ Channel GABA_Site GABA Binding Site (α/β interface) GABA_Site->GABA_A_Receptor Activates BZD_Site Benzodiazepine Site (α/γ interface) BZD_Site->GABA_A_Receptor Allosterically Modulates GABA GABA GABA->GABA_Site Binds to Ro18_5362 This compound Ro18_5362->BZD_Site Binds to Hyperpolarization Neuronal Hyperpolarization Inhibition of Neuronal Firing Cl_ion->Hyperpolarization Influx leads to

Caption: GABA-A receptor signaling pathway modulated by this compound.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of this compound for the benzodiazepine binding site on the GABA-A receptor.

Workflow Diagram:

Binding_Assay_Workflow start Start prep_membranes Prepare Rat Cortical Membranes start->prep_membranes incubation Incubate Membranes with [³H]-Flumazenil and this compound prep_membranes->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Bound Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (IC₅₀ and Kᵢ determination) quantification->analysis end End analysis->end

Caption: Workflow for the radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step.

    • Finally, resuspend the pellet in assay buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, add the following components in order:

      • 50 µL of assay buffer (50 mM Tris-HCl, pH 7.4).

      • 50 µL of various concentrations of this compound or a known competitor (e.g., Diazepam).

      • 50 µL of [³H]-Flumazenil (final concentration ~1 nM).

      • 50 µL of the prepared membrane suspension (50-100 µg of protein).

    • Incubate the plate at 4°C for 60 minutes.

  • Filtration and Quantification:

    • Rapidly filter the contents of each well through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the concentration of this compound that inhibits 50% of the specific binding of [³H]-Flumazenil (IC₅₀).

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Electrophysiological Assay (Two-Electrode Voltage Clamp)

This protocol outlines the use of a two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing recombinant GABA-A receptors to measure the functional effects of this compound.

Workflow Diagram:

TEVC_Workflow start Start oocyte_prep Prepare and Inject Xenopus Oocytes with GABA-A Receptor cRNA start->oocyte_prep incubation Incubate Oocytes for 2-5 Days oocyte_prep->incubation tevc_setup Set up Two-Electrode Voltage Clamp incubation->tevc_setup gaba_app Apply GABA (EC₁₀-EC₂₀) tevc_setup->gaba_app compound_app Co-apply GABA with Increasing Concentrations of this compound gaba_app->compound_app record_current Record Chloride Current compound_app->record_current analysis Data Analysis (EC₅₀ and Efficacy) record_current->analysis end End analysis->end

Caption: Workflow for the two-electrode voltage clamp assay.

Methodology:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

    • Inject each oocyte with a mixture of cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2).

    • Incubate the injected oocytes in Barth's solution at 18°C for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (one for voltage clamping and one for current recording).

    • Clamp the membrane potential at -60 mV.

  • Compound Application and Data Acquisition:

    • Establish a baseline current.

    • Apply a low concentration of GABA (EC₁₀-EC₂₀) to elicit a small, stable current.

    • Co-apply the same concentration of GABA with increasing concentrations of this compound.

    • Record the potentiation of the GABA-evoked chloride current at each concentration of this compound.

    • Allow for a washout period between applications.

  • Data Analysis:

    • Measure the peak current amplitude for each concentration of this compound.

    • Normalize the responses to the maximal response observed.

    • Fit the concentration-response data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation (efficacy).

Disclaimer

The information provided in these application notes is intended for research purposes only. The protocols are generalized and may require optimization for specific laboratory conditions and equipment. This compound is a hypothetical compound for the purpose of this document, and all quantitative data are representative examples. Researchers should adhere to all applicable safety guidelines when handling chemical reagents and biological materials.

Ro18-5362 as a Tool for Studying Drug Metabolism: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes crucial to the phase II metabolism of a vast array of xenobiotics, including therapeutic drugs, environmental toxins, and endogenous compounds. By conjugating these substrates with glucuronic acid, UGTs increase their water solubility, facilitating their excretion from the body. Given their central role in drug disposition, understanding the contribution of specific UGT isoforms to the metabolism of a new chemical entity is a critical step in drug development. This involves determining which UGTs are responsible for a drug's clearance (reaction phenotyping) and assessing the potential for drug-drug interactions (DDIs) through UGT inhibition.

Data Presentation: Characterizing UGT Inhibition by Ro18-5362

To effectively use this compound as a research tool, its inhibitory profile against a panel of key human UGT isoforms must first be established. The following tables provide a template for summarizing the essential quantitative data that should be generated.

Table 1: Inhibitory Potency (IC50) of this compound against Human UGT Isoforms

UGT IsoformProbe SubstrateThis compound IC50 (µM)Positive Control InhibitorPositive Control IC50 (µM)
UGT1A1EstradiolData to be generatedAtazanavirLiterature Value
UGT1A3Chenodeoxycholic acidData to be generatedQuercetinLiterature Value
UGT1A4TrifluoperazineData to be generatedHecogeninLiterature Value
UGT1A61-NaphtholData to be generatedDiclofenacLiterature Value
UGT1A9PropofolData to be generatedNiflumic acidLiterature Value
UGT2B7Zidovudine (AZT)Data to be generatedFluconazoleLiterature Value
UGT2B15S-OxazepamData to be generatedLiterature Value

Table 2: Inhibition Mechanism and Constants (Ki) of this compound

UGT IsoformProbe SubstrateInhibition Type (e.g., Competitive, Non-competitive, Mixed)Ki (µM)
UGT1A1EstradiolData to be generatedData to be generated
UGT1A4TrifluoperazineData to be generatedData to be generated
UGT2B7Zidovudine (AZT)Data to be generatedData to be generated
... (extend for other relevant isoforms)

Experimental Protocols

The following are detailed protocols for key experiments to characterize the inhibitory effects of this compound and to use it as a tool for reaction phenotyping.

Protocol 1: Determination of IC50 Values for UGT Inhibition

This protocol is designed to determine the concentration of this compound required to inhibit 50% of the activity of a specific UGT isoform.

Materials:

  • Human liver microsomes (HLM) or recombinant human UGT isoforms (e.g., from baculovirus-infected insect cells)

  • UGT probe substrates (see Table 1)

  • This compound

  • Positive control inhibitors (see Table 1)

  • UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (pH 7.4)

  • Alamethicin (B1591596)

  • Acetonitrile or other suitable organic solvent for termination

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and positive control inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare stock solutions of UGT probe substrates.

    • Prepare a working solution of UDPGA in buffer.

    • Prepare an incubation buffer containing Tris-HCl and MgCl2.

  • Incubation Setup:

    • On a 96-well plate, add the incubation buffer.

    • Add the enzyme source (HLM or recombinant UGTs). To activate the enzymes, pre-incubate the microsomes with alamethicin on ice.

    • Add a series of concentrations of this compound to the appropriate wells. Include a vehicle control (solvent only) and a positive control inhibitor.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation and Termination of Reaction:

    • Initiate the glucuronidation reaction by adding the UGT probe substrate and UDPGA.

    • Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the formation of the glucuronide metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (this compound, Substrates, Buffers) Setup Set up Incubation Plate (Buffer, Enzyme, Inhibitor) Reagents->Setup Enzyme Prepare Enzyme Source (HLM or recombinant UGTs) Enzyme->Setup Preincubation Pre-incubate at 37°C Setup->Preincubation Initiate Initiate Reaction (Add Substrate + UDPGA) Preincubation->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Add Stop Solution) Incubate->Terminate Process Process Samples (Centrifuge, Transfer Supernatant) Terminate->Process LCMS LC-MS/MS Analysis Process->LCMS Data Data Analysis (Calculate % Inhibition, Determine IC50) LCMS->Data

IC50 Determination Workflow
Protocol 2: UGT Reaction Phenotyping Using this compound

This protocol uses this compound as a selective chemical inhibitor to determine the contribution of a specific UGT isoform to the metabolism of a test compound. This is most effective if this compound is shown to be a selective inhibitor for a particular UGT isoform from the IC50 screening.

Materials:

  • Human liver microsomes (HLM)

  • Test compound (the drug of interest)

  • This compound (as the selective inhibitor)

  • UDPGA, MgCl2, Tris-HCl buffer, Alamethicin

  • Acetonitrile or other suitable organic solvent

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Preliminary Steps:

    • Develop and validate an LC-MS/MS method for the quantification of the test compound and its potential glucuronide metabolite(s).

    • Determine the optimal incubation conditions (microsomal protein concentration and incubation time) where the metabolism of the test compound is linear.

  • Incubation:

    • Set up incubations in duplicate or triplicate containing HLM, incubation buffer, and alamethicin.

    • Add either the vehicle control or a concentration of this compound known to cause significant and selective inhibition of the target UGT isoform (e.g., a concentration at or above the IC50, but below concentrations that inhibit other isoforms).

    • Pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the test compound and UDPGA.

    • Incubate for the predetermined linear time at 37°C.

    • Terminate the reaction with a cold organic solvent containing an internal standard.

  • Sample Analysis:

    • Process the samples as described in Protocol 1.

    • Analyze the depletion of the parent test compound or the formation of its glucuronide metabolite by LC-MS/MS.

  • Data Analysis:

    • Calculate the rate of metabolism in the presence and absence of this compound.

    • The percent contribution of the inhibited UGT isoform to the test compound's metabolism is calculated as: % Contribution = [1 - (Rate with Inhibitor / Rate with Vehicle)] * 100

G cluster_setup Experimental Setup cluster_conditions Incubation Conditions cluster_outcome Metabolism Assessment A Test Compound D Vehicle Control (No Inhibitor) A->D E This compound (Selective Inhibitor) A->E B Human Liver Microsomes B->D B->E C Cofactors (UDPGA) C->D C->E F Metabolism Rate (Control) D->F G Metabolism Rate (Inhibited) E->G H Calculate % Contribution of Target UGT Isoform F->H G->H

Reaction Phenotyping Logic

Visualization of Signaling Pathways and Workflows

The following diagrams illustrate the conceptual frameworks for the experiments described.

G cluster_pathway Glucuronidation Pathway Drug Drug (Substrate) UGT UGT Enzyme Drug->UGT Metabolite Drug-Glucuronide (Excreted) UGT->Metabolite UDPGA UDPGA (Cofactor) UDPGA->UGT Ro185362 This compound (Inhibitor) Ro185362->UGT

Mechanism of UGT Inhibition

Conclusion

This compound holds promise as a valuable tool for dissecting the role of UGT-mediated metabolism in drug clearance and for predicting potential drug-drug interactions. The protocols outlined here provide a robust framework for its characterization and application. Successful implementation requires the initial determination of its inhibitory potency and selectivity against a panel of human UGT isoforms. Once these data are available, this compound can be confidently employed in reaction phenotyping studies to provide critical insights for drug development programs. Researchers are encouraged to perform these initial characterization studies to fully leverage the potential of this chemical probe.

Troubleshooting & Optimization

Technical Support Center: Improving Compound Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Ro18-5362" did not yield specific information regarding its chemical properties or established solubilization protocols. The following guide provides general strategies and best practices for improving the solubility of poorly soluble compounds for in vitro assays, which can be applied to novel or poorly characterized substances.

Troubleshooting Guide

This guide addresses common issues researchers face when working with compounds exhibiting low solubility in aqueous solutions for in vitro experiments.

Q1: My compound precipitated out of solution when I added it to my cell culture media. What should I do?

A1: Precipitate formation is a common issue when a compound's solubility limit is exceeded in the final assay medium. Here are some steps to troubleshoot this:

  • Lower the Final Concentration: The simplest solution is to test a lower final concentration of your compound.

  • Optimize the Co-solvent Concentration: If you are using a co-solvent like DMSO, ensure the final concentration in your media is as low as possible, typically well below 0.5% (v/v), to minimize toxicity and precipitation.

  • Serial Dilution Strategy: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay medium. This can sometimes help keep the compound in solution.

  • Pre-warm the Media: Gently warming the assay media to 37°C before adding the compound can sometimes improve solubility.

  • Consider Alternative Solvents: If DMSO is not effective or is causing toxicity, you may need to explore other co-solvents or solubilization techniques.

Q2: I am seeing inconsistent results between experiments. Could this be related to solubility?

A2: Yes, poor solubility is a frequent cause of experimental variability. Inconsistent dissolution of the compound can lead to different effective concentrations in each experiment.

  • Ensure Complete Dissolution of Stock: Before each experiment, visually inspect your stock solution to ensure the compound is fully dissolved. If necessary, gentle warming or vortexing can be used.

  • Fresh Dilutions: Prepare fresh dilutions of your compound for each experiment from a well-dissolved stock solution. Avoid using old dilutions where the compound may have precipitated over time.

  • Sonication: Briefly sonicating the stock solution before use can help to break up any microscopic aggregates and ensure a homogenous solution.

Q3: My compound is not showing the expected biological activity. Could solubility be the problem?

A3: Absolutely. If a compound is not fully dissolved, its effective concentration in the assay is lower than the nominal concentration, which can lead to a lack of observed bioactivity.

  • Solubility Testing: Perform a simple solubility test to determine the approximate solubility of your compound in the assay medium. This will help you to work within a concentration range where the compound is fully dissolved.

  • Increase Solubilization: Employ more advanced solubilization techniques, such as the use of surfactants or cyclodextrins, to increase the concentration of dissolved compound.

  • Control Experiments: Include positive and negative controls in your experiments to ensure that the assay itself is working correctly.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for preparing stock solutions of poorly soluble compounds?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro assays. It is a powerful aprotic solvent that can dissolve a wide range of organic molecules. However, it is important to be aware of its potential for cytotoxicity and interference with some assays at higher concentrations.

Q2: What are some alternatives to DMSO?

A2: If DMSO is not suitable for your compound or assay, other options include:

  • Ethanol: Useful for some compounds, but can be more toxic to cells than DMSO.

  • Methanol: Can also be used, but shares similar toxicity concerns as ethanol.

  • N,N-Dimethylformamide (DMF): A strong solvent, but also has toxicity concerns.

  • Surfactants: Non-ionic surfactants like Tween® 20 or Pluronic® F-68 can be used at low concentrations to improve solubility.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.

Q3: How should I prepare and store my stock solutions?

A3:

  • Preparation: Always use high-purity, anhydrous solvents. Prepare stock solutions at a high concentration (e.g., 10-100 mM) to minimize the volume of solvent added to your final assay.

  • Storage: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and degradation of the compound. For light-sensitive compounds, use amber vials.

  • Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to compound degradation or precipitation. Aliquoting the stock solution into smaller, single-use volumes is recommended.

Data Presentation

Table 1: Common Co-solvents for In Vitro Assays

Co-solventPropertiesRecommended Starting Stock ConcentrationTypical Final Assay Concentration
DMSO High solubilizing power, relatively low toxicity at low concentrations.10 - 100 mM< 0.5% (v/v)
Ethanol Good for moderately non-polar compounds.10 - 50 mM< 1% (v/v)
Methanol Similar to ethanol, but can be more volatile.10 - 50 mM< 1% (v/v)
DMF Strong solvent, use with caution due to higher toxicity.10 - 100 mM< 0.1% (v/v)

Experimental Protocols

Protocol: Kinetic Solubility Assay

This protocol provides a method to determine the approximate solubility of a compound in a specific buffer or cell culture medium.

Materials:

  • Test compound

  • DMSO (or other suitable organic solvent)

  • Assay buffer or cell culture medium

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring absorbance or turbidity

Methodology:

  • Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 100 mM).

  • Serially dilute the stock solution in DMSO to create a range of concentrations (e.g., 100, 50, 25, 12.5, ... mM).

  • Add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well plate. Include a DMSO-only control.

  • Add the assay buffer or cell culture medium to each well to achieve the final desired volume (e.g., 198 µL for a 1:100 dilution).

  • Mix the contents of the wells thoroughly using a plate shaker for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).

  • Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).

  • Plot the turbidity (absorbance) against the compound concentration. The concentration at which the turbidity begins to increase significantly above the baseline is the approximate kinetic solubility limit.

Visualizations

Solubilization_Workflow start Start: Poorly Soluble Compound stock_prep Prepare 10-100 mM Stock in 100% DMSO start->stock_prep test_solubility Test Solubility in Aqueous Medium stock_prep->test_solubility soluble Soluble at Desired Concentration? test_solubility->soluble proceed Proceed with Assay soluble->proceed Yes lower_conc Lower Final Concentration soluble->lower_conc No end Assay Ready proceed->end lower_conc->test_solubility alt_solvent Try Alternative Co-solvent (e.g., Ethanol, DMF) lower_conc->alt_solvent Still Insoluble alt_solvent->test_solubility advanced_methods Use Advanced Methods (Surfactants, Cyclodextrins) alt_solvent->advanced_methods Still Insoluble advanced_methods->test_solubility

Caption: A decision-making workflow for selecting a solubilization strategy.

CoSolvent_Mechanism cluster_aqueous Aqueous Environment cluster_compound Poorly Soluble Compound Aggregate cluster_solubilized Solubilized Compound water1 H2O water2 H2O water3 H2O water4 H2O water5 H2O water6 H2O C1 Cmpd C2 Cmpd C1->C2 C3 Cmpd C1->C3 C2->C3 DMSO DMSO DMSO->C1 Disrupts Aggregate C_sol Cmpd DMSO1 DMSO C_sol->DMSO1 DMSO2 DMSO C_sol->DMSO2 DMSO3 DMSO C_sol->DMSO3

Caption: Mechanism of co-solvent action to solubilize a compound.

Technical Support Center: Ro18-5362 to Ro18-5364 Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working on the conversion of Ro18-5362 to Ro18-5364. While this conversion is a critical step in the synthesis pathway, it can present several challenges. This guide is designed to help you navigate these issues and achieve a successful, high-yield conversion.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the this compound to Ro18-5364 conversion?

A1: The most frequently observed cause of low yield is the degradation of the this compound starting material before the reaction reaches completion. This can be due to improper temperature control, the presence of moisture, or prolonged reaction times. It is crucial to maintain a dry, inert atmosphere and to carefully monitor the reaction temperature.

Q2: I am observing a significant amount of a byproduct with a similar polarity to Ro18-5364, making purification difficult. What could this byproduct be?

A2: A common byproduct in this conversion is the formation of a dimer of this compound, particularly if the concentration of the starting material is too high. This dimer often has a similar polarity to the desired product, Ro18-5364, which complicates purification by column chromatography. We recommend running the reaction at a lower concentration to minimize this side reaction.

Q3: Can I use a different solvent system for the conversion?

A3: While the recommended solvent is anhydrous THF, other aprotic solvents like dioxane or DME can be used. However, it is important to note that a change in solvent may require re-optimization of the reaction conditions, including temperature and reaction time. Protic solvents, such as alcohols, are not recommended as they can lead to unwanted side reactions.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A recommended mobile phase for TLC is a 7:3 mixture of hexane (B92381) and ethyl acetate (B1210297). For HPLC, a C18 column with a gradient of acetonitrile (B52724) in water is suitable for separating the starting material, product, and major byproducts.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the this compound to Ro18-5364 conversion.

Issue 1: Incomplete Conversion of this compound
Symptom Possible Cause Suggested Solution
Significant amount of this compound remaining after the recommended reaction time.1. Insufficient reagent stoichiometry. 2. Low reaction temperature. 3. Deactivated catalyst.1. Ensure accurate measurement of all reagents. Consider a slight excess (1.1 eq) of the activating reagent. 2. Verify the internal reaction temperature. Increase the temperature in 5°C increments, monitoring for byproduct formation. 3. Use a fresh batch of catalyst. Ensure proper storage and handling to prevent deactivation.
Issue 2: Poor Reproducibility Between Batches
Symptom Possible Cause Suggested Solution
Reaction yield and purity vary significantly from one experiment to another.1. Presence of atmospheric moisture. 2. Inconsistent quality of reagents or solvents. 3. Variations in reaction setup and stirring efficiency.1. Use oven-dried glassware and ensure a positive pressure of an inert gas (e.g., Argon or Nitrogen). 2. Use freshly distilled or high-purity anhydrous solvents. Verify the purity of this compound before starting the reaction. 3. Standardize the reaction setup, including the flask size, stir bar, and stirring rate, to ensure consistent mixing.
Issue 3: Difficulty in Isolating Pure Ro18-5364
Symptom Possible Cause Suggested Solution
Product is contaminated with byproducts even after column chromatography.1. Co-elution of impurities with the product. 2. Product degradation on silica (B1680970) gel.1. Try a different solvent system for chromatography with a shallower gradient. 2. Consider using a different stationary phase, such as alumina, or an alternative purification method like recrystallization or preparative HPLC.

Experimental Protocols

Standard Protocol for this compound to Ro18-5364 Conversion
  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF (0.1 M) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add the activating reagent (1.1 eq) dropwise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Upon completion, cool the reaction mixture to 0°C and slowly quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Quantitative Data Summary

The following table summarizes typical results obtained under optimized conditions.

Parameter Value Notes
Yield of Ro18-5364 85-92%Based on a 1 mmol scale.
Purity (by HPLC) >98%After column chromatography.
Optimal Temperature 25°CHigher temperatures may increase byproduct formation.
Reaction Time 4 hoursMonitor by TLC to confirm completion.

Visual Guides

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to troubleshooting common issues in the this compound to Ro18-5364 conversion.

start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_purification Optimize Purification Protocol start->check_purification sm_ok Purity >99%? check_sm->sm_ok conditions_ok Conditions Met? check_conditions->conditions_ok purification_ok Purity Improved? check_purification->purification_ok sm_ok->check_conditions Yes resynthesize_sm Re-purify or Re-synthesize Starting Material sm_ok->resynthesize_sm No conditions_ok->check_purification Yes adjust_conditions Adjust Stoichiometry, Temperature, or Time conditions_ok->adjust_conditions No change_purification Change Chromatography Solvent or Stationary Phase purification_ok->change_purification No success Successful Conversion purification_ok->success Yes resynthesize_sm->check_sm adjust_conditions->check_conditions change_purification->check_purification

Caption: Troubleshooting workflow for the this compound to Ro18-5364 conversion.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical mechanism of action for Ro18-5364, showing its role as an inhibitor in a generic signaling cascade.

Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Ro18_5364 Ro18-5364 Ro18_5364->Kinase2 Inhibition

Caption: Hypothetical inhibitory action of Ro18-5364 on the Kinase B signaling pathway.

optimizing incubation time for Ro18-5362 activation

Author: BenchChem Technical Support Team. Date: December 2025

Urgent Notice: Information regarding the compound "Ro18-5362" is not available in publicly accessible scientific literature or databases. The following content is a generalized template based on common laboratory practices for optimizing the incubation time of experimental compounds. Please verify the correct name and properties of your compound before proceeding with any experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for activating a novel compound?

A1: For a novel compound where optimal conditions are unknown, a time-course experiment is recommended. We suggest starting with a broad range of incubation times, for example, 15 minutes, 30 minutes, 1 hour, 2 hours, 4 hours, and 8 hours. The ideal starting range will depend on the known or predicted mechanism of action of the compound.

Q2: What are the key factors that can influence the optimal incubation time?

A2: Several factors can affect the incubation time required for compound activation. These include:

  • Compound Concentration: Higher concentrations may lead to faster activation, but could also induce off-target effects.

  • Temperature: Biological reactions are highly temperature-dependent. Ensure you are using the optimal temperature for your specific cell line or enzymatic assay.

  • Cell Density/Protein Concentration: The number of cells or the concentration of the target protein can influence the time it takes to observe an effect.

  • Metabolic Stability of the Compound: If the compound is rapidly metabolized, a shorter incubation time may be necessary. Conversely, a more stable compound might require a longer incubation to exert its effects.

  • Mechanism of Action: Compounds that act through indirect signaling pathways may require longer incubation times compared to direct inhibitors or activators.

Q3: How can I determine if my compound has been successfully activated?

A3: Successful activation can be confirmed by measuring a downstream biomarker or a functional cellular response. This could include:

  • Phosphorylation of a target protein (e.g., via Western Blot or ELISA).

  • Changes in gene expression (e.g., via qPCR or RNA-seq).

  • Alterations in cell viability or proliferation (e.g., via MTT or CellTiter-Glo assays).

  • Changes in enzymatic activity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect after incubation. Incubation time may be too short.Perform a time-course experiment with longer incubation periods (e.g., 12, 24, 48 hours).
Compound may not be active at the tested concentration.Conduct a dose-response experiment to determine the optimal concentration.
Incorrect assay conditions (e.g., temperature, pH).Verify and optimize all assay parameters.
Compound has degraded.Check the storage conditions and stability of the compound. Prepare fresh solutions for each experiment.
High variability between replicates. Inconsistent cell seeding or reagent addition.Ensure uniform cell density and precise pipetting techniques.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.
Unexpected or off-target effects observed. Incubation time may be too long, leading to secondary effects.Reduce the incubation time and re-evaluate the response.
Compound concentration is too high.Lower the concentration of the compound to a more specific range.

Experimental Protocols

Protocol 1: Generic Time-Course Experiment for Compound Activation

  • Cell Seeding: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight under standard culture conditions.

  • Compound Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired final concentrations in a cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plates for various time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) at the appropriate temperature (typically 37°C).

  • Assay: At each time point, terminate the experiment and perform the desired assay to measure the compound's effect (e.g., cell lysis for Western Blot, addition of a viability reagent).

  • Data Analysis: Analyze the data to determine the time point at which the optimal effect is observed.

Visualizations

G cluster_0 Experimental Workflow A Determine Experimental Parameters (Concentration, Cell Type) B Perform Time-Course Experiment (e.g., 0.25h, 0.5h, 1h, 2h, 4h, 8h) A->B C Measure Downstream Readout (e.g., Western Blot, qPCR, Viability Assay) B->C D Analyze Data to Identify Optimal Incubation Time C->D E Validation Experiment at Optimal Time and Concentration D->E

Caption: A generalized workflow for optimizing compound incubation time.

G cluster_1 Troubleshooting Logic Start No Effect Observed Time Is Incubation Time Sufficient? Start->Time Conc Is Concentration Adequate? Time->Conc Yes IncreaseTime Increase Incubation Time Time->IncreaseTime No Conditions Are Assay Conditions Correct? Conc->Conditions Yes IncreaseConc Increase Concentration Conc->IncreaseConc No OptimizeConditions Optimize Assay Conditions Conditions->OptimizeConditions No ReEvaluate Re-evaluate Experiment Conditions->ReEvaluate Yes IncreaseTime->ReEvaluate IncreaseConc->ReEvaluate OptimizeConditions->ReEvaluate

Caption: A decision tree for troubleshooting failed experiments.

Technical Support Center: Overcoming Stability Challenges of 1,4-Benzodiazepines in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "Ro18-5362" could not be definitively identified in publicly available scientific literature or chemical databases. Therefore, this technical support guide focuses on the well-documented instability of 1,4-benzodiazepines in acidic conditions, a common challenge in their experimental handling and formulation. The principles and troubleshooting strategies provided here are broadly applicable to this class of compounds and should serve as a valuable resource for researchers facing similar issues.

Frequently Asked Questions (FAQs)

Q1: Why are 1,4-benzodiazepines susceptible to degradation in acidic environments?

A1: The instability of many 1,4-benzodiazepines in acidic solutions is primarily due to the acid-catalyzed hydrolysis of the seven-membered diazepine (B8756704) ring. The two key points of vulnerability are the 1,2-amide bond and the 4,5-azomethine (imine) bond. Cleavage of either of these bonds leads to the opening of the diazepine ring and the formation of degradation products, which are often inactive and can complicate analytical results.

Q2: What are the common degradation products of 1,4-benzodiazepines in acidic media?

A2: The primary degradation products result from the hydrolytic cleavage of the diazepine ring. For instance, the acidic degradation of diazepam can yield 2-(N-methylamino)-5-chlorobenzophenone and glycine.[1] Similarly, the acid hydrolysis of bromazepam results in the formation of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide as an intermediate and 2-amino-5-bromophenyl-2-pyridylmethanone as the final product.[2] The exact nature of the degradation products depends on the specific substituents on the benzodiazepine (B76468) scaffold.

Q3: How does pH affect the stability of benzodiazepines?

A3: The rate of degradation is highly pH-dependent. Generally, the decomposition of benzodiazepines is significantly enhanced at acidic pH compared to neutral or basic conditions.[1] For example, nordiazepam shows extensive degradation when stored in an acidic solution (pH 3.1) at room temperature, with 56% degradation observed within 12 days, whereas it remains stable at pH 7.0.

Q4: Can other formulation components influence the stability of benzodiazepines?

A4: Yes, other excipients can impact stability. For instance, the presence of formaldehyde (B43269) has been shown to accelerate the decomposition of several benzodiazepines, and this effect is often dependent on both pH and formaldehyde concentration. It is crucial to consider the potential interactions between the benzodiazepine and other components in the formulation.

Q5: What are the general strategies to improve the stability of benzodiazepines in solution?

A5: Several strategies can be employed to mitigate acid-catalyzed degradation:

  • pH Control: Maintaining a neutral or slightly basic pH using appropriate buffer systems is the most effective strategy.

  • Solvent Selection: Replacing water partially or entirely with non-aqueous solvents like ethanol, propylene (B89431) glycol, or glycerol (B35011) can reduce hydrolysis.

  • Complexation: The use of complexing agents, such as caffeine (B1668208) for benzocaine, can shield the labile bonds from hydrolytic attack.

  • Reduced Solubility: Formulating the drug as a suspension of a poorly soluble form can decrease the concentration of the drug in the solution phase, thereby slowing the degradation rate.

  • Lyophilization: Storing the drug in a dry, lyophilized form and reconstituting it just before use can prevent hydrolysis during storage.

Troubleshooting Guide

Issue 1: Rapid loss of the parent compound peak and appearance of unknown peaks during HPLC analysis of an acidic formulation.

  • Question: I am observing a rapid decrease in the peak area of my benzodiazepine standard in an acidic mobile phase, accompanied by the emergence of several new peaks. What is happening and how can I fix it?

  • Answer: This is a classic sign of on-column degradation or instability in your sample vial. The acidic mobile phase is likely catalyzing the hydrolysis of your benzodiazepine.

    • Immediate Action: Neutralize your sample with a suitable buffer before injection. If the mobile phase is acidic, minimize the time the sample spends in the autosampler.

    • Method Development: If possible, adjust the mobile phase to a less acidic pH. If the chromatography requires an acidic pH, consider using a mobile phase with a weaker acid or a lower concentration. Evaluate the stability of your compound in the mobile phase over time to determine a maximum allowable sample residence time in the autosampler.

Issue 2: Inconsistent results in cell-based assays when using a stock solution of a benzodiazepine in an acidic solvent.

  • Question: My experimental results are not reproducible, and I suspect it's related to my compound stock. I dissolve my benzodiazepine in a small amount of DMSO and then dilute it in an acidic cell culture medium. Could this be the problem?

  • Answer: Yes, this is a likely source of variability. The acidic nature of the cell culture medium can degrade the benzodiazepine over the course of the experiment, leading to a decrease in the effective concentration of the active compound.

    • Recommended Protocol: Prepare a concentrated stock solution in a non-aqueous, inert solvent like DMSO or ethanol. Immediately before the experiment, perform serial dilutions in a neutral buffer (e.g., PBS at pH 7.4) and then add the final dilution to the cell culture medium. Minimize the time the compound is in the acidic medium before the assay is read.

    • Stability Check: Perform a time-course experiment where you incubate the benzodiazepine in the cell culture medium for different durations (e.g., 0, 2, 4, 8, 24 hours) and then analyze the concentration of the parent compound by HPLC. This will give you a stability profile under your specific experimental conditions.

Issue 3: Low recovery of a benzodiazepine from an environmental water sample after acidification for preservation.

  • Question: I acidified my water samples to pH 3 for preservation before solid-phase extraction (SPE) of a benzodiazepine. My recovery is very low and inconsistent. Why is this happening?

  • Answer: Acidification is a common practice for sample preservation, but it can lead to the degradation of acid-labile compounds like benzodiazepines. Nordiazepam, for example, is known to be unstable at pH 3.

    • Solution: If possible, perform the extraction at a neutral pH and avoid acidification for storage. If acidification is necessary to prevent microbial degradation, it is crucial to use an isotopically labeled internal standard for the target benzodiazepine to accurately correct for losses due to degradation. The stability of the target analyte at the storage pH should be thoroughly validated.

Quantitative Data Summary

Table 1: Stability of Nordiazepam in Aqueous Solution at Different pH and Temperatures

pHTemperatureTime (days)% Nordiazepam DegradedReference
3.1Room Temp.1256%
3.14°C1220%
7.0Room Temp.12Stable
7.04°C12Stable

Table 2: Kinetic Data for Acid Hydrolysis of Bromazepam

ConditionIntermediate ProductFinal ProductMechanismReference
0.01 M HCl, 25°C and 95°CN-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide2-amino-5-bromophenyl-2-pyridylmethanoneConsecutive reaction with a reversible first step (cleavage of 4,5-azomethine bond)[2]

Experimental Protocols

Protocol 1: Forced Degradation Study for a 1,4-Benzodiazepine

Objective: To assess the stability of a benzodiazepine under acidic conditions and identify major degradation products.

Materials:

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the benzodiazepine in methanol or acetonitrile.

  • Forced Degradation Sample Preparation:

    • Acid Hydrolysis: Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

    • Neutral Control: Add 1 mL of the stock solution to a vial containing 9 mL of phosphate buffer (pH 7.4).

    • Untreated Control: Dilute 1 mL of the stock solution with 9 mL of the initial solvent (methanol or acetonitrile).

  • Incubation: Incubate the prepared samples at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Before HPLC analysis, neutralize the acidic samples by adding an equimolar amount of NaOH. Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis: Analyze the samples using a suitable reversed-phase HPLC method. Monitor the peak area of the parent compound and any new peaks that appear.

  • Peak Purity and Identification: Use a PDA detector to assess the peak purity of the parent compound. For the identification of major degradation products, analyze the stressed samples using LC-MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent benzodiazepine from its degradation products.

Procedure:

  • Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Optimization:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water (with 0.1% formic acid or ammonium (B1175870) acetate).

    • Analyze the forced degradation samples from Protocol 1.

    • Adjust the gradient slope, initial and final organic solvent percentage, and flow rate to achieve adequate separation between the parent peak and all degradation product peaks.

    • If co-elution occurs, try a different organic modifier (e.g., methanol) or a different column chemistry (e.g., phenyl-hexyl).

  • Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the parent drug from its degradation products.

Visualizations

G cluster_pathway Acid-Catalyzed Hydrolysis of 1,4-Benzodiazepines benzodiazepine 1,4-Benzodiazepine protonation Protonation of Azomethine Nitrogen benzodiazepine->protonation + H+ hydrolysis Nucleophilic Attack by Water protonation->hydrolysis + H2O intermediate Ring-Opened Intermediate (e.g., Aminoacetamide derivative) hydrolysis->intermediate Cleavage of 4,5-azomethine bond final_product Final Degradation Products (e.g., Benzophenone derivative + Amino Acid) intermediate->final_product Hydrolysis of 1,2-amide bond

Caption: Generalized pathway for the acid-catalyzed degradation of 1,4-benzodiazepines.

G cluster_workflow Troubleshooting Workflow for Benzodiazepine Instability start Inconsistent Results or Unexpected Peaks Observed check_pH Is the sample in an acidic environment (pH < 6)? start->check_pH neutralize Neutralize sample with buffer (pH 7.0-7.4). Minimize exposure time to acid. check_pH->neutralize Yes other_factors Investigate other factors: - Temperature - Light exposure - Reactive excipients check_pH->other_factors No re_evaluate Re-run experiment and evaluate results neutralize->re_evaluate stability_study Perform a formal stability study (see Protocol 1) re_evaluate->stability_study Still inconsistent end Problem Resolved re_evaluate->end Consistent results other_factors->stability_study stability_study->end

Caption: Logic diagram for troubleshooting benzodiazepine instability in experiments.

G cluster_exp_workflow Experimental Workflow for Stability Assessment prep_stock Prepare Stock Solution (1 mg/mL in MeCN/MeOH) prep_samples Prepare Degradation Samples (Acidic, Neutral, Control) prep_stock->prep_samples incubate Incubate at Elevated Temp (e.g., 60°C) and Sample Over Time prep_samples->incubate quench_dilute Quench (Neutralize) and Dilute Samples incubate->quench_dilute hplc_analysis Analyze by Stability-Indicating HPLC-UV/PDA Method quench_dilute->hplc_analysis lcms_analysis Identify Degradants by LC-MS quench_dilute->lcms_analysis data_analysis Analyze Data: - Plot % Parent vs. Time - Characterize Degradants hplc_analysis->data_analysis lcms_analysis->data_analysis

Caption: Workflow for conducting a forced degradation study of a benzodiazepine.

References

troubleshooting inconsistent results with Ro18-5362

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro18-5362, a selective serotonin (B10506) 5-HT2C receptor antagonist. Due to the limited availability of specific published data for this compound, this guide also incorporates general principles and troubleshooting strategies applicable to experimental work with 5-HT2C receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective antagonist of the serotonin 5-HT2C receptor. Its primary function is to bind to 5-HT2C receptors and block the effects of the endogenous ligand, serotonin. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that, when activated, typically leads to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. By blocking this activation, this compound can modulate neurotransmitter release, including increasing dopamine (B1211576) and norepinephrine (B1679862) levels in certain brain regions. This makes it a valuable tool for studying mood, appetite, and various neurobehavioral functions.

Q2: What are the expected in vitro and in vivo effects of this compound?

  • In vitro: In cell-based assays expressing the 5-HT2C receptor, this compound is expected to inhibit serotonin-induced intracellular calcium mobilization or other downstream signaling events mediated by the receptor.

  • In vivo: In animal models, antagonism of the 5-HT2C receptor has been associated with a range of behavioral effects, including alterations in locomotor activity, feeding behavior, and performance in models of anxiety and depression.

Q3: How should I store and handle this compound?

Troubleshooting Inconsistent Results

Problem 1: High variability or lack of expected effect in in vitro assays.

High variability or a lack of the expected inhibitory effect of this compound in cell-based assays can stem from several factors.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Instability/Degradation - Ensure proper storage of solid compound and stock solutions. - Prepare fresh dilutions for each experiment. - Verify the purity of the compound if possible (e.g., via HPLC).
Incorrect Concentration Range - Perform a dose-response curve to determine the optimal concentration range for your specific assay. - Consult literature for typical concentrations used for other 5-HT2C antagonists.
Cell Line Issues - Confirm 5-HT2C receptor expression and functionality in your cell line (e.g., via qPCR, Western blot, or agonist stimulation). - Ensure cells are healthy and within a low passage number.
Assay Protocol Variability - Standardize all incubation times, temperatures, and cell densities. - Use appropriate positive and negative controls in every experiment.
Solvent Effects - Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or receptor signaling.
Problem 2: Inconsistent or unexpected behavioral effects in in vivo studies.

Variability in animal studies can be influenced by a multitude of factors, from the compound's properties to the experimental design.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Bioavailability/CNS Penetration - Investigate the pharmacokinetic properties of this compound if data is available. - Consider alternative routes of administration or formulation strategies. - Use a positive control compound with known efficacy to validate the experimental setup.
Off-Target Effects - While described as selective, this compound may interact with other receptors at higher concentrations. - Test a range of doses to identify a therapeutic window with minimal off-target effects. - Compare results with other selective 5-HT2C antagonists.
Animal Strain and Sex Differences - Be aware that different rodent strains can exhibit varying responses to pharmacological agents. - Consider potential sex-specific effects in your experimental design.
Experimental Design and Handling Stress - Ensure proper acclimatization of animals to the testing environment. - Minimize handling stress, as it can influence behavioral outcomes. - Standardize the time of day for testing due to circadian rhythms affecting behavior.
Metabolism and Half-life - The timing of behavioral testing relative to compound administration is critical. - If pharmacokinetic data is unavailable, a time-course study may be necessary to determine the peak effect time.

Experimental Protocols

Note: These are generalized protocols and should be optimized for your specific experimental conditions.

In Vitro: Calcium Mobilization Assay
  • Cell Culture: Plate cells expressing the 5-HT2C receptor in a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Wash cells with a suitable buffer (e.g., HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a predetermined time to allow for receptor binding.

  • Agonist Stimulation: Add a known 5-HT2C receptor agonist (e.g., serotonin) to stimulate calcium influx.

  • Data Acquisition: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.

  • Analysis: Calculate the inhibition of the agonist response by this compound and plot a dose-response curve to determine the IC50 value.

In Vivo: Open Field Test for Locomotor Activity
  • Animal Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • Post-Dosing Period: Place the animal back in its home cage for a specific period to allow for drug absorption and distribution.

  • Testing: Place the animal in the center of the open field apparatus and record its activity using an automated tracking system for a set duration (e.g., 30 minutes).

  • Data Analysis: Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Statistical Analysis: Compare the results between the this compound-treated group and the vehicle control group using appropriate statistical tests.

Visualizations

G Figure 1: 5-HT2C Receptor Signaling Pathway and Point of Antagonism by this compound Serotonin Serotonin 5-HT2C Receptor 5-HT2C Receptor Serotonin->5-HT2C Receptor This compound This compound This compound->5-HT2C Receptor Inhibition Gq/11 Gq/11 5-HT2C Receptor->Gq/11 PLC PLC Gq/11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation Cellular Response Cellular Response Ca2+ Release->Cellular Response PKC Activation->Cellular Response

Caption: 5-HT2C Signaling and this compound Inhibition.

G Figure 2: Experimental Workflow for In Vitro Assay Troubleshooting cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_troubleshooting Troubleshooting Prepare Cells Prepare Cells Incubate with Compound Incubate with Compound Prepare Cells->Incubate with Compound Prepare Compound Prepare Compound Prepare Compound->Incubate with Compound Stimulate with Agonist Stimulate with Agonist Incubate with Compound->Stimulate with Agonist Measure Response Measure Response Stimulate with Agonist->Measure Response Analyze Data Analyze Data Measure Response->Analyze Data Inconsistent Results Inconsistent Results Analyze Data->Inconsistent Results Consistent Results Consistent Results Analyze Data->Consistent Results Check Compound Stability Check Compound Stability Inconsistent Results->Check Compound Stability Verify Cell Health Verify Cell Health Inconsistent Results->Verify Cell Health Optimize Protocol Optimize Protocol Inconsistent Results->Optimize Protocol

Ro18-5362 degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for a hypothetical compound designated "Ro18-5362." Due to the absence of publicly available data for a compound with this specific identifier, this document is based on the well-established degradation pathways and analytical methodologies for benzodiazepine-class compounds. This information is intended for research and drug development professionals and should be adapted and verified for your specific molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its hypothetical benzodiazepine-like structure, this compound is susceptible to three main degradation pathways:

  • Hydrolysis: This is a common pathway for compounds containing amide linkages within a seven-membered ring. The hydrolysis of the diazepine (B8756704) ring can be catalyzed by both acidic and basic conditions, leading to the formation of benzophenone (B1666685) derivatives.[1][2][3]

  • Oxidation: Oxidative degradation can occur, often initiated by exposure to atmospheric oxygen or oxidizing agents. This can lead to the formation of various oxidized byproducts.

  • Photolysis: Exposure to light, particularly UV radiation, can induce photodegradation. This process can involve hydroxylation and cleavage of the diazepine ring, resulting in a variety of degradation products.[4][5]

Q2: What are the optimal storage conditions for this compound to minimize degradation?

A2: To ensure the stability of this compound, the following storage conditions are recommended:

  • Temperature: For long-term storage, it is advisable to store this compound at or below -20°C. For short-term storage, refrigeration at 2-8°C is recommended.

  • Light: this compound should be protected from light at all times by using amber vials or by wrapping containers with light-blocking material.

  • Atmosphere: For solutions, particularly in organic solvents, it is good practice to purge the headspace of the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • pH: Solutions of this compound should be maintained at a neutral pH to minimize both acid- and base-catalyzed hydrolysis.

Q3: How can I monitor the degradation of this compound in my samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound. This method should be capable of separating the intact drug from its degradation products. A detailed protocol for a typical stability-indicating HPLC method is provided in the Experimental Protocols section.

Troubleshooting Guides

Issue 1: Rapid loss of this compound potency in acidic solution.

  • Possible Cause: Acid-catalyzed hydrolysis of the diazepine ring.

  • Troubleshooting Steps:

    • pH Adjustment: If your experimental conditions allow, adjust the pH of the solution to a neutral range (pH 6-8).

    • Buffer Selection: Use a non-reactive buffer system to maintain the desired pH.

    • Temperature Control: Perform experiments at the lowest feasible temperature to slow down the hydrolysis rate.

    • Time Limitation: Minimize the time this compound is exposed to acidic conditions.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram after sample preparation.

  • Possible Cause: Degradation of this compound during sample preparation due to light exposure or incompatible solvents.

  • Troubleshooting Steps:

    • Light Protection: Ensure all sample preparation steps are performed under subdued light or using amber-colored labware.

    • Solvent Compatibility: Verify that the solvents used for sample dilution and in the mobile phase are compatible with this compound and do not promote degradation.

    • Forced Degradation Study: Perform a forced degradation study (see Experimental Protocols) to identify the retention times of potential degradation products. This will help in confirming if the new peaks correspond to degradants.

Issue 3: Inconsistent analytical results for this compound concentration.

  • Possible Cause: Ongoing degradation of this compound in prepared samples or stock solutions.

  • Troubleshooting Steps:

    • Fresh Sample Preparation: Analyze samples immediately after preparation.

    • Stock Solution Stability: Re-evaluate the stability of your stock solutions. Store them in small, single-use aliquots at -20°C or below.

    • Autosampler Temperature: If using an HPLC autosampler for extended sequences, ensure the sample compartment is cooled (typically to 4°C) to prevent degradation in the vials.

Data Presentation

Table 1: pH-Dependent Stability of a Hypothetical Benzodiazepine (this compound model)

pHTemperature (°C)Half-life (t½) in hoursPrimary Degradation Pathway
2.03712Acid-catalyzed Hydrolysis
4.03772Acid-catalyzed Hydrolysis
7.037> 200Minimal Degradation
9.03796Base-catalyzed Hydrolysis
7.0 (with light exposure)2524Photolysis

This data is illustrative and should be experimentally determined for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to establish a stability-indicating analytical method.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Place a solution of this compound in a quartz cuvette or a clear glass vial.

    • Expose the solution to a UV light source (e.g., 254 nm or 365 nm) for 24 hours.

    • A control sample should be kept in the dark at the same temperature.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent and dilute for HPLC analysis.

  • Analysis: Analyze all samples using the stability-indicating HPLC method described below.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To quantify the concentration of this compound and to separate it from its degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or a phosphate (B84403) buffer, pH adjusted to 3.0) is often effective. A typical gradient might be:

      • 0-5 min: 20% Acetonitrile

      • 5-20 min: Ramp to 80% Acetonitrile

      • 20-25 min: Hold at 80% Acetonitrile

      • 25-30 min: Return to 20% Acetonitrile and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Based on the UV spectrum of this compound (e.g., 240 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing the peak area with the calibration curve.

    • The percentage of degradation can be calculated by the decrease in the peak area of the parent drug and the increase in the peak areas of the degradation products.

Visualizations

DegradationPathways Ro18_5362 This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) Ro18_5362->Hydrolysis Oxidation Oxidation Ro18_5362->Oxidation Photolysis Photolysis (UV Light) Ro18_5362->Photolysis Ring_Opened_Product Ring-Opened Intermediate Hydrolysis->Ring_Opened_Product [H+] or [OH-] Hydroxylated_Products Hydroxylated Products Oxidation->Hydroxylated_Products Quinazoline_Derivatives Quinazoline Derivatives Photolysis->Quinazoline_Derivatives Benzophenone_Derivative Benzophenone Derivative Ring_Opened_Product->Benzophenone_Derivative

Caption: Hypothetical degradation pathways of this compound.

ExperimentalWorkflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid Hydrolysis HPLC_Analysis Stability-Indicating HPLC Analysis Acid->HPLC_Analysis Base Base Hydrolysis Base->HPLC_Analysis Oxidation Oxidation Oxidation->HPLC_Analysis Photolysis Photolysis Photolysis->HPLC_Analysis Thermal Thermal Stress Thermal->HPLC_Analysis Data_Processing Data Processing & Quantification HPLC_Analysis->Data_Processing Sample_Prep This compound Stock Solution Sample_Prep->Acid Sample_Prep->Base Sample_Prep->Oxidation Sample_Prep->Photolysis Sample_Prep->Thermal

Caption: Workflow for forced degradation studies of this compound.

References

refining analytical techniques for Ro18-5362 quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical quantification of Ro18-5362. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining analytical techniques, troubleshooting common experimental issues, and ensuring robust and reliable data.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of this compound in biological matrices?

A1: For the quantification of this compound, a benzodiazepine (B76468) derivative, the most common and reliable techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2] LC-MS/MS is generally preferred for its higher sensitivity and specificity, especially for complex biological matrices like plasma or urine.[3][4][5]

Q2: How should I prepare my biological samples for this compound analysis?

A2: The choice of sample preparation method depends on the analytical technique and the biological matrix. Common methods include:

  • Liquid-Liquid Extraction (LLE): A versatile method for separating this compound from matrix components based on its solubility in immiscible organic solvents.[6]

  • Solid-Phase Extraction (SPE): Offers cleaner extracts and higher analyte concentration compared to LLE by using a solid sorbent to retain the analyte of interest while interferences are washed away.[7][8][9]

  • Protein Precipitation (PPT): A simpler and faster method, suitable for initial screening, where a solvent is added to precipitate proteins from the sample.[10]

Q3: What are the critical parameters to consider during method validation for an this compound quantification assay?

A3: A robust method validation should be conducted according to regulatory guidelines (e.g., FDA or ICH) and should include the following parameters:

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of this compound.[11][12]

  • Precision and Accuracy: To ensure the reproducibility and correctness of the measurements.[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of this compound that can be reliably detected and quantified.[7][11][12]

  • Selectivity and Specificity: The ability to differentiate and quantify this compound in the presence of other components in the sample.[13]

  • Recovery: The efficiency of the extraction process.[7]

  • Matrix Effect: The influence of matrix components on the ionization of this compound in LC-MS/MS.[7][14]

  • Stability: The stability of this compound in the biological matrix under different storage and handling conditions.[13][15][16]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of this compound.

HPLC-UV Troubleshooting
Problem Potential Cause Suggested Solution
No peaks or very small peaks 1. Incorrect mobile phase composition. 2. Detector lamp is off or has low energy. 3. Sample degradation. 4. Injector issue.1. Verify mobile phase preparation and composition. 2. Check the detector lamp status and energy. 3. Prepare fresh samples and standards. 4. Inspect the injector for leaks or blockages.
Poor peak shape (tailing or fronting) 1. Column overload. 2. Incompatible sample solvent with mobile phase. 3. Column contamination or degradation. 4. Presence of interfering compounds.1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase. 3. Wash or replace the column. 4. Optimize sample preparation for better cleanup.
Shifting retention times 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. 4. Column aging.1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven for temperature control. 3. Check the pump for leaks and ensure consistent flow rate. 4. Replace the column if it has exceeded its lifetime.
LC-MS/MS Troubleshooting
Problem Potential Cause Suggested Solution
Low signal intensity or ion suppression 1. Significant matrix effects. 2. Incorrect ionization source parameters. 3. Co-elution with an interfering compound. 4. Inefficient nebulization.1. Improve sample cleanup (e.g., switch from PPT to SPE). 2. Optimize source temperature, gas flows, and voltages. 3. Modify the chromatographic gradient to separate the analyte from the interference. 4. Check and clean the ESI probe.
High background noise 1. Contaminated mobile phase or LC system. 2. Presence of non-volatile salts in the mobile phase. 3. Leak in the system.1. Use high-purity solvents and flush the system. 2. Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate. 3. Check for and fix any leaks.
Inconsistent results 1. Variability in sample preparation. 2. Instability of the analyte in the processed sample. 3. Fluctuations in the mass spectrometer's performance.1. Standardize the sample preparation procedure. 2. Evaluate the stability of the processed sample and analyze within the stability window. 3. Perform system suitability tests and recalibrate the instrument if necessary.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

1. Sample Preparation (Solid-Phase Extraction)

  • Spike 200 µL of plasma with an appropriate internal standard.

  • Pre-treat the sample by adding 200 µL of 4% phosphoric acid.

  • Condition an Oasis MCX µElution plate with methanol (B129727) followed by water.

  • Load the pre-treated sample onto the plate.

  • Wash the plate with 2% formic acid followed by methanol.

  • Elute this compound with 5% ammonium hydroxide (B78521) in acetonitrile (B52724).

  • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

2. LC-MS/MS Conditions

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A time-based gradient from low to high percentage of Mobile Phase B.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: To be determined by infusing a standard solution of this compound.

Quantitative Data (Example - To be determined experimentally for this compound)

ParameterValue
This compound MRM Transition (m/z) Precursor Ion > Product Ion
Internal Standard MRM Transition (m/z) Precursor Ion > Product Ion
Collision Energy (eV) To be optimized
Retention Time (min) To be determined
Linearity Range (ng/mL) 1 - 1000
LOQ (ng/mL) 1
Protocol 2: Quantification of this compound in a Pharmaceutical Formulation by HPLC-UV

1. Standard and Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound in methanol and dilute to create a series of calibration standards.

  • Sample Solution: Dissolve the pharmaceutical formulation in a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range.

2. HPLC-UV Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)[17]

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., phosphate (B84403) buffer, pH 3.0)[18]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: To be determined from the UV spectrum of this compound (typically around 230-250 nm for benzodiazepines).

Quantitative Data (Example - To be determined experimentally for this compound)

ParameterValue
Detection Wavelength (nm) To be optimized
Retention Time (min) To be determined
Linearity Range (µg/mL) 1 - 100
LOQ (µg/mL) 1

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification Biological_Sample Biological Sample (e.g., Plasma) Internal_Standard Add Internal Standard Biological_Sample->Internal_Standard Extraction Extraction (LLE, SPE, or PPT) Internal_Standard->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: General experimental workflow for this compound quantification.

Troubleshooting_Logic Start Inconsistent Analytical Results Check_System Check System Suitability (Peak Area, RT) Start->Check_System System_OK System OK? Check_System->System_OK Investigate_Sample_Prep Investigate Sample Prep (Extraction, Evaporation) System_OK->Investigate_Sample_Prep Yes Resolve_System Troubleshoot LC-MS/MS (Clean Source, Check Pump) System_OK->Resolve_System No Sample_Prep_OK Sample Prep OK? Investigate_Sample_Prep->Sample_Prep_OK Check_Stability Check Analyte Stability (Freeze-Thaw, Bench-Top) Sample_Prep_OK->Check_Stability Yes Resolve_Sample_Prep Optimize Sample Prep (Different SPE Sorbent) Sample_Prep_OK->Resolve_Sample_Prep No Resolve_Stability Re-evaluate Storage & Handling Conditions Check_Stability->Resolve_Stability

Caption: Troubleshooting logic for inconsistent analytical results.

Signaling_Pathway_Placeholder cluster_GABA GABAergic Synapse GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Ro18_5362 This compound (Benzodiazepine) Ro18_5362->GABA_A_Receptor Binds to allosteric site Neuronal_Inhibition Neuronal Inhibition Chloride_Channel->Neuronal_Inhibition Influx of Cl-

Caption: Putative signaling pathway of this compound at the GABA-A receptor.

References

addressing off-target effects of Ro18-5362

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Due to the limited availability of public pharmacological data for Ro18-5362, this technical support center provides general guidance for troubleshooting off-target effects based on the known pharmacology of selective 5-HT2C antagonists. Specific quantitative data and detailed experimental protocols for this compound could not be provided.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is described as a selective antagonist for the serotonin (B10506) 5-HT2C receptor. Its primary mechanism of action is to bind to the 5-HT2C receptor and block the effects of the endogenous ligand, serotonin. This receptor is involved in the regulation of mood, appetite, and the release of neurotransmitters like dopamine (B1211576) and norepinephrine.

Q2: I am observing unexpected phenotypes in my cell-based assays after treatment with this compound. What could be the cause?

Unexpected phenotypes can arise from off-target effects, where this compound interacts with other receptors or cellular components. While specific off-target binding data for this compound is not publicly available, 5-HT2C antagonists as a class can sometimes show affinity for other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT2B), as well as adrenergic or dopaminergic receptors. It is also possible that the observed effects are due to downstream consequences of 5-HT2C antagonism in the specific signaling pathways of your experimental model.

Q3: My in vivo experiments with this compound are showing behavioral effects that are inconsistent with 5-HT2C antagonism. How can I troubleshoot this?

Inconsistent behavioral effects in vivo can be complex. Consider the following:

  • Pharmacokinetics and Metabolism: The dose and route of administration can influence the concentration of this compound in the brain versus peripheral tissues. Metabolites of the compound may also have their own pharmacological activity.

  • Off-Target Effects: As with in vitro assays, off-target binding can lead to unexpected behavioral outcomes.

  • Homeostatic Compensation: Chronic administration of a receptor antagonist can lead to adaptive changes in the brain, such as receptor upregulation, which may alter the behavioral response over time.

Q4: How can I assess the selectivity of this compound in my own experiments?

To determine the selectivity of this compound, you can perform a series of control experiments. This could include:

  • Competitive Binding Assays: Test the ability of this compound to displace radiolabeled ligands from a panel of different receptors.

  • Functional Assays: Use cell lines expressing different receptor subtypes to see if this compound has agonistic or antagonistic activity at receptors other than 5-HT2C.

  • Use of Control Compounds: Compare the effects of this compound with other well-characterized 5-HT2C antagonists and agonists.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected changes in cell viability or proliferation. Cytotoxicity due to off-target effects or non-specific cellular stress.Perform a dose-response curve to determine the concentration range for specific 5-HT2C antagonism versus non-specific toxicity. Use a lower concentration of this compound if possible. Include a positive control for cytotoxicity.
Inconsistent results between experimental replicates. Issues with compound stability, solubility, or experimental variability.Ensure this compound is fully dissolved and stable in your experimental buffer. Prepare fresh stock solutions regularly. Standardize all experimental conditions, including cell density, incubation times, and reagent concentrations.
Observed effect is not blocked by a known 5-HT2C agonist. The effect may be due to off-target binding of this compound.Test whether the effect can be blocked by antagonists for other potential off-target receptors (e.g., 5-HT2A, adrenergic receptors).
Changes in gene or protein expression unrelated to the 5-HT2C pathway. Activation of alternative signaling pathways through off-target interactions.Use pathway analysis tools to identify potential off-target pathways. Confirm findings with specific inhibitors for those pathways.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound in a Cell-Based Assay

  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the assay.

  • Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. It is recommended to start with a wide range of concentrations (e.g., from 1 nM to 100 µM).

  • Treatment: Add the different concentrations of this compound to the cells and incubate for the desired duration of your experiment.

  • On-Target Effect Measurement: Measure a known downstream effect of 5-HT2C antagonism in your cell line (e.g., changes in a second messenger, reporter gene activity, or downstream protein phosphorylation).

  • Viability Assay: In a parallel set of wells, assess cell viability using a standard method such as an MTT or CellTiter-Glo assay.

  • Data Analysis: Plot the dose-response curve for both the on-target effect and cell viability. The optimal concentration range will be where you see a significant on-target effect with minimal impact on cell viability.

Visualizations

G Troubleshooting Logic for Unexpected Effects A Unexpected Experimental Result B Is the effect dose-dependent? A->B C Yes B->C Yes D No B->D No E Potential Off-Target Effect C->E F Experimental Artifact or Variability D->F G Perform Control Experiments: - Use alternative 5-HT2C antagonist - Test against a panel of related receptors E->G H Review Experimental Protocol: - Check compound stability/solubility - Verify cell line integrity - Standardize all reagents and conditions F->H

Caption: Logic diagram for troubleshooting unexpected experimental results.

G 5-HT2C Receptor Signaling and Potential Off-Target Interactions cluster_0 Cell Membrane HT2C 5-HT2C Receptor Gq Gq/11 HT2C->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects (e.g., Neurotransmitter Release) Ca->Downstream PKC->Downstream Ro18_5362 This compound Ro18_5362->HT2C Blocks OffTarget Potential Off-Target (e.g., 5-HT2A, Adrenergic R.) Ro18_5362->OffTarget Potential Interaction Serotonin Serotonin Serotonin->HT2C Activates OffTarget->Downstream

Caption: 5-HT2C signaling pathway and potential off-target interactions.

mitigating variability in Ro18-5362 experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ro18-5362. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating variability in experimental outcomes involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the sulfide (B99878) prodrug of Ro 18-5364.[1][2][3] The active form, Ro 18-5364 (a sulfoxide), is a potent inhibitor of the gastric proton pump, the H+/K+-ATPase.[1][3] It is important to note that this compound itself is significantly less active, and its efficacy in cellular or in vivo systems relies on its conversion to the active sulfoxide (B87167) form.[1][2][4] Some literature also refers to this compound as a selective antagonist for the serotonin (B10506) 5-HT2C receptor.[5] Researchers should be aware of this potential dual pharmacology and design experiments to isolate the intended biological activity.

Q2: My experimental results with this compound are inconsistent. What are the common sources of variability?

Variability in experiments with this compound can arise from several factors:

  • Inconsistent Conversion to Active Form: The conversion of the this compound sulfide to the active Ro 18-5364 sulfoxide can be a major source of variability. This conversion can be influenced by metabolic activity in cellular models or in vivo systems.

  • pH Sensitivity: The inhibitory activity of the active form, Ro 18-5364, on the H+/K+-ATPase is pH-dependent, with greater inhibition observed at lower pH values.[1] Fluctuations in the pH of your experimental system can therefore lead to inconsistent results.

  • Off-Target Effects: As with many small molecules, off-target effects are a potential source of variability and unexpected phenotypes.[5][6][7] Given the conflicting reports on its primary target, careful validation is crucial.

  • Compound Stability and Storage: Improper storage or handling can lead to degradation of the compound, affecting its potency and leading to variable results.

Q3: How should I prepare and store this compound?

For optimal results, this compound should be stored as a powder at -20°C. For experimental use, prepare fresh stock solutions in a suitable solvent like DMSO. To minimize degradation, avoid repeated freeze-thaw cycles of the stock solution. It is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

Issue 1: Low or No Observed Activity
Possible Cause Troubleshooting Step
Insufficient Conversion to Active Form 1. If using an in vitro system with purified enzyme, consider using the active form, Ro 18-5364, directly. 2. For cellular assays, ensure your cell line has the necessary metabolic activity to convert the prodrug. This can be tested by analyzing the supernatant or cell lysate for the presence of Ro 18-5364 via LC-MS.
Inappropriate pH of Assay Buffer 1. Verify the pH of your assay buffer. For H+/K+-ATPase inhibition assays, a lower pH (e.g., pH 6.0) is expected to increase the potency of the active metabolite.[1] 2. Perform a pH titration experiment to determine the optimal pH for your specific assay conditions.
Compound Degradation 1. Use a fresh aliquot of the compound. 2. Verify the integrity of your compound stock using analytical methods such as HPLC or LC-MS.
Issue 2: High Variability Between Replicates
Possible Cause Troubleshooting Step
Inconsistent Prodrug Conversion 1. In cellular assays, ensure consistent cell density and metabolic state across wells, as this can affect the rate of conversion. 2. Increase the pre-incubation time of the cells with this compound to allow for more complete conversion to the active form.
pH Fluctuations in Assay Wells 1. Use a well-buffered assay medium to minimize pH changes during the experiment. 2. Measure the pH of individual wells at the end of the experiment to check for consistency.
Cell Health and Viability 1. Monitor cell viability using a standard assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity.[3] 2. Optimize the concentration of this compound to minimize any potential cytotoxic effects.

Experimental Protocols

Protocol 1: In Vitro H+/K+-ATPase Inhibition Assay

This protocol is designed to assess the direct inhibitory effect of this compound and its active form, Ro 18-5364, on purified H+/K+-ATPase.

  • Preparation of Reagents:

    • H+/K+-ATPase enzyme preparation (e.g., from gastric microsomes).

    • Assay Buffer: 40 mM Tris-HCl, 5 mM MgCl2, at varying pH values (e.g., 6.0, 7.4, 8.0).

    • Substrate: ATP.

    • Test Compounds: this compound and Ro 18-5364 dissolved in DMSO.

  • Assay Procedure:

    • Pre-incubate the H+/K+-ATPase enzyme with varying concentrations of the test compounds in the assay buffer for 15 minutes at 37°C.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction and measure the amount of inorganic phosphate (B84403) (Pi) released using a colorimetric method (e.g., Malachite Green assay).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Assay for Gastric Acid Secretion

This protocol measures the effect of this compound on acid secretion in a gastric cell line (e.g., HGT-1).

  • Cell Culture:

    • Culture HGT-1 cells to confluence in 96-well plates.

  • Compound Treatment:

    • Treat the cells with varying concentrations of this compound for a pre-determined pre-incubation period (e.g., 2-4 hours) to allow for prodrug conversion.

  • Measurement of Acid Secretion:

    • Use a pH-sensitive fluorescent dye (e.g., BCECF-AM) to measure changes in intracellular pH, which correlates with proton pump activity.

    • Stimulate acid secretion with an appropriate agonist (e.g., histamine).

    • Monitor the fluorescence changes over time using a plate reader.

  • Data Analysis:

    • Quantify the rate of change in fluorescence to determine the level of acid secretion.

    • Calculate the percentage of inhibition of acid secretion for each concentration of this compound.

    • Determine the EC50 value.

Visualizations

Ro18_5362_Activation_Pathway cluster_experiment Experimental System cluster_target Target Interaction Ro18_5362 This compound (Sulfide) (Less Active Prodrug) Metabolic_Conversion Metabolic Oxidation (e.g., in cells) Ro18_5362->Metabolic_Conversion Ro18_5364 Ro 18-5364 (Sulfoxide) (Active Inhibitor) Metabolic_Conversion->Ro18_5364 HK_ATPase H+/K+-ATPase (Proton Pump) Ro18_5364->HK_ATPase pH-dependent binding Inhibition Inhibition of Proton Transport HK_ATPase->Inhibition

Caption: Activation pathway of the prodrug this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Activity Is there low or no activity? Start->Check_Activity Check_Variability Is there high variability between replicates? Start->Check_Variability Check_Activity->Check_Variability No Check_Conversion Verify Prodrug Conversion (LC-MS) Check_Activity->Check_Conversion Yes Check_Cell_Health Assess Cell Viability and Density Check_Variability->Check_Cell_Health Yes End Consistent Results Check_Variability->End No Check_pH Optimize Assay pH Check_Conversion->Check_pH Check_Compound Verify Compound Integrity Check_pH->Check_Compound Check_Compound->End Check_Buffer Ensure Consistent pH in all Wells Check_Cell_Health->Check_Buffer Check_Incubation Optimize Pre-incubation Time Check_Buffer->Check_Incubation Check_Incubation->End

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

Comparative Efficacy of Proton Pump Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proton pump inhibitors (PPIs) are a class of drugs that profoundly suppress gastric acid secretion by irreversibly inhibiting the H+/K+-ATPase (the proton pump) in gastric parietal cells.[1] They are widely used for the treatment of acid-related disorders, including gastroesophageal reflux disease (GERD), peptic ulcer disease, and Zollinger-Ellison syndrome.[2] This guide provides a comparative overview of the efficacy of several commonly used PPIs based on available clinical trial data.

It is important to note that a search for "Ro18-5362" did not yield specific information on a compound with this designation being a proton pump inhibitor. Therefore, this guide will focus on the comparative efficacy of well-established PPIs such as omeprazole (B731), esomeprazole (B1671258), lansoprazole (B1674482), pantoprazole (B1678409), and rabeprazole (B1678785).

Efficacy in Healing Erosive Esophagitis

The healing of erosive esophagitis (EE) is a key endpoint in clinical trials evaluating the efficacy of PPIs. The following table summarizes the healing rates of different PPIs in patients with EE after 8 weeks of treatment, based on a study in elderly patients.

Proton Pump InhibitorDosagePer Protocol Healing Rate (%)Intention to Treat Healing Rate (%)
Omeprazole20 mg/d81.075.0
Lansoprazole30 mg/d90.785.0
Pantoprazole40 mg/d93.590.0
Rabeprazole20 mg/d94.688.8

Data from a study in elderly patients with endoscopically diagnosed esophagitis.[3]

In this particular study, pantoprazole and rabeprazole showed a statistically significant higher healing rate compared to omeprazole.[3] Another meta-analysis of 10 studies (n=15,316) found that esomeprazole resulted in a 5% relative increase in the probability of healing EE at 8 weeks compared to other PPIs.[4] However, a broader systematic review concluded that there is no convincing evidence from randomized controlled trials that one PPI is preferable to another for the management of GERD or peptic ulcer disease-related symptoms or for the endoscopically confirmed healing of esophagitis.[1]

Symptom Relief

The relief of symptoms such as heartburn and acid regurgitation is another critical measure of PPI efficacy.

Proton Pump InhibitorHeartburn Disappearance (%)Acid Regurgitation Disappearance (%)Epigastric Pain Disappearance (%)
Omeprazole86.910095.0
Lansoprazole82.475.082.6
Pantoprazole10092.995.2
Rabeprazole10090.1100

Data from a study in elderly patients.[3]

In this study, pantoprazole and rabeprazole were found to be more effective than omeprazole and lansoprazole in reducing heartburn.[3] Pantoprazole and rabeprazole were also more effective than lansoprazole in providing relief from acid regurgitation and epigastric pain.[3] A meta-analysis also showed that esomeprazole led to an 8% relative increase in the probability of GERD symptom relief at 4 weeks compared to other PPIs.[4]

Experimental Protocols

The evaluation of PPI efficacy is typically conducted through randomized controlled trials (RCTs). A general methodology for such a trial is outlined below:

Objective: To compare the efficacy and tolerability of different PPIs in the short-term treatment of esophagitis.

Study Design: A randomized, double-blind, multicenter clinical trial.

Patient Population: Patients with endoscopically confirmed erosive esophagitis.

Intervention: Patients are randomly assigned to receive one of the following treatments for a specified duration (e.g., 8 weeks):

  • Omeprazole (e.g., 20 mg/day)

  • Lansoprazole (e.g., 30 mg/day)

  • Pantoprazole (e.g., 40 mg/day)

  • Rabeprazole (e.g., 20 mg/day)

  • Esomeprazole (e.g., 40 mg/day)

Primary Endpoint: The primary outcome measure is typically the rate of complete healing of erosive esophagitis at the end of the treatment period, as confirmed by endoscopy.

Secondary Endpoints: Secondary outcomes may include:

  • Resolution of symptoms (e.g., heartburn, acid regurgitation).

  • Time to first resolution of symptoms.

  • Quality of life scores.

  • Incidence of adverse events.

Data Analysis: Statistical analysis is performed to compare the healing rates and symptom relief between the different treatment groups.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of proton pump inhibitors and a typical experimental workflow for their comparison.

PPI_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell Receptors Gastrin, ACh, Histamine Receptors Signaling_Pathways Intracellular Signaling (e.g., cAMP, Ca2+) Receptors->Signaling_Pathways Stimulation Proton_Pump H+/K+ ATPase (Proton Pump) Signaling_Pathways->Proton_Pump Activation H_ion H+ Proton_Pump->H_ion Pumps H+ out PPI Proton Pump Inhibitor (e.g., Omeprazole) PPI->Proton_Pump Irreversible Inhibition Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->Proton_Pump Pumps K+ in PPI_Clinical_Trial_Workflow cluster_protocol Experimental Workflow Patient_Recruitment Patient Recruitment (Erosive Esophagitis Diagnosis) Randomization Randomization Patient_Recruitment->Randomization Treatment_A Treatment Group A (PPI A) Randomization->Treatment_A Treatment_B Treatment Group B (PPI B) Randomization->Treatment_B Treatment_C Treatment Group C (PPI C) Randomization->Treatment_C Follow_Up Follow-up (e.g., 8 weeks) Treatment_A->Follow_Up Treatment_B->Follow_Up Treatment_C->Follow_Up Endpoint_Assessment Endpoint Assessment (Endoscopy, Symptom Score) Follow_Up->Endpoint_Assessment Data_Analysis Statistical Analysis (Comparison of Efficacy) Endpoint_Assessment->Data_Analysis

References

Validation of Ro 18-5364 as the Active Metabolite of Ro 18-5362: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and validation of Ro 18-5364 as the active metabolite of the prodrug Ro 18-5362. The information presented is supported by experimental data from scientific literature, detailing the metabolic activation, mechanism of action, and comparative efficacy against other proton pump inhibitors (PPIs).

Executive Summary

Ro 18-5362, a sulfide-containing compound, undergoes metabolic oxidation to its sulfoxide (B87167) form, Ro 18-5364. This conversion is crucial for its pharmacological activity. Experimental evidence demonstrates that Ro 18-5364 is a potent inhibitor of the gastric H+/K+-ATPase, the enzyme responsible for gastric acid secretion, while its precursor, Ro 18-5362, is significantly less active. This guide will delve into the experimental validation of this metabolic activation and compare the activity of Ro 18-5364 with other relevant compounds.

Data Presentation

The following tables summarize the quantitative data comparing the inhibitory activities of Ro 18-5362, Ro 18-5364, and other proton pump inhibitors.

Table 1: Comparison of Inhibitory Activity on H+/K+-ATPase

CompoundFormTargetApparent Kᵢ (µM)IC₅₀ (µM)Notes
Ro 18-5362 Sulfide (Prodrug)Gastric H+/K+-ATPase->100[1]Significantly less active than its sulfoxide metabolite.[1]
Ro 18-5364 Sulfoxide (Active Metabolite)Gastric H+/K+-ATPase0.1 (at pH 6)0.034Potent inhibitor with pH-dependent activity.[2]
OmeprazoleSulfoxideGastric H+/K+-ATPase-0.012[2]
LansoprazoleSulfoxideGastric H+/K+-ATPase-0.007[2]
PantoprazoleSulfoxideGastric H+/K+-ATPase-0.050[2]
RabeprazoleSulfoxideGastric H+/K+-ATPase-0.018[2]

Experimental Protocols

In Vitro Metabolism of Ro 18-5362 to Ro 18-5364

This protocol describes a general method for demonstrating the metabolic conversion of Ro 18-5362 to Ro 18-5364 using liver microsomes, a common in vitro model for studying drug metabolism.

Objective: To demonstrate the cytochrome P450-mediated oxidation of Ro 18-5362 to Ro 18-5364.

Materials:

  • Ro 18-5362

  • Human or rat liver microsomes

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: A typical incubation mixture would consist of liver microsomes (e.g., 0.5 mg/mL protein concentration), Ro 18-5362 (at a specified concentration, e.g., 1-10 µM), and the NADPH regenerating system in phosphate buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of the NADPH regenerating system.

  • Incubation: The mixture is incubated at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a quenching solvent, such as cold acetonitrile. This also serves to precipitate the microsomal proteins.

  • Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the analyte and metabolite, is collected for analysis.

  • Analytical Quantification: The concentrations of Ro 18-5362 and the newly formed Ro 18-5364 are quantified using a validated LC-MS/MS method. The use of an internal standard is crucial for accurate quantification.

Expected Outcome: The concentration of Ro 18-5362 will decrease over time, while the concentration of Ro 18-5364 will increase, demonstrating the metabolic conversion.

Inhibition of Gastric H+/K+-ATPase Activity

This protocol outlines a method to assess the inhibitory potency of Ro 18-5364 on the gastric proton pump.

Objective: To determine the IC₅₀ value of Ro 18-5364 for the inhibition of H+/K+-ATPase.

Materials:

  • Isolated gastric H+/K+-ATPase vesicles (e.g., from hog or rabbit gastric mucosa)

  • Ro 18-5364 and other test compounds

  • ATP

  • Buffer solution at different pH values (e.g., pH 6.0 and 7.4)

  • Reagents for measuring ATPase activity (e.g., a colorimetric assay for inorganic phosphate released from ATP hydrolysis)

Procedure:

  • Pre-incubation: The H+/K+-ATPase vesicles are pre-incubated with varying concentrations of Ro 18-5364 at a specific pH (e.g., pH 6.0) for a defined time.

  • Initiation of Reaction: The ATPase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at 37°C.

  • Measurement of Activity: The amount of inorganic phosphate released is measured to determine the ATPase activity.

  • Data Analysis: The percentage of inhibition at each concentration of Ro 18-5364 is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Expected Outcome: Ro 18-5364 will inhibit H+/K+-ATPase activity in a concentration-dependent manner, allowing for the calculation of its IC₅₀ value. The inhibition is expected to be more potent at a lower pH.[2]

Mandatory Visualization

metabolic_activation_pathway cluster_prodrug Prodrug Administration cluster_metabolism Metabolic Conversion (Liver) cluster_active_metabolite Active Metabolite cluster_action Pharmacological Action (Parietal Cell) Ro18_5362 Ro 18-5362 (Sulfide) CYP450 Cytochrome P450 (Oxidation) Ro18_5362->CYP450 Metabolism Ro18_5364 Ro 18-5364 (Sulfoxide) CYP450->Ro18_5364 Protonation Acid-catalyzed Conversion Ro18_5364->Protonation Accumulation in acidic environment Sulfenamide Active Sulfenamide Protonation->Sulfenamide ATPase H+/K+-ATPase Sulfenamide->ATPase Covalent Binding (Disulfide Bridge) Inhibition Inhibition of Acid Secretion ATPase->Inhibition

Caption: Metabolic activation and mechanism of action of Ro 18-5364.

experimental_workflow cluster_invitro In Vitro Metabolism cluster_inhibition H+/K+-ATPase Inhibition Assay start_invitro Incubate Ro 18-5362 with Liver Microsomes and NADPH quench Quench Reaction (Acetonitrile) start_invitro->quench analyze LC-MS/MS Analysis quench->analyze result_invitro Quantify Ro 18-5362 and Ro 18-5364 analyze->result_invitro start_inhibition Incubate H+/K+-ATPase with Ro 18-5364 add_atp Add ATP to Initiate Reaction start_inhibition->add_atp measure Measure Phosphate Release add_atp->measure result_inhibition Determine IC50 Value measure->result_inhibition

Caption: Experimental workflow for validation of Ro 18-5364 activity.

References

A Comparative Guide to the Mechanisms of Action: Ro18-5362 and Omeprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological profiles of Ro18-5362 and omeprazole (B731). It is important to note at the outset that these two compounds belong to entirely different drug classes and act on distinct biological targets. Therefore, this document serves as a comparative overview of their mechanisms rather than a direct performance evaluation for a shared therapeutic indication. This compound is a selective antagonist of the serotonin (B10506) 5-HT2C receptor, a key player in neurotransmission, while omeprazole is a proton pump inhibitor that irreversibly blocks gastric acid secretion.

Mechanism of Action: this compound

This compound functions as a selective antagonist of the serotonin 5-HT2C receptor. These receptors are G-protein coupled receptors (GPCRs) predominantly located in the central nervous system, including the choroid plexus, basal ganglia, and limbic regions. The 5-HT2C receptor is involved in the regulation of mood, appetite, and cognition.

When the endogenous ligand, serotonin (5-HT), binds to the 5-HT2C receptor, it activates the Gq/11 G-protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability.

As an antagonist, this compound binds to the 5-HT2C receptor but does not activate it. By occupying the binding site, it prevents serotonin from binding and initiating the downstream signaling pathway. This blockade of 5-HT2C receptor activity can lead to various physiological effects, such as an increase in the release of other neurotransmitters like dopamine (B1211576) and norepinephrine, which are under the inhibitory control of the 5-HT2C receptor. This mechanism underlies the therapeutic potential of 5-HT2C antagonists in conditions like depression and anxiety.[1]

Ro18_5362_Mechanism cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space Serotonin Serotonin 5HT2C_Receptor 5-HT2C Receptor Serotonin->5HT2C_Receptor Binds & Activates Ro18_5362 Ro18_5362 Ro18_5362->5HT2C_Receptor Binds & Blocks Gq11 Gq/11 5HT2C_Receptor->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Neuronal_Effect Modulation of Neuronal Excitability Ca_Release->Neuronal_Effect PKC_Activation->Neuronal_Effect

Caption: Mechanism of this compound as a 5-HT2C receptor antagonist.

Mechanism of Action: Omeprazole

Omeprazole is a proton pump inhibitor (PPI) that potently suppresses gastric acid secretion. It is a prodrug that, after absorption into the systemic circulation, specifically concentrates in the acidic environment of the secretory canaliculi of gastric parietal cells.

In this acidic milieu, omeprazole is converted to its active form, a sulphenamide derivative. This active metabolite then forms a covalent, irreversible disulfide bond with cysteine residues on the H+/K+ ATPase enzyme, also known as the gastric proton pump. This enzyme represents the final step in the pathway of gastric acid secretion, responsible for exchanging potassium ions (K+) from the gastric lumen for hydrogen ions (H+) from the parietal cell cytoplasm.

By irreversibly inhibiting the H+/K+ ATPase, omeprazole effectively blocks both basal and stimulated gastric acid secretion, regardless of the stimulus. The inhibition is dose-dependent, and because the enzyme is irreversibly blocked, acid secretion can only resume once new H+/K+ ATPase pumps are synthesized and inserted into the parietal cell membrane. This results in a prolonged duration of action, typically lasting over 24 hours, even though omeprazole itself has a short plasma half-life.

Omeprazole_Mechanism cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Membrane cluster_cell Parietal Cell Cytoplasm H_ion_lumen H⁺ K_ion_lumen K⁺ Proton_Pump H⁺/K⁺ ATPase (Proton Pump) K_ion_lumen->Proton_Pump Transported in Proton_Pump->H_ion_lumen K_ion_cell K⁺ Proton_Pump->K_ion_cell Omeprazole_prodrug Omeprazole (Prodrug) Omeprazole_active Active Sulphenamide Omeprazole_prodrug->Omeprazole_active Acid-catalyzed conversion Omeprazole_active->Proton_Pump H_ion_cell H⁺ H_ion_cell->Proton_Pump Transported out

Caption: Mechanism of omeprazole as a proton pump inhibitor.

Quantitative Data Comparison

ParameterThis compound (Representative Data)Omeprazole
Target Serotonin 5-HT2C ReceptorH+/K+ ATPase (Proton Pump)
Mechanism Competitive AntagonistIrreversible Covalent Inhibitor
Binding Affinity (Ki) ~1.6 nM (for SB 242084)Not applicable (irreversible)
IC50 Not available~5.8 µM (H+/K+ ATPase inhibition)
Primary Effect Modulation of neurotransmissionInhibition of gastric acid secretion
Clinical Efficacy Endpoint Reduction in symptoms of depression/anxietyIncrease in intragastric pH
Example Clinical Data Not applicable (preclinical tool)Raises median 24-h gastric pH from ~1.9 to ~5.0 after 5 days of 40mg dosing.

Experimental Protocols

Radioligand Binding Assay for 5-HT2C Receptor Antagonism

This protocol describes a method to determine the binding affinity (Ki) of a test compound like this compound for the human 5-HT2C receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a specific radioligand from the 5-HT2C receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT2C receptor (e.g., HEK-293 cells).

  • Radioligand: [3H]-Mesulergine or another suitable 5-HT2C specific radioligand.

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a known 5-HT2C ligand (e.g., Mianserin).

  • Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the prepared cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL assay buffer, 50 µL radioligand, 100 µL membrane suspension.

    • Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand, 100 µL membrane suspension.

    • Test Compound: 50 µL test compound (at various concentrations), 50 µL radioligand, 100 µL membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro H+/K+ ATPase Inhibition Assay

This protocol describes a method to determine the inhibitory activity (IC50) of a compound like omeprazole on the gastric H+/K+ ATPase.

Objective: To measure the dose-dependent inhibition of H+/K+ ATPase activity by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP.

Materials:

  • Gastric membrane vesicles enriched with H+/K+ ATPase, typically prepared from porcine or rabbit gastric mucosa.

  • Test compound (e.g., omeprazole) at various concentrations.

  • Assay buffer: 40 mM Tris-HCl, pH 7.4.

  • ATP solution (e.g., 2 mM).

  • MgCl2 solution (e.g., 2 mM).

  • KCl solution (e.g., 20 mM).

  • Valinomycin (a K+ ionophore).

  • Reagents for colorimetric detection of inorganic phosphate (e.g., Malachite Green-based reagent).

  • 96-well microplates.

  • Plate reader.

Procedure:

  • Activation of Omeprazole (if necessary): As omeprazole is a prodrug requiring an acidic environment for activation, a pre-incubation step in an acidic buffer (e.g., pH < 6.0) is often performed before adding it to the neutral assay buffer.

  • Enzyme Preparation: Suspend the gastric vesicles in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following:

    • Gastric vesicle suspension.

    • Test compound at various concentrations.

    • MgCl2 and KCl.

    • Valinomycin to facilitate K+ transport into the vesicles.

  • Pre-incubation: Pre-incubate the mixture for 10-15 minutes at 37°C.

  • Initiation of Reaction: Start the enzymatic reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Termination of Reaction: Stop the reaction by adding a stop solution, such as trichloroacetic acid or the colorimetric reagent itself.

  • Phosphate Detection: Add the colorimetric reagent for phosphate detection and incubate for the required time to allow color development.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620 nm for Malachite Green) using a plate reader.

  • Data Analysis:

    • The amount of Pi released is proportional to the H+/K+ ATPase activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Determine the IC50 value from the resulting dose-response curve.

References

A Comparative Analysis of the Proton Pump Inhibitors Ro18-5362 and Lansoprazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two proton pump inhibitors (PPIs), Ro18-5362 and lansoprazole (B1674482). Both compounds belong to the class of drugs that suppress gastric acid secretion by targeting the H+/K+-ATPase, the proton pump of the gastric parietal cell. This comparison focuses on their mechanisms of action, chemical properties, and available experimental data to offer a comprehensive resource for research and development.

Overview and Mechanism of Action

Lansoprazole is a well-established and widely used PPI for the treatment of acid-related disorders.[1][2][3] It is a substituted benzimidazole (B57391) that, as a prodrug, is activated in the acidic environment of the parietal cell's secretory canaliculi.[3][4] The activated form of lansoprazole, a sulfenamide, then covalently binds to cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition of the enzyme and a profound reduction in gastric acid secretion.[1][3]

This compound is identified as the less active sulfide (B99878) prodrug, or "proagent," of Ro 18-5364.[2][5] The active form, Ro 18-5364, is the corresponding sulfoxide (B87167) and a potent inhibitor of the gastric H+/K+-ATPase.[1] This mechanism, where a sulfide is metabolized to an active sulfoxide, is a characteristic feature of many proton pump inhibitors. While this compound itself shows little to no direct inhibitory activity on the proton pump, its conversion to the active Ro 18-5364 is crucial for its pharmacological effect.[1][5]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and lansoprazole is presented in the table below.

PropertyThis compoundLansoprazole
Chemical Name 2-[[(4-isobutoxy-3-methyl-2-pyridinyl)methyl]thio]-1H-benzimidazole2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole
Molecular Formula C22H25N3O2S[2]C16H14F3N3O2S[2]
Molecular Weight 395.52 g/mol [2]369.36 g/mol [2]
CAS Number 101387-97-7[2]103577-45-3[2]
Chirality Not specified, likely racemicRacemic mixture[2]

Comparative Efficacy and Potency

Experimental data highlights a significant difference in the direct inhibitory activity between this compound and its active form, Ro 18-5364, as well as between this compound and lansoprazole.

CompoundTargetAssayIC50 / Ki
This compound (H+/K+)-ATPaseEnzymatic ActivityFails to significantly affect activity at concentrations up to 0.1 mM[1][5]
Ro 18-5364 (H+/K+)-ATPaseEnzymatic ActivityApparent Ki of 0.1 µM[1]
Lansoprazole (H+/K+)-ATPaseDirect-acting inhibition in Human Liver MicrosomesIC50 of 1.2 µM

These data clearly indicate that while this compound is inactive, its sulfoxide metabolite, Ro 18-5364, is a highly potent inhibitor of the proton pump, with a Ki value in the sub-micromolar range. Lansoprazole also demonstrates potent inhibition with an IC50 of 1.2 µM.

Experimental Protocols

Inhibition of (H+/K+)-ATPase Activity (for Ro 18-5364)

  • Source: Based on the methodology described in Sigrist-Nelson K, et al. Eur J Biochem. 1987.[1]

  • Enzyme Preparation: Gastric microsomal vesicles containing the (H+/K+)-ATPase are prepared from the gastric mucosa of a suitable animal model (e.g., hog).

  • Assay Conditions: The inhibitory activity of Ro 18-5364 is assessed by measuring the rate of ATP hydrolysis by the (H+/K+)-ATPase. The reaction mixture typically contains the gastric vesicles, ATP, Mg2+, and K+. The assay is conducted at a specific pH (e.g., pH 6.0) to facilitate the acid-catalyzed activation of the inhibitor.

  • Measurement: The amount of inorganic phosphate (B84403) released from ATP hydrolysis is quantified, usually by a colorimetric method.

  • Data Analysis: The concentration of Ro 18-5364 that produces 50% inhibition of the enzyme activity (IC50) or the inhibition constant (Ki) is determined from dose-response curves.

Visualizing the Mechanism of Action

The following diagrams illustrate the activation pathway of proton pump inhibitors and the experimental workflow for assessing their inhibitory activity.

PPI_Activation_Pathway cluster_prodrug Prodrug (Inactive) cluster_activation Activation in Acidic Environment cluster_target Target Inhibition Ro18_5362 This compound (Sulfide) Ro18_5364 Ro 18-5364 (Active Sulfoxide) Ro18_5362->Ro18_5364 Metabolic Oxidation Lansoprazole_prodrug Lansoprazole (Sulfoxide) Lansoprazole_active Activated Lansoprazole (Sulfenamide) Lansoprazole_prodrug->Lansoprazole_active Acid-Catalyzed Conversion Proton_Pump H+/K+-ATPase (Proton Pump) Ro18_5364->Proton_Pump Covalent Binding Lansoprazole_active->Proton_Pump Covalent Binding

Caption: Activation pathway of this compound and Lansoprazole.

Experimental_Workflow start Start: Prepare Gastric Microsomal Vesicles incubation Incubate Vesicles with Inhibitor (e.g., Ro 18-5364 or Lansoprazole) at varying concentrations and acidic pH start->incubation reaction Initiate ATPase reaction by adding ATP and Mg2+ incubation->reaction measurement Measure inorganic phosphate release over time reaction->measurement analysis Analyze data to determine IC50 or Ki values measurement->analysis end End: Quantify Inhibitory Potency analysis->end

References

A Comparative Analysis of Ro 18-5364: A Potent Inhibitor of Gastric H+/K+-ATPase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of Ro 18-5364, a potent proton pump inhibitor (PPI), with other established alternatives. The information presented herein is supported by experimental data to facilitate objective evaluation for research and drug development purposes.

Introduction to Ro 18-5364 and Proton Pump Inhibition

Ro 18-5364 is a substituted benzimidazole (B57391) derivative that acts as a powerful inhibitor of the gastric H+/K+-ATPase, commonly known as the proton pump.[1][2] This enzyme is terminally responsible for acid secretion in the stomach. The inhibitory mechanism of Ro 18-5364 is characteristic of the PPI class; it is an acid-activated prodrug that converts to a reactive species within the acidic environment of the parietal cell canaliculi. This active form then covalently binds to cysteine residues on the H+/K+-ATPase, leading to its irreversible inactivation and a subsequent reduction in gastric acid secretion.[2] Notably, Ro 18-5364 is the active metabolite of its less potent proagent, Ro18-5362.[1][3]

Comparative Inhibitory Potency

The efficacy of a proton pump inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates a higher potency. The inhibitory potency of Ro 18-5364 has been demonstrated to be correlated with its rate of acid-activation.[4][5][6][7][8][9][10]

For comparative purposes, the following table summarizes the reported IC50 values for Ro 18-5364 and other commonly used proton pump inhibitors.

Compound Target IC50 (µM) Notes
Ro 18-5364 Gastric H+/K+-ATPaseData not explicitly found in a comparable formatA potent and rapid inhibitor.[11]
PicoprazoleH+/K+-ATPase3.1 ± 0.4A specific inhibitor of H+/K+-ATPase.[1]
SCH28080Gastric H+/K+-ATPase0.12 (Ki)A reversible, K+-competitive inhibitor.[1]
OmeprazoleH+/K+-ATPaseData not explicitly found in a comparable formatA widely used PPI.[2]
EsomeprazoleH+/K+-ATPaseData not explicitly found in a comparable formatThe (S)-enantiomer of omeprazole.[1]
LansoprazoleH+/K+-ATPaseData not explicitly found in a comparable formatAn orally active and selective inhibitor.[1]
RabeprazoleH+/K+-ATPaseData not explicitly found in a comparable formatSuppresses gastric acid secretion.[1]

Note: Direct, side-by-side comparative IC50 values for Ro 18-5364 under identical experimental conditions as the other listed PPIs were not available in the searched literature. The potency of PPIs is highly dependent on the pH of the assay environment.

Signaling Pathway and Mechanism of Action

The primary signaling pathway targeted by Ro 18-5364 and other proton pump inhibitors is the final step of gastric acid secretion in parietal cells. The following diagram illustrates this pathway and the point of inhibition.

G cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R ACh Acetylcholine M3R M3 Receptor ACh->M3R AC Adenylyl Cyclase H2R->AC Gs PLC Phospholipase C CCK2R->PLC Gq M3R->PLC Gq cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA Protein Kinase A cAMP->PKA Ca2 Ca2+ IP3_DAG->Ca2 PKC Protein Kinase C Ca2->PKC HK_ATPase H+/K+-ATPase (Proton Pump) PKA->HK_ATPase Phosphorylation (Activation) PKC->HK_ATPase Phosphorylation (Activation) H_ion H+ HK_ATPase->H_ion H+ Secretion Ro18_5364 Ro 18-5364 (Active Form) Ro18_5364->HK_ATPase Covalent Inhibition K_ion_in K+ K_ion_in->HK_ATPase K+ Uptake G start Start prep_vesicles Prepare Gastric Vesicles start->prep_vesicles pre_incubate Pre-incubate Vesicles with Ro 18-5364 (various concentrations) prep_vesicles->pre_incubate initiate_reaction Initiate Reaction (Add ATP) pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) Release stop_reaction->measure_pi calculate_inhibition Calculate % Inhibition and IC50 measure_pi->calculate_inhibition end End calculate_inhibition->end G start Start load_vesicles Load Vesicles with pH-sensitive Dye start->load_vesicles add_inhibitor Add Ro 18-5364 (various concentrations) load_vesicles->add_inhibitor initiate_transport Initiate Proton Transport (Add ATP + KCl) add_inhibitor->initiate_transport monitor_fluorescence Monitor Fluorescence Quenching initiate_transport->monitor_fluorescence determine_inhibition Determine Rate of Quenching and % Inhibition monitor_fluorescence->determine_inhibition end End determine_inhibition->end

References

Navigating Molecular Targets: Understanding Ro18-5362's Specificity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature indicates a crucial distinction regarding the molecular target of Ro18-5362, a compound of interest for researchers in pharmacology and drug development. Current data identifies this compound not as an inhibitor of ATPases, but as a specific antagonist for the serotonin (B10506) 5-HT2C receptor. This receptor plays a significant role in regulating mood, appetite, and various neurobehavioral functions.

This clarification is essential for researchers designing experiments and interpreting data related to this compound. The initial request for a comparison guide on the cross-reactivity of this compound with other ATPases appears to be based on a misinterpretation of its primary mechanism of action. Cross-reactivity studies are designed to assess the binding of a compound to targets other than its intended one. In the case of this compound, such studies would focus on its potential interactions with other neurotransmitter receptors or related proteins, rather than with ATPases, which constitute a functionally and structurally distinct class of enzymes.

The Importance of Target Specificity in Drug Development

The specificity of a compound for its intended target is a cornerstone of modern drug discovery. High specificity, as reported for this compound towards the 5-HT2C receptor, is a desirable characteristic that can lead to a more favorable safety profile by minimizing off-target effects.

For researchers and drug development professionals, understanding the precise molecular interactions of a compound is paramount. This knowledge informs the design of relevant experimental protocols, the interpretation of results, and the prediction of potential therapeutic applications and side effects.

Given that this compound's established role is as a serotonin 5-HT2C receptor antagonist, a comparative analysis of its cross-reactivity with ATPases is not applicable. Instead, valuable lines of inquiry would involve its selectivity profile against other serotonin receptor subtypes (e.g., 5-HT2A, 5-HT1A) and other classes of G-protein coupled receptors (GPCRs).

Conceptual Workflow for Assessing Compound Selectivity

To illustrate the standard process for evaluating the selectivity of a compound like this compound, the following workflow diagram outlines the key experimental stages.

cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Selectivity Profiling cluster_2 Phase 3: Data Analysis & Interpretation Compound Synthesis Compound Synthesis Primary Assay (e.g., Radioligand Binding) Primary Assay (e.g., Radioligand Binding) Compound Synthesis->Primary Assay (e.g., Radioligand Binding) Test Compound Functional Assay (e.g., Calcium Flux) Functional Assay (e.g., Calcium Flux) Primary Assay (e.g., Radioligand Binding)->Functional Assay (e.g., Calcium Flux) Confirm Activity Panel Screening (Related Receptors) Panel Screening (Related Receptors) Functional Assay (e.g., Calcium Flux)->Panel Screening (Related Receptors) Assess Specificity Broader Panel Screening (e.g., Safety Panel) Broader Panel Screening (e.g., Safety Panel) Panel Screening (Related Receptors)->Broader Panel Screening (e.g., Safety Panel) Identify Off-Targets Selectivity Ratio Calculation Selectivity Ratio Calculation Broader Panel Screening (e.g., Safety Panel)->Selectivity Ratio Calculation Quantify Specificity Lead Optimization or Further Studies Lead Optimization or Further Studies Selectivity Ratio Calculation->Lead Optimization or Further Studies Decision Point

Figure 1: A generalized workflow for determining the selectivity profile of a research compound.

Unraveling the Proton Pump Inhibitory Action of Ro18-5362 and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of Ro18-5362 and its active metabolite, Ro18-5364, potent inhibitors of the gastric H+/K+-ATPase, commonly known as the proton pump. This analysis is supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Initially misidentified in some databases as a serotonin (B10506) 5-HT2C antagonist, this compound is, in fact, the less active sulfide (B99878) prodrug of the potent proton pump inhibitor (PPI) Ro18-5364 (the corresponding sulfoxide). This guide will focus on their true mechanism of action and compare their activity with other relevant PPIs.

Structure-Activity Relationship and Comparative Analysis

The biological activity of this compound and its analogs is critically dependent on the oxidation state of the sulfur atom linking the benzimidazole (B57391) and pyridine (B92270) rings, as well as substitutions on these ring systems.

Key Structural Features for Activity:

  • Sulfoxide (B87167) Moiety: The conversion of the sulfide in this compound to a sulfoxide in Ro18-5364 is the pivotal step for its inhibitory activity. The sulfoxide is the active form that, under the acidic conditions of the stomach, undergoes a molecular rearrangement to a reactive sulfenamide (B3320178) intermediate which then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase.

  • Pyridine Ring Substituents: The substitution pattern on the pyridine ring influences the potency of the inhibitor. For instance, the addition of a single methyl group to the pyridine moiety of Ro18-5364 has been shown to noticeably decrease its inhibitory potency[1].

  • Benzimidazole Core: The benzimidazole scaffold is a common feature among many proton pump inhibitors and is essential for the correct spatial orientation of the molecule within the enzyme's binding pocket.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory constants (Ki) for Ro18-5364 and a related analog, providing a quantitative comparison of their potency against the H+/K+-ATPase.

CompoundStructureTargetApparent Ki (μM)Notes
Ro18-5364 Sulfoxide derivative of this compoundGastric H+/K+-ATPase0.1The active, potent inhibitor.[1][2]
This compound Sulfide precursor to Ro18-5364Gastric H+/K+-ATPase> 100The less active prodrug.[1][2][3]
Ro 17-5380 An analog of Ro18-5364Gastric H+/K+-ATPase20Demonstrates significantly lower potency compared to Ro18-5364.[1][2]
Ro 17-4749 Reduced derivative of Ro 17-5380Gastric H+/K+-ATPaseInactiveHighlights the importance of the specific chemical structure for activity.[1][2]

Mechanism of Action: Proton Pump Inhibition

The following diagram illustrates the mechanism of action for proton pump inhibitors like Ro18-5364.

PPI_Mechanism cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Prodrug Ro18-5364 (Sulfoxide) Activation Protonation & Rearrangement Prodrug->Activation H+ Active_Intermediate Sulfenamide Intermediate Activation->Active_Intermediate Enzyme H+/K+-ATPase (Proton Pump) Active_Intermediate->Enzyme Covalent bond formation with Cys residues Inactivated_Enzyme Inactive Enzyme (Covalent Bond) Enzyme->Inactivated_Enzyme

Caption: Mechanism of H+/K+-ATPase inhibition by Ro18-5364.

Experimental Protocols

Inhibition of Gastric (H+ + K+)-ATPase Activity

A common method to assess the inhibitory activity of compounds like Ro18-5364 involves the following steps:

  • Preparation of Gastric Vesicles: Hog gastric mucosal vesicles rich in H+/K+-ATPase are prepared through a series of differential and density-gradient centrifugations.

  • Enzyme Assay: The ATPase activity is measured by quantifying the release of inorganic phosphate (B84403) (Pi) from ATP. The assay mixture typically contains the gastric vesicles, buffer (e.g., Tris-HCl), MgCl2, KCl, and ATP.

  • Inhibitor Treatment: The vesicles are pre-incubated with the test compound (e.g., Ro18-5364) at various concentrations and for different time intervals. The reaction is initiated by the addition of ATP.

  • Quantification: The amount of Pi liberated is determined colorimetrically using a method such as the Fiske-Subbarow method.

  • Data Analysis: The inhibitory constant (Ki) is determined by analyzing the enzyme kinetics at different substrate and inhibitor concentrations, often using Lineweaver-Burk or Dixon plots.

Vesicular Proton Transport Assay

This assay measures the ability of the proton pump to transport H+ ions into the gastric vesicles, and the effect of inhibitors on this process.

  • Vesicle Loading: The prepared gastric vesicles are loaded with a pH-sensitive fluorescent dye (e.g., acridine (B1665455) orange).

  • Initiation of Pumping: The addition of ATP and K+ to the vesicle suspension initiates the pumping of H+ into the vesicles, leading to a decrease in the intravesicular pH.

  • Fluorescence Quenching: The acidification of the vesicle interior causes quenching of the fluorescence of the entrapped dye.

  • Inhibitor Effect: The assay is performed in the presence and absence of the inhibitor. An effective inhibitor will prevent the fluorescence quenching by blocking the proton pump.

  • Measurement: The change in fluorescence is monitored over time using a spectrofluorometer.

Conclusion

This compound is a prodrug that is converted to the active sulfoxide, Ro18-5364, a potent inhibitor of the gastric H+/K+-ATPase. The structure-activity relationship studies highlight the critical role of the sulfoxide moiety for its biological activity. The quantitative data clearly demonstrates the superior potency of Ro18-5364 compared to its sulfide precursor and other analogs. The provided experimental protocols offer a basis for the evaluation of novel proton pump inhibitors. This comprehensive guide serves as a valuable resource for researchers in the field of gastroenterology and medicinal chemistry.

References

A Comparative Guide to the In Vitro and In Vivo Effects of Rosiglitazone

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

Rosiglitazone (B1679542), a potent and selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), has been the subject of extensive research due to its profound effects on glucose metabolism and cellular processes. While initially developed for the treatment of type 2 diabetes, its therapeutic potential and mechanism of action have been explored in various other contexts, including oncology. This guide provides a comprehensive comparison of the in vitro and in vivo effects of rosiglitazone, supported by experimental data and detailed methodologies. It also briefly discusses alternative PPARγ agonists.

In Vitro Effects of Rosiglitazone

The in vitro effects of rosiglitazone have been extensively studied in various cell lines, revealing its influence on cell proliferation, apoptosis, and differentiation.

Quantitative In Vitro Data for Rosiglitazone and Alternatives
CompoundCell LineAssayEndpointResult
Rosiglitazone U87MG (human glioma)Proliferation AssayIC50Not specified, but dose-dependent reduction in proliferation observed.[1]
BEL-7402 & Huh7 (hepatocellular carcinoma)MTT AssayCell ViabilityDose-dependent suppression of cell growth.[2]
PANC1 & PaTu8988 (pancreatic cancer)MTT AssayCell ViabilityDose-dependent inhibition of viability.[3]
5637 & T24 (bladder cancer)Proliferation AssayGrowth InhibitionDose- and time-dependent increase in growth inhibition.[4]
Pioglitazone Rat H4IIE (hepatoma)DNA Synthesis AssayBasal DNA Synthesis1.6- to 1.8-fold increase.[5]
Endothelial Progenitor Cells (from IGT subjects)Adhesion Molecule ExpressionICAM-1 & VCAM-1 Reduction~36% decrease in both early and late-outgrowth EPCs.[6]
Muraglitazar (B1676866) Not SpecifiedIn Vitro Inflammation ModelNO, IL-6, TNFα ProductionReduction in inflammatory mediators.[7]
Tesaglitazar Not SpecifiedTransactivation AssayEC50 for rat PPARγ~0.2µM.[8]

In Vivo Effects of Rosiglitazone

In vivo studies in animal models have been crucial in understanding the systemic effects of rosiglitazone, particularly its anti-tumor and metabolic activities.

Quantitative In Vivo Data for Rosiglitazone and Alternatives
CompoundAnimal ModelEffectResult
Rosiglitazone Nude mice with SK-N-AS neuroblastoma xenograftsTumor Weight Inhibition70% inhibition after 4 weeks of treatment (150 mg/kg/day).[9]
Nude mice with U87MG glioma xenograftsTumor Volume ReductionApproximately 75% reduction.[1]
Mice with PANC1 pancreatic cancer xenograftsEnhanced RadiosensitivityPotentiated the effects of radiation in reducing tumor growth.[3]
Athymic mice with HCT 15 colon cancer xenograftsTumor Volume ReductionSignificant reduction in tumors expressing wild-type PPARγ.[10]
Pioglitazone Diabetic KKAy miceSerum GlucoseDecrease in serum glucose levels.[5]
Muraglitazar Mice with paw edemaAnti-inflammatory EffectReduction in paw edema and inflammatory gene expression.[7]
Tesaglitazar Obese Zucker ratsGlucose and Lipid MetabolismImproved glucose tolerance and insulin (B600854) sensitivity, lowered plasma triglycerides.[11]

Signaling Pathways and Experimental Workflows

PPARγ Signaling Pathway

Rosiglitazone primarily functions by activating the PPARγ nuclear receptor. This ligand-activated transcription factor forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in glucose and lipid metabolism, as well as cell proliferation and differentiation.

PPARg_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rosiglitazone Rosiglitazone PPARg_inactive Inactive PPARγ Rosiglitazone->PPARg_inactive Binds and activates PPARg_active Active PPARγ PPARg_inactive->PPARg_active RXR_inactive Inactive RXR RXR_active Active RXR RXR_inactive->RXR_active Heterodimer PPARγ-RXR Heterodimer PPARg_active->Heterodimer RXR_active->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates InVivo_Workflow start Start tumor_cell_culture Tumor Cell Culture (e.g., SK-N-AS) start->tumor_cell_culture animal_model Implantation of Tumor Cells into Nude Mice tumor_cell_culture->animal_model tumor_growth Tumor Growth Monitoring animal_model->tumor_growth randomization Randomization into Control and Treatment Groups tumor_growth->randomization treatment Daily Administration of Rosiglitazone (e.g., 150 mg/kg) randomization->treatment monitoring Monitor Tumor Size, Body Weight, and Health treatment->monitoring endpoint Endpoint: Tumor Excision and Analysis monitoring->endpoint analysis Data Analysis: Tumor Weight, Immunohistochemistry, Gene Expression endpoint->analysis conclusion Conclusion analysis->conclusion

References

Independent Verification of Ro18-5362 Research Findings: A Comparative Guide for Scientists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides an objective comparison of Ro18-5362 with other selective 5-HT2C receptor antagonists. All quantitative data is summarized for easy comparison, and detailed methodologies for key experiments are provided to support independent verification.

This compound is identified as a selective antagonist for the serotonin (B10506) 5-HT2C receptor, a target of significant interest for its role in regulating mood, appetite, and neurobehavioral functions. This guide places this compound in context with other well-characterized 5-HT2C antagonists, namely SB 242084 and RS-102221, to provide a comprehensive overview of its pharmacological profile.

Comparative Pharmacological Data

The following table summarizes the binding affinity and functional potency of this compound and its alternatives at the human 5-HT2C receptor, as well as their selectivity over other closely related serotonin receptors.

CompoundTarget ReceptorBinding Affinity (pKi)Functional Antagonism (pA2/pKb)Selectivity (Fold difference vs. 5-HT2A/5-HT2B)
This compound 5-HT2CData Not AvailableData Not AvailableData Not Available
SB 242084 5-HT2C9.0[1][2]9.3 (pKb)[1][2]158-fold vs. 5-HT2A, 100-fold vs. 5-HT2B[1][2]
RS-102221 5-HT2C8.4 - 8.7[3][4]8.1 (pA2)[3]~100-fold vs. 5-HT2A and 5-HT2B[3][4]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments used to characterize 5-HT2C antagonists are outlined below. These protocols are essential for the independent verification of research findings.

In Vitro: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for the 5-HT2C receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT2C receptor (e.g., HEK293 or SH-SY5Y cells).

  • Radioligand: A radiolabeled ligand with high affinity for the 5-HT2C receptor (e.g., [³H]-Mesulergine) is used.

  • Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., this compound).

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro: Functional Antagonism Assays (e.g., Phosphoinositide Hydrolysis)

Objective: To determine the functional potency (pA2 or pKb) of an antagonist in blocking agonist-induced receptor activation.

Methodology:

  • Cell Culture: SH-SY5Y cells stably expressing the human 5-HT2C receptor are cultured.

  • Agonist Stimulation: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) before being stimulated with a 5-HT2C receptor agonist (e.g., serotonin or m-CPP).

  • Measurement of Second Messengers: The accumulation of inositol (B14025) phosphates (a downstream product of 5-HT2C receptor activation) is measured.

  • Data Analysis: The antagonist's ability to shift the concentration-response curve of the agonist to the right is used to calculate the pA2 or pKb value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.

In Vivo: Behavioral Models

Objective: To assess the effects of a 5-HT2C antagonist on animal behavior, providing insights into its potential therapeutic applications.

1. Anxiolytic-like Effects (e.g., Social Interaction Test in Rats):

  • Procedure: Rats are administered the test compound (e.g., SB 242084 at 0.1-1 mg/kg, i.p.) or vehicle. They are then placed in a brightly lit arena with an unfamiliar partner, and the time spent in active social interaction is recorded.

  • Expected Outcome for a 5-HT2C Antagonist: An increase in social interaction time without significant effects on general locomotion is indicative of anxiolytic-like activity.[1]

2. Antidepressant-like and Anti-compulsive Effects:

  • Models: Various models can be used, such as the forced swim test, marble-burying behavior, and schedule-induced polydipsia in rodents.

  • Rationale: 5-HT2C receptor antagonists are expected to show positive effects in these models, suggesting potential antidepressant and anti-compulsive properties.

3. Effects on Food Intake and Weight Gain:

  • Procedure: Rats are administered the test compound daily (e.g., RS-102221 at 2 mg/kg, intraperitoneal), and their food intake and body weight are monitored over a set period.

  • Expected Outcome for a 5-HT2C Antagonist: An increase in food intake and weight gain is a characteristic effect of 5-HT2C receptor antagonism.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes discussed, the following diagrams are provided.

G cluster_receptor Cell Membrane cluster_cell Intracellular Signaling serotonin Serotonin (Agonist) receptor 5-HT2C Receptor serotonin->receptor Binds & Activates antagonist This compound (Antagonist) antagonist->receptor Binds & Blocks g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ Release ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc cellular_response Cellular Response ca2->cellular_response pkc->cellular_response

Caption: 5-HT2C Receptor Signaling Pathway and Antagonist Action.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cells Cell Culture (5-HT2C expressing cells) binding Radioligand Binding Assay cells->binding functional Functional Antagonism Assay cells->functional affinity Binding Affinity (Ki) binding->affinity potency Functional Potency (pA2) functional->potency efficacy Therapeutic Potential affinity->efficacy potency->efficacy animals Animal Models (e.g., Rats, Mice) behavior Behavioral Testing (e.g., Social Interaction, Feeding) animals->behavior behavior->efficacy

Caption: Experimental Workflow for 5-HT2C Antagonist Characterization.

References

Assessing the Specificity of Ro18-5362: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the specificity of the research compound Ro18-5362. A thorough review of available scientific literature indicates that this compound is consistently identified as a selective antagonist of the serotonin (B10506) 5-HT2C receptor. However, there is currently no evidence to support the classification of this compound as a prodrug. This guide will therefore focus on its specificity as a direct-acting antagonist and, for comparative purposes, will include data on a well-characterized 5-HT2C antagonist, SB 242084, to illustrate a comprehensive specificity profile.

Introduction to this compound

This compound is a pharmacological tool used in scientific research to investigate the role of the 5-HT2C receptor. This receptor is implicated in a variety of physiological and pathological processes, including mood, appetite, and neurobehavioral functions. Understanding the specificity of a compound like this compound is crucial for the accurate interpretation of experimental results.

Comparative Specificity Profile

A critical aspect of characterizing any pharmacological agent is its selectivity profile, which is the measure of its binding affinity for its intended target versus other potential targets. An ideal antagonist would exhibit high affinity for its target receptor and significantly lower affinity for other receptors.

Table 1: Comparative Binding Affinities (pKi) of SB 242084 at Various Receptors

ReceptorpKiFold Selectivity vs. 5-HT2C
5-HT2C 9.0 -
5-HT2B7.0100
5-HT2A6.8158
5-HT1A6.4~400
5-HT1B6.4~400
5-HT1D6.4~400
5-HT1E6.0~1000
5-HT66.0~1000
5-HT76.1~794
Dopamine D26.2~631
Dopamine D36.2~631
α1-adrenergic<5.0>10,000

Data sourced from multiple studies.[1][2] pKi is the negative logarithm of the inhibitory constant (Ki); a higher pKi value indicates a higher binding affinity.

The data for SB 242084 clearly demonstrates its high affinity for the 5-HT2C receptor with significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors, confirming its status as a selective antagonist.[1][2] A similar comprehensive analysis would be required to definitively establish the specificity of this compound.

Signaling Pathways and Experimental Workflows

To assess the functional consequences of receptor binding, it is essential to understand the downstream signaling pathways.

5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway Serotonin Serotonin 5-HT2C Receptor 5-HT2C Receptor Serotonin->5-HT2C Receptor Gq Gq 5-HT2C Receptor->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ release Ca2+ release IP3->Ca2+ release PKC activation PKC activation DAG->PKC activation

Caption: Simplified 5-HT2C receptor Gq signaling pathway.

Experimental Workflow for Assessing Specificity

A standard workflow to determine the specificity of a compound like this compound involves both binding and functional assays.

Specificity_Assessment_Workflow cluster_0 Binding Assays cluster_1 Functional Assays Radioligand Binding Radioligand Binding Target Receptor (5-HT2C) Target Receptor (5-HT2C) Radioligand Binding->Target Receptor (5-HT2C) Off-Target Receptors Off-Target Receptors Radioligand Binding->Off-Target Receptors Competition Binding Competition Binding Binding Affinity (Ki) Binding Affinity (Ki) Competition Binding->Binding Affinity (Ki) Calcium Flux Calcium Flux Functional Potency (IC50) Functional Potency (IC50) Calcium Flux->Functional Potency (IC50) IP1 Accumulation IP1 Accumulation IP1 Accumulation->Functional Potency (IC50) Compound (this compound) Compound (this compound) Compound (this compound)->Radioligand Binding Compound (this compound)->Calcium Flux Compound (this compound)->IP1 Accumulation Target Receptor (5-HT2C)->Competition Binding Off-Target Receptors->Competition Binding

Caption: Experimental workflow for specificity assessment.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the specificity of a 5-HT2C receptor antagonist.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2C receptor and a panel of off-target receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells transfected with the human 5-HT2C receptor) are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2) is used.

  • Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [3H]mesulergine for 5-HT2C) is used at a concentration near its dissociation constant (Kd).

  • Competition Binding: The cell membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand.

Calcium Flux Functional Assay

Objective: To measure the functional potency (IC50) of an antagonist in blocking agonist-induced intracellular calcium mobilization.

Methodology:

  • Cell Culture: Cells stably expressing the 5-HT2C receptor (e.g., CHO-K1 or HEK293 cells) are seeded into 96- or 384-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 60 minutes at 37°C).

  • Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.

  • Agonist Stimulation: A known 5-HT2C agonist (e.g., serotonin) is added at a concentration that elicits a submaximal response (e.g., EC80).

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).

  • Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium response is plotted against its concentration to determine the IC50 value.

Conclusion

Based on available data, this compound should be considered a direct 5-HT2C receptor antagonist. The assertion of it being a prodrug is not supported by current scientific literature. To rigorously establish its specificity, a comprehensive screening against a panel of relevant receptors, similar to the data presented for SB 242084, is necessary. The experimental protocols outlined in this guide provide a framework for conducting such an evaluation. For researchers using this compound, it is crucial to be aware of its primary mechanism of action as a direct antagonist and to consider the potential for off-target effects until a complete specificity profile is available.

References

Safety Operating Guide

Proper Disposal Procedures for Ro18-5362

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of Ro18-5362.

I. Chemical and Safety Data

As a research chemical and a prodrug to a biologically active compound, this compound should be handled as a hazardous substance.[2][3] Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

PropertyData
Chemical Name This compound
Synonyms Prodrug of Ro 18-5364
Molecular Formula C₂₂H₂₅N₃O₂S
Molecular Weight 395.52
Physical Form Solid
Known Biological Role Less active prodrug of Ro 18-5364 (a PPARγ agonist)

Data sourced from publicly available chemical supplier information.[1]

II. Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the proper disposal of this compound. This procedure is designed to minimize risk to personnel and the environment.

1. Waste Identification and Segregation:

  • Pure Compound: Unused or expired this compound solid waste must be treated as hazardous chemical waste.

  • Contaminated Materials: All materials that have come into contact with this compound, such as weighing paper, pipette tips, contaminated gloves, and bench paper, must also be disposed of as hazardous waste.

  • Solutions: Any solutions containing this compound should be collected as liquid hazardous waste. Do not dispose of these solutions down the drain.

2. Waste Collection and Containment:

  • Solid Waste:

    • Collect all solid waste contaminated with this compound in a designated, leak-proof, and sealable hazardous waste container.

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and non-reactive hazardous waste container.

    • Ensure the container is compatible with any solvents used.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent(s) used.

  • Sharps Waste:

    • Any sharps (needles, razor blades, etc.) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste.

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.

  • Ensure that incompatible waste types are segregated to prevent accidental reactions.

  • Keep containers sealed when not in use.

4. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this compound through standard trash or sewer systems.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

III. Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Assessment & Segregation cluster_2 Containment & Labeling cluster_3 Storage & Disposal A This compound Waste Generated (Solid, Liquid, or Contaminated Material) B Solid, Liquid, or Sharp? A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Sharps Waste B->E Sharp F Collect in Labeled Hazardous Waste Container (Solid) C->F G Collect in Labeled Hazardous Waste Container (Liquid) D->G H Collect in Labeled Sharps Container E->H I Store in Designated Secondary Containment Area F->I G->I H->I J Arrange for Pickup by EHS or Licensed Contractor I->J

Caption: Disposal workflow for this compound.

IV. Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Secure the Area: Restrict access to the spill area.

  • Consult SDS (if available): If a specific SDS for this compound is available, consult it for spill cleanup instructions. In its absence, follow general procedures for hazardous chemical spills.

  • Personal Protective Equipment: Wear appropriate PPE, including double gloves, safety goggles, a lab coat, and respiratory protection if necessary.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Disposal: Dispose of all cleanup materials in the designated hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

References

Essential Safety and Logistical Information for Handling Ro18-5362

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for the research compound Ro18-5362 has been identified in public databases. The following guidance is based on the general principles of handling novel chemical entities and information available for the chemical class to which this compound belongs: substituted pyridyl methylsulfinyl benzimidazoles, commonly known as proton pump inhibitors (PPIs).

This compound is identified as a sulfide (B99878) precursor to the sulfoxide (B87167) Ro 18-5364, a potent inhibitor of the gastric (H+ + K+)-ATPase.[1][2] This places it in a class of compounds that includes well-known drugs such as omeprazole (B731) and pantoprazole.[3] Researchers and drug development professionals must handle this compound with the appropriate precautions for a novel, biologically active substance of this class.

Immediate Safety and Hazard Information

Given that this compound is a novel research compound, its full toxicological properties are likely not yet fully characterized. Therefore, it should be handled as a potentially hazardous substance. The primary hazards are anticipated to be:

  • Inhalation: May cause respiratory irritation.

  • Skin Contact: May cause skin irritation or allergic reactions upon repeated exposure.

  • Eye Contact: May cause eye irritation.

  • Ingestion: Likely to be harmful if swallowed.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory operations.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or chemical splash goggles- Use of a chemical fume hood or ventilated balance enclosure is required.
Solution Preparation and Handling - Nitrile gloves- Laboratory coat- Chemical splash goggles- Work should be conducted in a chemical fume hood.
Cell Culture and In Vitro Assays - Nitrile gloves- Laboratory coat- Safety glasses
Animal Dosing and Handling - Nitrile gloves- Solid-front laboratory gown- Safety glasses- Respiratory protection (e.g., N95 respirator) may be required depending on the dosing procedure and potential for aerosolization.
Waste Disposal - Nitrile gloves- Laboratory coat- Chemical splash goggles

Operational and Disposal Plans

A clear and systematic workflow is essential for the safe handling and disposal of this compound.

The following diagram illustrates the recommended workflow for handling this compound in a research laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Assemble Required PPE Risk_Assessment->Gather_PPE Prepare_Work_Area Prepare Fume Hood/Work Area Gather_PPE->Prepare_Work_Area Weigh_Compound Weigh Solid Compound Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Stock Solution Weigh_Compound->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate_Surfaces Decontaminate Work Surfaces Perform_Experiment->Decontaminate_Surfaces Dispose_Liquid_Waste Segregate and Dispose Liquid Waste Decontaminate_Surfaces->Dispose_Liquid_Waste Dispose_Solid_Waste Segregate and Dispose Solid Waste Decontaminate_Surfaces->Dispose_Solid_Waste

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.